Beclometasone dipropionate monohydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[2-(9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClO7.H2O/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQJZIXSVLFOHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)OC(=O)CC.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77011-63-3 | |
| Record name | 9-Chloro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione-17,21-bis(1-oxopropoxy)-, monohydrate, ( | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Beclometasone Dipropionate Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid widely utilized in the treatment of asthma and other inflammatory conditions. The monohydrate form of BDP is of particular interest in pharmaceutical formulations due to its stability. This technical guide provides an in-depth overview of the synthesis and comprehensive characterization of beclometasone dipropionate monohydrate. Detailed experimental protocols for its preparation and analysis using various instrumental techniques are presented. Quantitative data are summarized in structured tables for clarity and comparative purposes. Furthermore, the mechanism of action of beclometasone dipropionate is illustrated through a signaling pathway diagram.
Synthesis of this compound
The synthesis of this compound typically involves the crystallization of anhydrous beclometasone dipropionate from a mixed solvent system containing water. A common method is the controlled precipitation from a water-miscible organic solvent upon the addition of water.[1]
Experimental Protocol: Crystallization from a Water-Miscible Organic Solvent
This protocol describes a general procedure for the preparation of this compound.
Materials:
-
Beclometasone dipropionate (anhydrous)
-
Water-miscible organic solvent (e.g., methanol, ethanol, acetone, or dioxane)[1]
-
Purified water
Procedure:
-
Dissolve anhydrous beclometasone dipropionate in a suitable water-miscible organic solvent at an elevated temperature, typically between 40°C and 80°C (e.g., approximately 60°C).[1]
-
Slowly add the resulting organic solution to purified water, which is maintained at a similar temperature (e.g., 40°C to 80°C), with constant stirring.[1]
-
Continue stirring the suspension for a specified period to ensure complete precipitation.
-
Gradually cool the suspension to ambient temperature or below to facilitate the crystallization of the monohydrate.[1]
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with purified water to remove any residual organic solvent.
-
Dry the product under controlled temperature and humidity to yield this compound.
References
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Beclometasone Dipropionate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of beclometasone dipropionate monohydrate, a corticosteroid widely used in the treatment of asthma and other inflammatory conditions. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for controlling the physicochemical properties of an active pharmaceutical ingredient (API), which directly impact its stability, solubility, and bioavailability. This document summarizes the key crystallographic data, details the experimental protocols for its determination, and provides visualizations to elucidate the experimental workflow.
Crystallographic Data Summary
The crystal structure of this compound was first reported by Duax, Cody, and Strong in 1981. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, a common space group for chiral molecules. The inclusion of a single water molecule per steroid molecule in the crystal lattice differentiates it from the anhydrous form. This incorporated water molecule plays a crucial role in the intermolecular hydrogen bonding network, influencing the overall packing and stability of the crystal.
A summary of the crystallographic data for this compound is presented below, alongside data for the anhydrous form for comparative analysis.
| Parameter | This compound | Beclometasone Dipropionate Anhydrous |
| Chemical Formula | C₂₈H₃₇ClO₇ · H₂O | C₂₈H₃₇ClO₇ |
| Molecular Weight | 539.06 g/mol | 521.04 g/mol |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P2₁2₁2₁[1] | P2₁2₁2₁[1] |
| Density (calculated) | 1.287 Mg/m³[1] | 1.362 Mg/m³[1] |
Experimental Protocols
The determination of the crystal structure of this compound involves two critical experimental stages: the growth of high-quality single crystals and their subsequent analysis by single-crystal X-ray diffraction.
Single Crystal Growth of this compound
High-quality single crystals suitable for X-ray diffraction are typically obtained through slow crystallization from a supersaturated solution. For steroid monohydrates, a common method is slow evaporation from a mixed solvent system containing a good solvent for the steroid and a less polar anti-solvent, in the presence of water.
Materials:
-
Beclometasone dipropionate
-
Acetone (B3395972) (or other suitable polar solvent like ethyl acetate)
-
Distilled or deionized water
-
Hexane (B92381) (or other suitable anti-solvent)
-
Crystallization dish or vial
-
Microscope
Procedure:
-
Dissolve a known quantity of beclometasone dipropionate in a minimal amount of acetone in a clean crystallization vessel.
-
Add a stoichiometric amount of water to the solution to ensure the formation of the monohydrate.
-
Slowly add hexane as an anti-solvent until the solution becomes slightly turbid, indicating the point of supersaturation.
-
Gently warm the solution to redissolve the precipitate, then cover the vessel, leaving a small opening for slow evaporation.
-
Place the vessel in a vibration-free environment at a constant, controlled temperature (e.g., room temperature or slightly below).
-
Monitor the vessel periodically for the formation of single crystals. This process can take several days to weeks.
-
Once crystals of sufficient size (typically >0.1 mm in all dimensions) and quality (transparent, with well-defined faces and no visible defects) are formed, they are carefully harvested for X-ray analysis.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
Goniometer head for mounting the crystal.
-
Low-temperature device (optional, but recommended to reduce thermal vibrations and improve data quality).
Procedure:
-
A suitable single crystal is selected and mounted on the goniometer head.
-
The mounted crystal is placed on the diffractometer and centered in the X-ray beam.
-
A preliminary diffraction pattern is collected to determine the crystal quality and unit cell parameters.
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the intensities and positions of the diffracted X-ray beams.
-
The collected data is then processed, which includes integration of the reflection intensities, correction for experimental factors (e.g., absorption), and merging of symmetry-equivalent reflections.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters until the calculated and observed diffraction patterns show the best possible agreement. The quality of the final structure is assessed by the R-factor.
Visualizations
To aid in the understanding of the experimental process, the following diagrams illustrate the workflow for the crystal structure analysis of this compound.
This guide provides a foundational understanding of the crystal structure of this compound. For researchers and professionals in drug development, a thorough comprehension of the solid-state chemistry of this important API is essential for ensuring product quality, performance, and regulatory compliance.
References
A Deep Dive into the Molecular Interactions of Beclometasone Dipropionate with Glucocorticoid Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Beclometasone dipropionate is a potent, second-generation synthetic corticosteroid widely utilized in the management of chronic inflammatory conditions such as asthma and allergic rhinitis.[1][2] It functions as a prodrug, undergoing rapid hydrolysis in the body to its active metabolite, beclometasone-17-monopropionate (17-BMP), which exhibits a significantly higher affinity for the glucocorticoid receptor (GR).[1][2] This guide provides a comprehensive technical overview of the mechanism of action of beclometasone dipropionate monohydrate at the glucocorticoid receptor, detailing the molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these processes.
Mechanism of Action on Glucocorticoid Receptors
The anti-inflammatory effects of beclometasone are mediated through its active metabolite, 17-BMP, and its interaction with the glucocorticoid receptor. This process can be broken down into several key steps:
-
Cellular Entry and Prodrug Activation: Beclometasone dipropionate, being lipophilic, readily crosses the cell membrane. Within the cell, it is rapidly metabolized by esterases into the more active beclometasone-17-monopropionate (17-BMP).[1][2]
-
Ligand Binding and Receptor Activation: In its inactive state, the glucocorticoid receptor (GR) resides in the cytoplasm as part of a multiprotein complex, including heat shock proteins (HSPs) such as Hsp90 and Hsp70. 17-BMP binds to the ligand-binding domain of the GR, inducing a conformational change. This change leads to the dissociation of the heat shock proteins and exposes the nuclear localization signals of the receptor.
-
Nuclear Translocation and Dimerization: The activated ligand-receptor complex then translocates into the nucleus. Inside the nucleus, two of these complexes typically dimerize, forming a homodimer.
-
Gene Regulation: The therapeutic effects of glucocorticoids are primarily due to their ability to modulate gene expression. This occurs through two main mechanisms:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to an increase in the transcription of anti-inflammatory genes.
-
Transrepression: The activated GR can also suppress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of other transcription factors, most notably nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This "tethering" mechanism prevents these pro-inflammatory transcription factors from binding to their respective DNA response elements and driving the expression of cytokines, chemokines, and other inflammatory mediators.[3][4][5]
-
Quantitative Data
The following table summarizes the key quantitative parameters that define the interaction of beclometasone dipropionate and its active metabolite with the glucocorticoid receptor.
| Parameter | Ligand | Value | Cell Type/System | Reference |
| Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) | Beclometasone Dipropionate | 53 | In vitro | [6] |
| Beclometasone-17-monopropionate (17-BMP) | 1345 | In vitro | [6] | |
| Fluticasone (B1203827) Propionate (B1217596) | 1910 | In vitro | [7] | |
| Equilibrium Dissociation Constant (Kd) | Dexamethasone | 9.36 nM | In vitro | [7] |
| Fluticasone Propionate | 0.49 nM | In vitro | [7] | |
| IC50 (Transrepression of NF-κB) | Fluticasone Propionate | 0.5 x 10⁻¹¹ M | A549 cells | [8] |
| Budesonide | 2.7 x 10⁻¹¹ M | A549 cells | [8] | |
| Dexamethasone | 0.5 x 10⁻⁹ M | A549 cells | [8] | |
| EC50 (Transactivation of β2-receptor) | Fluticasone Propionate | 9.8 x 10⁻¹⁰ M | A549 cells | [8] |
| Budesonide | 1.1 x 10⁻⁹ M | A549 cells | [8] | |
| Dexamethasone | 3.6 x 10⁻⁸ M | A549 cells | [8] | |
| EC50 (Inhibition of Cytokine Release) | Beclometasone-17-monopropionate (IL-6) | 0.05 nM | COPD Lung Macrophages | [9] |
| Beclometasone-17-monopropionate (TNFα) | 0.01 nM | COPD Lung Macrophages | [9] | |
| Beclometasone-17-monopropionate (CXCL8) | 0.1 nM | COPD Lung Macrophages | [9] |
Experimental Protocols
The characterization of the interaction between beclometasone dipropionate and the glucocorticoid receptor relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity of beclometasone dipropionate and its metabolites for the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: A cytosolic fraction containing the glucocorticoid receptor is prepared from a suitable cell line (e.g., A549 human lung carcinoma cells) or tissue source through homogenization and ultracentrifugation. The protein concentration of the cytosol is determined.
-
Assay Setup: The assay is performed in a multi-well plate format. A fixed concentration of a radiolabeled glucocorticoid, such as [³H]dexamethasone (typically at a concentration close to its Kd), is incubated with the receptor preparation.
-
Competition: Increasing concentrations of the unlabeled test compounds (beclometasone dipropionate, 17-BMP) are added to compete for binding with the radioligand. Control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled dexamethasone) are included.
-
Incubation: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient duration (e.g., 18-24 hours) to reach equilibrium.[6]
-
Separation of Bound and Free Ligand: Receptor-bound radioligand is separated from the free radioligand. This can be achieved by methods such as filtration through glass fiber filters or by adsorption of the free ligand to dextran-coated charcoal followed by centrifugation.[6]
-
Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is then plotted against the logarithm of the competitor concentration. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
GRE-Driven Luciferase Reporter Gene Assay
Objective: To measure the potency of beclometasone-17-monopropionate in inducing GR-mediated gene transactivation.
Methodology:
-
Cell Culture and Transfection: A suitable mammalian cell line (e.g., HeLa or A549) is cultured in appropriate media. The cells are then transiently or stably transfected with two plasmids: an expression vector for the human glucocorticoid receptor and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple glucocorticoid response elements (GREs).[10][11]
-
Cell Plating and Treatment: The transfected cells are plated in a multi-well plate. After allowing the cells to adhere, they are treated with a range of concentrations of the test compound (17-BMP) or a reference agonist like dexamethasone.
-
Incubation: The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, nuclear translocation, and subsequent expression of the luciferase reporter gene.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer following the addition of a luciferase substrate.
-
Data Analysis: The luminescence signal is normalized to a control (e.g., untreated cells). The normalized data are then plotted against the logarithm of the agonist concentration, and a dose-response curve is fitted to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
NF-κB Transrepression Assay
Objective: To assess the ability of beclometasone-17-monopropionate to inhibit NF-κB-mediated gene transcription.
Methodology:
-
Cell Culture and Transfection: A suitable cell line is co-transfected with a reporter plasmid containing a luciferase gene driven by a promoter with NF-κB binding sites.
-
Cell Treatment: The transfected cells are pre-treated with various concentrations of the test compound (17-BMP) for a defined period. Subsequently, the cells are stimulated with an inflammatory agent known to activate NF-κB, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β).
-
Incubation: The cells are incubated for a further period to allow for NF-κB activation and luciferase expression.
-
Luciferase Assay and Data Analysis: Cell lysates are prepared, and luciferase activity is measured. The inhibitory effect of the glucocorticoid is determined by comparing the luciferase activity in cells treated with the inflammatory stimulus alone versus those pre-treated with the glucocorticoid. The data are plotted to determine the IC50 value for the inhibition of NF-κB-driven transcription.[3][4]
Visualizations
Signaling Pathway
Experimental Workflow: Radioligand Binding Assay
Logical Relationship: Transactivation vs. Transrepression
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Characterization of mechanisms involved in transrepression of NF-kappa B by activated glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of NF-κB-dependent Transcription by MKP-1: TRANSCRIPTIONAL REPRESSION BY GLUCOCORTICOIDS OCCURRING VIA p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Glucocorticoid Receptor Binding Affinity of Beclometasone Dipropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro binding affinity of beclometasone dipropionate to the glucocorticoid receptor (GR). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the molecular interactions and experimental methodologies used to characterize this widely used corticosteroid.
Core Concept: A Prodrug Activation Mechanism
Beclometasone dipropionate is a synthetic glucocorticoid that primarily functions as a prodrug.[1][2][3][4] In the body, it is rapidly hydrolyzed by esterases into its active metabolite, beclometasone-17-monopropionate (17-BMP).[1][2][5] This enzymatic conversion is a critical activation step, as 17-BMP exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to the parent compound.[1][2][6] While the user's query specifies beclometasone dipropionate monohydrate, in vitro binding assays are typically conducted in aqueous buffer systems where the monohydrate would dissociate, making the binding characteristics representative of the beclometasone dipropionate molecule itself.
Quantitative Analysis of Glucocorticoid Receptor Binding Affinity
The binding affinity of beclometasone dipropionate and its metabolites to the glucocorticoid receptor is typically determined through competitive binding assays. These experiments measure the concentration of the test compound required to displace a radiolabeled ligand from the receptor. The results are often expressed as relative receptor affinity (RRA) compared to a standard glucocorticoid, such as dexamethasone.
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) | IC50 (nM) | Notes |
| Beclometasone Dipropionate (BDP) | 53[7] | - | Modest binding affinity.[7] Functions as a prodrug.[1][2] |
| Beclometasone-17-Monopropionate (17-BMP) | 1345[7] | - | The highly active metabolite of BDP.[1][2][6] |
| Beclometasone-21-Monopropionate (21-BMP) | No binding affinity[6] | - | Inactive metabolite.[6] |
| Beclometasone | - | - | Less active than 17-BMP.[6] |
| Dexamethasone | 100 | - | Reference standard. |
| Fluticasone (B1203827) Propionate (B1217596) | 1910[8] | - | High-affinity glucocorticoid.[8] |
| Budesonide | - | - | Comparative glucocorticoid. |
Note: IC50 values are assay-dependent and may vary. The RRA provides a standardized comparison.
Experimental Protocols
The determination of in vitro binding affinity is crucial for understanding the potency and potential therapeutic efficacy of a glucocorticoid. The following are detailed methodologies for key experiments.
Radioligand Competitive Binding Assay
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and subsequently the inhibitory constant (Ki) of a test compound for the glucocorticoid receptor.
Materials:
-
Purified human glucocorticoid receptor or cell lysate containing the receptor.
-
Radiolabeled ligand (e.g., [³H]dexamethasone).
-
Unlabeled test compound (e.g., beclometasone dipropionate, 17-BMP).
-
Unlabeled reference compound (e.g., dexamethasone) for determining non-specific binding.
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test and reference compounds.
-
Incubation: In a multi-well plate, combine the glucocorticoid receptor preparation, a fixed concentration of the radiolabeled ligand (typically at its dissociation constant, Kd), and varying concentrations of the test compound or reference compound.
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.[9]
-
Quantification: Measure the radioactivity of the bound ligand using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal dose-response curve. Specific binding is calculated by subtracting non-specific binding (radioactivity in the presence of a high concentration of unlabeled reference compound) from total binding (radioactivity in the absence of a competitor). The Ki value can then be calculated using the Cheng-Prusoff equation.[9]
Glucocorticoid Receptor Reporter Gene Assay
This cell-based assay measures the functional consequence of ligand binding, which is the activation or inhibition of GR-mediated gene transcription.
Objective: To determine if a test compound acts as an agonist or antagonist of the glucocorticoid receptor and to quantify its potency (EC50 or IC50).
Materials:
-
Mammalian cell line (e.g., HEK293) with low endogenous GR expression.
-
Expression vector for the human glucocorticoid receptor.
-
Reporter vector containing a glucocorticoid response element (GRE) linked to a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Test compound.
-
Reference agonist (e.g., dexamethasone).
-
Cell culture medium and reagents.
-
Luminometer or spectrophotometer.
Procedure:
-
Transfection: Co-transfect the mammalian cells with the glucocorticoid receptor expression vector and the GRE-reporter vector.
-
Cell Plating: Plate the transfected cells in a multi-well plate and allow them to adhere and recover.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with serial dilutions of the test compound.
-
Antagonist Mode: Treat the cells with a fixed concentration of a reference agonist (e.g., dexamethasone) in the presence of serial dilutions of the test compound.
-
-
Incubation: Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.[10]
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter gene product (e.g., luminescence for luciferase).
-
Data Analysis: Plot the reporter gene activity against the logarithm of the test compound concentration. The EC50 (for agonists) or IC50 (for antagonists) can be determined from the resulting dose-response curves.
Mandatory Visualizations
To further elucidate the experimental and biological contexts, the following diagrams are provided.
Conclusion
The in vitro binding affinity of beclometasone dipropionate is characterized by its nature as a prodrug, with its therapeutic activity primarily attributed to its active metabolite, beclometasone-17-monopropionate. The methodologies outlined in this guide, particularly competitive radioligand binding assays and reporter gene assays, are fundamental to quantifying the potency of this and other glucocorticoids. A thorough understanding of these principles is essential for the continued development and application of glucocorticoid-based therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comprehensive Technical Review of the Pharmacokinetics and Pharmacodynamics of Beclometasone Dipropionate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beclometasone dipropionate (BDP) is a potent synthetic second-generation corticosteroid widely utilized for its anti-inflammatory properties in the management of respiratory diseases such as asthma and allergic rhinitis. Administered primarily via inhalation, BDP acts as a prodrug, undergoing rapid and extensive metabolism to its highly active metabolite, beclometasone-17-monopropionate (B-17-MP). This document provides an in-depth technical guide on the pharmacokinetics and pharmacodynamics of beclometasone dipropionate monohydrate, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways to support advanced research and development.
Pharmacokinetics
The systemic exposure and therapeutic efficacy of beclometasone dipropionate are intricately linked to its absorption, distribution, metabolism, and excretion (ADME) profile. A key feature of BDP's pharmacokinetics is its conversion to the more active metabolite, B-17-MP.[1][2]
Absorption
Following inhalation, a portion of the administered BDP dose is deposited in the lungs, where it can be absorbed systemically. The remainder is deposited in the oropharynx, swallowed, and subsequently absorbed from the gastrointestinal tract.[3] However, oral bioavailability of unchanged BDP is negligible due to extensive first-pass metabolism.[4][5]
The absolute bioavailability of inhaled BDP is low, approximately 2%, whereas the total systemic bioavailability of its active metabolite, B-17-MP, is significantly higher.[4] Following oral inhalation of 320 mcg of BDP, the peak plasma concentration (Cmax) of BDP was 88 pg/mL, reached at 0.5 hours post-administration, while the Cmax for B-17-MP was 1419 pg/mL, achieved at 0.7 hours.[1]
Distribution
Once in the systemic circulation, beclometasone dipropionate and its active metabolite are distributed throughout the body. The steady-state volume of distribution (Vss) for intravenous BDP is 20 liters, while for B-17-MP, it is substantially larger at 424 liters, indicating extensive tissue distribution of the active metabolite.[5][6] The protein binding of B-17-MP in plasma is high, ranging from 94-96% over a concentration range of 1000 to 5000 pg/mL.[1][6]
Metabolism
Beclometasone dipropionate is a prodrug that undergoes rapid and extensive hydrolysis mediated by esterase enzymes found in most tissues, including the lungs, to form its primary active metabolite, beclometasone-17-monopropionate (B-17-MP).[7][8] Minor, less active metabolites, beclometasone-21-monopropionate (B-21-MP) and beclometasone (BOH), are also formed.[7] Approximately 95% of an inhaled dose of BDP undergoes this presystemic conversion to B-17-MP in the lungs.[1][4] The liver is also a primary site of metabolism.[7]
Excretion
The elimination of beclometasone dipropionate and its metabolites occurs predominantly through the feces, with less than 10% of the drug and its metabolites being excreted in the urine.[1][6] The terminal elimination half-life of BDP is short at 0.5 hours, while its active metabolite B-17-MP has a longer half-life of 2.7 hours following intravenous administration.[4][7]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for beclometasone dipropionate and its active metabolite, beclometasone-17-monopropionate.
Table 1: Pharmacokinetic Parameters of Beclometasone Dipropionate (BDP)
| Parameter | Route | Value | Reference(s) |
| Absolute Bioavailability | Inhaled | 2% | [4] |
| Cmax (320 mcg inhaled) | Inhaled | 88 pg/mL | [1] |
| Tmax (320 mcg inhaled) | Inhaled | 0.5 hours | [1] |
| Volume of Distribution (Vss) | IV | 20 L | [4][6] |
| Clearance (CL) | IV | 150 L/h | [1][4] |
| Elimination Half-life (t½) | IV | 0.5 hours | [1][7] |
Table 2: Pharmacokinetic Parameters of Beclometasone-17-Monopropionate (B-17-MP)
| Parameter | Route | Value | Reference(s) |
| Absolute Bioavailability (from BDP) | Oral | 41% | [4] |
| Absolute Bioavailability (from BDP) | Intranasal | 44% | [4] |
| Absolute Bioavailability (from BDP) | Inhaled | 62% | [4] |
| Cmax (from 320 mcg inhaled BDP) | Inhaled | 1419 pg/mL | [1] |
| Tmax (from 320 mcg inhaled BDP) | Inhaled | 0.7 hours | [1] |
| Volume of Distribution (Vss) | IV | 424 L | [4][6] |
| Clearance (CL) | IV | 120 L/h | [1][4] |
| Elimination Half-life (t½) | IV | 2.7 hours | [1][7] |
| Protein Binding | In vitro | 94-96% | [1][6] |
Pharmacodynamics
The therapeutic effects of beclometasone dipropionate are mediated through the potent anti-inflammatory actions of its active metabolite, B-17-MP.
Mechanism of Action
B-17-MP is a corticosteroid that binds to glucocorticoid receptors (GR) in the cytoplasm of cells.[9] This binding induces a conformational change in the receptor complex, allowing it to translocate into the nucleus.[9] Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the altered transcription of target genes.[9][10] This results in the synthesis of anti-inflammatory proteins and the suppression of pro-inflammatory cytokine production.[10] B-17-MP also induces lipocortins, which inhibit phospholipase A2, thereby reducing the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[9] Overall, these actions suppress the activity of inflammatory cells, including mast cells, eosinophils, basophils, lymphocytes, macrophages, and neutrophils.[1]
Receptor Binding Affinity
Beclometasone dipropionate itself has a weak affinity for the glucocorticoid receptor.[1][6] Its therapeutic activity is almost entirely dependent on its conversion to B-17-MP, which exhibits a high binding affinity for the GR.[11] In vitro studies have shown that B-17-MP has a binding affinity for the human glucocorticoid receptor that is approximately 13 times that of dexamethasone (B1670325) and 25 times that of beclometasone dipropionate itself.[1]
Table 3: Relative Glucocorticoid Receptor Binding Affinities
| Compound | Relative Receptor Affinity (RRA) | Reference(s) |
| Dexamethasone | 100 (Reference) | [11] |
| Beclometasone Dipropionate (BDP) | 53 | [12] |
| Beclometasone-17-Monopropionate (B-17-MP) | 1345 | [12] |
| Beclometasone (BOH) | ~75 | [11] |
| Beclometasone-21-Monopropionate (B-21-MP) | No affinity | [11] |
Dose-Response Relationship
Inhaled corticosteroids, including beclometasone dipropionate, exhibit a dose-response relationship for various clinical outcomes in asthma, such as improvements in lung function and reduction in airway hyperresponsiveness.[13][14] The therapeutic dose range for adults is typically between 100 to 1000 mcg/day.[13] While higher doses may offer additional benefits in some patients, they also increase the risk of systemic side effects.[13][15]
Experimental Protocols
The data presented in this guide are derived from a variety of experimental studies. Below are generalized methodologies for key experiments.
Pharmacokinetic Studies in Humans
-
Study Design: Typically, open-label, randomized, crossover studies are employed to compare different formulations, doses, or routes of administration.[4][16]
-
Subjects: Healthy adult volunteers are often recruited for initial pharmacokinetic profiling.[4][16]
-
Drug Administration: Beclometasone dipropionate is administered via the intended routes (e.g., inhalation using a metered-dose inhaler or dry powder inhaler) and often includes an intravenous administration arm to determine absolute bioavailability.[4]
-
Sample Collection: Blood samples are collected at predetermined time points before and after drug administration over a 24-hour period.[4][16]
-
Bioanalysis: Plasma concentrations of beclometasone dipropionate and its metabolites (B-17-MP, BOH) are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4]
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the concentration-time curve), CL, Vss, and t½.
In Vitro Glucocorticoid Receptor Binding Assays
-
Objective: To determine the relative binding affinity of beclometasone dipropionate and its metabolites for the glucocorticoid receptor.
-
Methodology:
-
Preparation of a cytosolic fraction containing glucocorticoid receptors from a suitable source (e.g., human lung tissue).
-
Competitive binding experiments are performed by incubating the receptor preparation with a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) in the presence of varying concentrations of the unlabeled test compounds (BDP, B-17-MP, etc.).
-
After incubation, bound and free radioligand are separated (e.g., by charcoal adsorption or filtration).
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The relative binding affinity is calculated by comparing the IC50 of the test compound to that of a reference standard (e.g., dexamethasone).
-
Visualizations
Metabolic Pathway of Beclometasone Dipropionate
Caption: Metabolic conversion of beclometasone dipropionate.
Glucocorticoid Receptor Signaling Pathway
Caption: Mechanism of action via the glucocorticoid receptor.
Conclusion
This compound is an effective inhaled corticosteroid that relies on its conversion to the highly potent metabolite, beclometasone-17-monopropionate, to exert its therapeutic anti-inflammatory effects. A thorough understanding of its pharmacokinetic profile, including its extensive presystemic metabolism and the high systemic availability of its active metabolite, is crucial for optimizing its clinical use and for the development of new respiratory therapies. The pharmacodynamic properties, characterized by high-affinity binding to the glucocorticoid receptor and subsequent modulation of gene expression, underscore its efficacy in controlling airway inflammation. This technical guide provides a consolidated resource of quantitative data and mechanistic insights to aid researchers and drug development professionals in their ongoing work with this important therapeutic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Inhaled Corticosteroids [mdpi.com]
- 4. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bps.ac.uk [bps.ac.uk]
- 6. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Beclomethasone | C22H29ClO5 | CID 20469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The dose-response relationship of inhaled corticosteroids in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Beclomethasone at different doses for chronic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility and Stability of Beclometasone Dipropionate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of beclometasone dipropionate monohydrate, a potent synthetic glucocorticoid widely used in the treatment of asthma and other inflammatory conditions. This document details the physicochemical properties, solubility profile, and stability-indicating analytical methods for this active pharmaceutical ingredient (API). Experimental protocols and data are presented to assist researchers and drug development professionals in formulation, analytical method development, and stability study design.
Physicochemical Properties
This compound is the monohydrate form of beclometasone dipropionate. It is a white or almost white powder.[1] The chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₇ClO₇·H₂O | [1] |
| Molecular Weight | 539.1 g/mol | [2] |
| Appearance | White or almost white powder | [1] |
| Melting Point | Approximately 208°C (with decomposition) | |
| Specific Optical Rotation | +108° to +115° (dried substance) | [1] |
Solubility Profile
This compound is practically insoluble in water, freely soluble in acetone, and sparingly soluble in ethanol (B145695) (96%).[1] The aqueous solubility is reported to be in the range of 0.1 to 2.4 µg/mL.[3] The solubility can be significantly influenced by the presence of co-solvents and surfactants.
Aqueous and Co-solvent Solubility
The solubility of beclometasone dipropionate in water and various aqueous ethanol solutions is presented in the table below. The addition of ethanol enhances the solubility of this lipophilic compound.
| Solvent | Solubility (µg/mL) | Reference |
| Ultrapure Water | 2.17 | [4] |
| Water | 0.28 ± 0.10 | [3] |
| 54.2% (w/w) Aqueous Ethanol with 5% (w/v) HP-β-CD | 1087 | [3] |
Solubility in Simulated Lung Fluids
For inhaled drug products, understanding the solubility in lung lining fluid is critical for predicting dissolution and absorption. The solubility of beclometasone dipropionate has been evaluated in various simulated lung lining fluids (sLLF).
| Simulated Fluid | Solubility (µg/mL) | Reference |
| Gamble's Solution | 1.03 | [4] |
| Synthetic Lung Lining Fluid (sLLF) | 16.79 | [4] |
| Aqueous Dilution of Survanta® | 5.78 | [4] |
| Survanta® | 37.16 | [4] |
Stability Profile and Degradation Pathways
This compound is susceptible to degradation under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and photolysis. Understanding the degradation pathways is crucial for developing stable formulations and robust analytical methods.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods. The table below summarizes the degradation of beclometasone dipropionate under different stress conditions.
| Stress Condition | Reagent/Condition | Time | Temperature | Degradation (%) | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl | 1 hour | Room Temperature | Significant | Beclomethasone-17-monopropionate, Beclomethasone | [5][6] |
| Alkaline Hydrolysis | 0.1 M NaOH | 1 hour | Room Temperature | Extensive | Beclomethasone-17-monopropionate, Beclomethasone | [5][6] |
| Oxidative Degradation | 3-30% H₂O₂ | 24 hours | Room Temperature | 10 - 20% | Oxidative adducts, Impurity A | [7] |
| Thermal Degradation | Dry Heat | 24 hours | 60°C | 5 - 15% | Not specified in detail | [7] |
| Photolytic Degradation | Sunlight/UV Light | 24 hours | Ambient | 49 - 90% | Not specified in detail | [7] |
Degradation Pathways
The primary degradation pathway for beclometasone dipropionate involves the hydrolysis of the ester groups at the C-17 and C-21 positions, leading to the formation of beclometasone-17-monopropionate (the active metabolite), beclometasone-21-monopropionate, and ultimately beclomethasone.[8][9] Under certain conditions, further degradation can occur, leading to the formation of other related substances.[8]
Primary degradation pathway of Beclometasone Dipropionate.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the solubility and stability of this compound.
Solubility Determination (Shake-Flask Method)
Workflow for solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, or co-solvent mixture) in a sealed container.
-
Equilibration: Place the container in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Filtration: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove undissolved solids.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated stability-indicating HPLC method to determine the concentration of beclometasone dipropionate.
-
Calculation: Calculate the solubility from the determined concentration and the dilution factor.
Dissolution Testing (for Solid Dosage Forms)
Workflow for dissolution testing.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle) is commonly used.
-
Dissolution Medium: A suitable buffered solution (e.g., phosphate (B84403) buffer pH 7.0) is often used. For poorly soluble drugs like beclometasone dipropionate, the addition of a surfactant (e.g., 0.5% sodium dodecyl sulfate) may be necessary to achieve sink conditions.[10][11]
-
Procedure:
-
Place a known volume of the dissolution medium in each vessel and allow it to equilibrate to 37 ± 0.5 °C.
-
Introduce one dosage form into each vessel.
-
Start the apparatus at a specified rotation speed (e.g., 50 rpm).[3]
-
At predetermined time intervals, withdraw a sample from each vessel and filter it promptly.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
-
Analysis: Analyze the filtered samples using a validated HPLC method to determine the amount of beclometasone dipropionate dissolved.
-
Data Presentation: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Stability-Indicating HPLC Method
Workflow for stability-indicating HPLC method development.
A typical stability-indicating RP-HPLC method for the determination of beclometasone dipropionate and its degradation products is as follows:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v) or acetonitrile and an aqueous buffer is typically employed.[5]
-
Flow Rate: A flow rate of 1.0 mL/min is often used.[5]
-
Detection: UV detection at 254 nm is suitable for beclometasone dipropionate.[5]
-
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. This includes validation of specificity (through forced degradation studies), linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5]
Forced Degradation Protocol
Objective: To generate potential degradation products and demonstrate the specificity of the stability-indicating analytical method.
-
Acid Hydrolysis:
-
Dissolve beclometasone dipropionate in a suitable solvent (e.g., methanol).
-
Add an equal volume of 0.1 M hydrochloric acid.
-
Incubate at room temperature or elevated temperature (e.g., 60°C) for a specified period (e.g., 1-8 hours).[5][7]
-
Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve beclometasone dipropionate in a suitable solvent.
-
Add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at room temperature for a specified period (e.g., 1 hour).[5]
-
Neutralize the solution with 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Dissolve beclometasone dipropionate in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3-30%).
-
Store the solution at room temperature for a defined period (e.g., 24 hours).[7]
-
-
Thermal Degradation:
-
Expose the solid drug substance or a solution to dry heat (e.g., 60-80°C) for a specified duration (e.g., 24 hours).[7]
-
-
Photostability Testing:
-
Expose the drug substance (as a solid or in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]
-
A control sample should be protected from light to differentiate between light-induced and thermal degradation.
-
Conclusion
This technical guide provides a comprehensive summary of the solubility and stability of this compound. The data and experimental protocols presented herein are intended to serve as a valuable resource for researchers and professionals involved in the development of pharmaceutical products containing this active ingredient. A thorough understanding of these properties is essential for ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures - DDL [ddl-conference.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. scielo.br [scielo.br]
- 9. Immediate Release Formulation of Inhaled Beclomethasone Dipropionate-Hydroxypropyl-Beta-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eurofins.de [eurofins.de]
- 11. diva-portal.org [diva-portal.org]
- 12. ema.europa.eu [ema.europa.eu]
A Technical Guide to the Polymorphism of Beclometasone Dipropionate Monohydrate and Its Research Implications
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Beclometasone dipropionate (BDP) is a potent synthetic corticosteroid widely used in the treatment of asthma and other inflammatory conditions. As a prodrug, its therapeutic efficacy is dependent on its conversion to the active metabolite, beclometasone 17-monopropionate (17-BMP). The solid-state properties of BDP, particularly its ability to exist in multiple crystalline forms—a phenomenon known as polymorphism—are of critical importance in pharmaceutical development. Different polymorphs, including the monohydrate, anhydrous forms, and various solvates, exhibit distinct physicochemical properties such as solubility, stability, and dissolution rates. These differences can significantly influence the drug's manufacturing, shelf-life, bioavailability, and overall therapeutic performance. This technical guide provides an in-depth examination of the known polymorphic forms of beclometasone dipropionate, details the experimental protocols used for their characterization, and explores the profound implications of this polymorphism on drug research and development.
Introduction to Beclometasone Dipropionate (BDP) and Polymorphism
Beclometasone dipropionate is a second-generation corticosteroid, structurally similar to dexamethasone, that is formulated for inhalation, intranasal, and topical use.[1][2] It is a prodrug that undergoes rapid hydrolysis via esterase enzymes to its highly active metabolite, beclometasone 17-monopropionate (17-BMP).[3][4] This active metabolite mediates the drug's anti-inflammatory effects by binding to glucocorticoid receptors.[1][3][5] This interaction suppresses the actions of inflammatory cells and inhibits the release of inflammatory mediators like cytokines, leukotrienes, and histamine.[3][6][7]
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[8][9] These distinct forms, or polymorphs, can possess significantly different physicochemical properties, including melting point, solubility, density, and stability, despite having the identical chemical composition.[9][10] In the pharmaceutical industry, controlling the polymorphic form of an active pharmaceutical ingredient (API) is crucial, as these properties directly impact a drug's bioavailability, manufacturability, stability, and therapeutic efficacy.[10][11] The failure to identify and control polymorphism during development can lead to clinical failures and product recalls.[9]
Crystalline Forms of Beclometasone Dipropionate
BDP is known to exist in several crystalline forms, including a monohydrate, at least two anhydrous polymorphs, various solvates, and an amorphous phase.[8][12] The specific form obtained is often dependent on the processing conditions, particularly the choice of solvent used during crystallization.[13][14]
| Form | Key Identifying Characteristics |
| Monohydrate | The hydrated form is stable and commonly used in pharmaceutical formulations. It is known to lose its water of hydration upon heating.[15] The crystal structure has been well-characterized.[12] |
| Anhydrous Forms | At least two anhydrous polymorphs have been identified.[8] The anhydrous form is more densely packed than the monohydrate form.[12] Crystallization from solvents like methanol, 1-butanol, and 1-pentanol (B3423595) tends to produce the anhydrous form.[13][14] |
| Solvates | BDP can form solvates with various organic solvents, including ethanol, 1-propanol, 2-propanol, and acetone.[13] Propellant solvates (e.g., with HFA-134a) have also been identified, which is highly relevant for metered-dose inhaler formulations.[16] |
| Amorphous Phase | An amorphous, or non-crystalline, form of BDP can be produced, for example, by spray drying.[17] This form lacks long-range molecular order and is generally less stable but may have a faster dissolution rate.[17] |
Physicochemical Properties of BDP Polymorphs
The different solid-state forms of BDP exhibit unique physical and chemical properties. Understanding these properties is essential for selecting the appropriate form for a given drug product. For instance, while a metastable form might offer a solubility advantage, its potential to convert to a more stable, less soluble form during storage poses a significant risk to product consistency and efficacy.[9]
| Property | BDP Monohydrate | Anhydrous Form | Notes |
| Density | 1.287 Mg m⁻³[12] | 1.362 Mg m⁻³[12] | The anhydrous form exhibits more efficient crystal packing.[12] |
| Thermal Behavior (DSC) | Exhibits loss of water of hydration at approximately 150 °C, followed by the melting of the resulting anhydrate form at around 220 °C.[15] | Melts at approximately 220 °C.[15] | Thermal analysis is a key method for distinguishing the monohydrate from the anhydrous form.[15] |
| Aqueous Solubility | Very low. The solubility of BDP is generally reported in the range of 0.1–2.4 µg/mL.[18] | Generally, anhydrous forms are more soluble than their corresponding hydrates, though this is not a universal rule.[9] | The low water solubility of BDP is a primary factor influencing its formulation and bioavailability.[19][20] |
Experimental Protocols for Polymorph Characterization
A combination of analytical techniques is required to comprehensively identify, characterize, and quantify the polymorphic forms of BDP.
X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique for distinguishing between different crystalline forms, as each polymorph produces a unique diffraction pattern.
-
Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.
-
Instrumentation: A powder X-ray diffractometer.
-
Analysis: The sample is scanned over a 2θ range (e.g., 5° to 50°) at a specified rate (e.g., 0.02°/s).[21] The resulting diffraction pattern is compared to reference patterns of known polymorphs to identify the crystalline form(s) present.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the detection of thermal events like melting and desolvation.
-
Sample Preparation: A few milligrams (e.g., 1-5 mg) of the sample are weighed into an aluminum Tzero pan and sealed.[15]
-
Instrumentation: A DSC instrument, such as a TA Instruments Q2000.[15]
-
Analysis: The sample is heated at a constant rate (e.g., 20 °C/min) over a specified temperature range (e.g., 0-300 °C).[15] The resulting thermogram for BDP monohydrate shows an endotherm for the loss of water (~150 °C) and another for the melting of the anhydrous form (~220 °C).[15]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, which is useful for quantifying the amount of water or solvent in a crystal lattice.
-
Sample Preparation: A small amount of the sample is placed in the TGA sample pan.
-
Instrumentation: A thermogravimetric analyzer, such as a TA Instruments Q50.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) up to a high temperature (e.g., 500 °C) under a nitrogen atmosphere. The percentage of mass loss corresponding to the dehydration or desolvation event can be precisely determined.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can differentiate polymorphs by detecting variations in the vibrational modes of molecules that arise from different crystal packing and conformations.
-
Sample Preparation: Approximately 3 mg of the sample is ground with 110–120 mg of potassium bromide (KBr) and pressed into a thin disc.
-
Instrumentation: An FTIR spectrometer, such as a Varian 600 IR.
-
Analysis: A background spectrum of a pure KBr disc is collected. The sample spectrum is then recorded over a range of 500–4000 cm⁻¹ with a specified number of scans (e.g., 64) and resolution (e.g., 4 cm⁻¹).
Research Implications of BDP Polymorphism
The existence of multiple crystalline forms of BDP has significant consequences for pharmaceutical research and development, from initial formulation to final product performance.
Impact on Drug Stability and Formulation
The choice of polymorph is fundamental to ensuring the stability of a drug product. A metastable form may convert to a more stable form over time, a transformation that can be triggered by temperature, humidity, or mechanical stress during manufacturing.[9] This can lead to changes in the drug's physical properties, such as particle size and dissolution rate, potentially altering the product's efficacy and safety profile.[11] For BDP, the stability of its solvates is a key concern; uncontrolled desolvation can lead to the formation of a different polymorph or an amorphous phase. The monohydrate form is known to be sufficiently stable for use in drug formulations. Stability studies under various storage conditions are therefore essential to ensure the chosen polymorphic form remains consistent throughout the product's shelf life.[22][23]
Impact on Bioavailability and Therapeutic Efficacy
Polymorphism directly influences a drug's bioavailability by affecting its solubility and dissolution rate.[9][10] A more soluble, faster-dissolving polymorph will generally lead to higher plasma concentrations and potentially a faster onset of action.[10] The case of BDP is complex because it is a prodrug with very low oral bioavailability.[24] After inhalation, the portion of the drug deposited in the lungs exerts its local anti-inflammatory effect, while the portion that is swallowed undergoes extensive presystemic metabolism.[24] The key step is the conversion of BDP to the active metabolite, 17-BMP.[1][24] The dissolution rate of the BDP particles in the lung lining fluid can influence the rate and extent of this local activation. Therefore, controlling the polymorphism of BDP is critical for ensuring consistent and effective local delivery to the lungs.[19]
Conclusion
The polymorphism of beclometasone dipropionate monohydrate is a multifaceted phenomenon with critical implications for the development of safe, stable, and effective pharmaceutical products. The existence of monohydrate, anhydrous, solvated, and amorphous forms, each with a unique set of physicochemical properties, necessitates a thorough solid-state characterization program during drug development. Techniques such as XRPD, DSC, TGA, and FTIR are indispensable tools for identifying and controlling the desired polymorphic form. For researchers and drug development professionals, a comprehensive understanding of BDP's solid-state chemistry is not merely an academic exercise; it is a prerequisite for successful formulation design, ensuring consistent product quality, and achieving predictable therapeutic outcomes for patients.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | TargetMol [targetmol.com]
- 6. Beclomethasone Dipropionate Monohydrate | C28H39ClO8 | CID 16052009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Beclomethasone | C22H29ClO5 | CID 20469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. research.setu.ie [research.setu.ie]
- 14. pure.ul.ie [pure.ul.ie]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Immediate Release Formulation of Inhaled Beclomethasone Dipropionate-Hydroxypropyl-Beta-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization [mdpi.com]
- 19. Comparative physicochemical and pharmacokinetic profiles of inhaled beclomethasone dipropionate and budesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Instant Formulation of Inhalable Beclomethasone Dipropionate—Gamma-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ejhp.bmj.com [ejhp.bmj.com]
- 23. Stability assessment and content determination test of oral liquid forms of beclomethasone dipropionate prepared in hospital pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-inflammatory Pathways of Beclometasone Dipropionate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Beclometasone dipropionate (BDP) is a synthetic glucocorticoid prodrug widely utilized for its potent anti-inflammatory properties in the management of respiratory diseases such as asthma. Upon administration, BDP is rapidly hydrolyzed to its pharmacologically active metabolite, beclometasone-17-monopropionate (17-BMP), which exerts its effects primarily through the glucocorticoid receptor (GR). This technical guide delineates the core anti-inflammatory pathways of beclometasone dipropionate monohydrate, focusing on its molecular interactions, signaling cascades, and effects on inflammatory gene expression. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in drug discovery and development.
Molecular Mechanism of Action
The anti-inflammatory effects of beclometasone are initiated by the binding of its active metabolite, 17-BMP, to the cytosolic glucocorticoid receptor. BDP itself has a low affinity for the GR, but is readily converted to the high-affinity 17-BMP in tissues like the lungs.[1] This ligand-receptor binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex (including Hsp90 and Hsp70), dimerization, and subsequent translocation into the nucleus.
Once in the nucleus, the 17-BMP-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression .
Transactivation: Upregulation of Anti-inflammatory Genes
Transactivation involves the direct binding of GR homodimers to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction leads to the recruitment of coactivators and the basal transcription machinery, resulting in increased transcription of anti-inflammatory genes. Key genes upregulated by beclometasone via this pathway include:
-
FK506-binding protein 51 (FKBP51): Involved in a negative feedback loop for GR signaling.
-
Glucocorticoid-induced leucine (B10760876) zipper (GILZ): A protein with broad anti-inflammatory effects.[2][3]
Transactivation is generally associated with higher concentrations of glucocorticoids.[2]
Transrepression: Downregulation of Pro-inflammatory Genes
Transrepression is a crucial mechanism for the anti-inflammatory effects of glucocorticoids and typically occurs at lower concentrations than transactivation.[2] It involves the interference of the 17-BMP-GR complex with the activity of pro-inflammatory transcription factors, primarily:
-
Nuclear Factor-kappa B (NF-κB): A key regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Activator Protein-1 (AP-1): A transcription factor involved in cellular proliferation, differentiation, and apoptosis, as well as the inflammatory response.
The 17-BMP-GR complex can inhibit NF-κB and AP-1 activity through several proposed mechanisms, including:
-
Direct protein-protein interaction: The GR monomer can directly bind to NF-κB (specifically the p65 subunit) or AP-1 (c-Fos/c-Jun heterodimer), preventing them from binding to their respective DNA response elements.
-
Competition for coactivators: The GR can compete with NF-κB and AP-1 for limited amounts of essential coactivator proteins, such as CREB-binding protein (CBP) and p300.
-
Induction of inhibitory proteins: The GR can upregulate the expression of IκBα, an inhibitor of NF-κB, which sequesters NF-κB in the cytoplasm.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The MAPK pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), play a significant role in inflammation. Glucocorticoids, including beclometasone, can interfere with these pathways. One key mechanism is the induction of MAPK Phosphatase-1 (MKP-1), which dephosphorylates and inactivates MAPKs, thereby reducing downstream inflammatory signaling.[4][5]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize key quantitative data regarding the anti-inflammatory activity of beclometasone-17-monopropionate (17-BMP).
| Parameter | Ligand | Value | Assay System | Reference |
| Glucocorticoid Receptor Binding Affinity | ||||
| IC50 | 17-BMP | 3 nM | Glucocorticoid Receptor Binding Assay | [6] |
| Relative Affinity vs. Dexamethasone (B1670325) | 17-BMP | ~13 times higher | Glucocorticoid Receptor Binding Assay | |
| Inhibition of Pro-inflammatory Cytokines (EC50) | ||||
| IL-6 | 17-BMP | 0.05 nM | LPS-stimulated COPD lung macrophages | [2] |
| TNF-α | 17-BMP | 0.01 nM | LPS-stimulated COPD lung macrophages | [2] |
| CXCL8 (IL-8) | 17-BMP | 0.1 nM | LPS-stimulated COPD lung macrophages | [2] |
| Transactivation of Glucocorticoid-Responsive Genes | ||||
| FKBP51 | 17-BMP | Upregulated | COPD lung macrophages | [2][3] |
| GILZ | 17-BMP | Upregulated | COPD lung macrophages | [2][3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the anti-inflammatory effects of beclometasone.
Caption: Beclometasone Anti-inflammatory Signaling Pathways.
Caption: Experimental Workflow: In Vitro Anti-inflammatory Assay.
Detailed Experimental Protocols
Glucocorticoid Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50) of beclometasone-17-monopropionate (17-BMP) for the glucocorticoid receptor (GR).
Principle: This assay measures the ability of a test compound (unlabeled 17-BMP) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the GR.
Materials:
-
Purified recombinant human GR or cytosolic extracts from cells overexpressing GR.
-
[³H]-dexamethasone (radiolabeled ligand).
-
Unlabeled dexamethasone (for determining non-specific binding).
-
Beclometasone-17-monopropionate (test compound).
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.6).
-
Dextran-coated charcoal suspension.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled 17-BMP and dexamethasone.
-
In microcentrifuge tubes, incubate a fixed concentration of GR with a fixed concentration of [³H]-dexamethasone (typically at its Kd) and varying concentrations of either unlabeled 17-BMP or unlabeled dexamethasone.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate bound from free radioligand by adding dextran-coated charcoal suspension, incubating briefly, and centrifuging.
-
Measure the radioactivity in the supernatant (containing the bound ligand) using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
NF-κB Transrepression Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of 17-BMP on NF-κB-mediated transcription.
Principle: This cell-based assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with multiple NF-κB response elements. Inhibition of NF-κB activity by 17-BMP results in decreased luciferase expression.
Materials:
-
Human cell line (e.g., A549 lung epithelial cells).
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Transient transfection reagent.
-
Inflammatory stimulus (e.g., TNF-α or LPS).
-
Beclometasone-17-monopropionate.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Allow cells to recover for 24 hours.
-
Pre-treat the cells with varying concentrations of 17-BMP for 1-2 hours.
-
Stimulate the cells with an inflammatory agent (e.g., TNF-α) for a defined period (e.g., 6-8 hours).
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control without 17-BMP treatment.
Quantitative PCR (qPCR) for Cytokine mRNA Expression
Objective: To measure the dose-dependent effect of 17-BMP on the expression of pro-inflammatory cytokine genes.
Principle: This method quantifies the amount of specific mRNA transcripts in a sample, allowing for the assessment of changes in gene expression following treatment with 17-BMP.
Materials:
-
Cell line or primary cells.
-
Inflammatory stimulus (e.g., LPS).
-
Beclometasone-17-monopropionate.
-
RNA extraction kit.
-
Reverse transcription kit for cDNA synthesis.
-
qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primers specific for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Real-time PCR instrument.
Procedure:
-
Culture and treat cells with an inflammatory stimulus and varying concentrations of 17-BMP as described in the luciferase assay protocol.
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the stimulated control.
Conclusion
Beclometasone dipropionate, through its active metabolite beclometasone-17-monopropionate, exerts potent anti-inflammatory effects by modulating gene expression via the glucocorticoid receptor. The dual mechanisms of transactivation of anti-inflammatory genes and transrepression of pro-inflammatory transcription factors NF-κB and AP-1, coupled with the inhibition of MAPK signaling, provide a multi-faceted approach to controlling inflammation. A thorough understanding of these pathways and the quantitative aspects of beclometasone's action is paramount for the development of more targeted and effective anti-inflammatory therapies. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of glucocorticoid pharmacology.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP‐1 | The EMBO Journal [link.springer.com]
- 6. Dose-response relationship and reproducibility of the fall in exhaled nitric oxide after inhaled beclomethasone dipropionate therapy in asthma patients - ProQuest [proquest.com]
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Beclometasone Dipropionate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways and byproducts of beclometasone dipropionate monohydrate (BDP), a potent synthetic glucocorticoid widely used in the treatment of asthma and other inflammatory conditions. Understanding the stability of BDP and the formation of its degradation products is critical for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This document summarizes key degradation pathways, presents quantitative data from forced degradation studies, details relevant experimental protocols, and provides visual representations of the degradation processes.
Core Degradation Pathways
Beclometasone dipropionate is susceptible to degradation through several key pathways, primarily hydrolysis, with thermal, photolytic, and oxidative routes also contributing to its breakdown. The primary degradation products result from the hydrolysis of the ester groups at the C-17 and C-21 positions.
Hydrolysis: The principal degradation pathway for BDP is the hydrolysis of its two propionate (B1217596) ester groups. This process is catalyzed by enzymes such as esterases in biological systems and can also occur under acidic or basic conditions.[1][2] The hydrolysis proceeds in a stepwise manner, leading to the formation of two primary monopropionate esters and ultimately beclometasone itself.
The main degradation products formed through hydrolysis are:
-
Beclometasone 17-monopropionate (17-BMP): Formed by the hydrolysis of the ester group at the C-21 position. 17-BMP is the major active metabolite of BDP.[1][3]
-
Beclometasone 21-monopropionate (21-BMP): Results from the hydrolysis of the ester group at the C-17 position.[4][5]
-
Beclometasone (BOH): The final hydrolysis product, where both ester groups have been cleaved.[4][5]
In human plasma, BDP degrades to 17-BMP, 21-BMP, and BOH.[4] The decomposition in plasma follows pseudo-first-order kinetics.[6]
Epoxidation: Under certain conditions, particularly in human plasma, beclometasone and beclometasone 21-monopropionate can undergo further degradation involving the loss of hydrogen chloride and the formation of a 9,11-epoxide.[4][7] This leads to the formation of:
-
D-2: 9β, 11β-epoxy-16β-methyl-1,4-pregnadiene-17α,21-diol-3, 20-dione, formed from beclometasone.[4][7]
-
D-3: The corresponding 21-propanoate of D-2, formed from beclometasone 21-monopropionate.[4][7]
Photodegradation: Exposure to light, particularly UV radiation, can induce the degradation of BDP.[8] The primary photodegradation pathway involves the C20 ketone, leading to the formation of two diastereomers through a Norrish Type II reaction.[8] The presence of the 9-Cl group suppresses the photochemical rearrangement of the A ring.[8]
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following table summarizes quantitative data from various forced degradation studies on beclometasone dipropionate.
| Stress Condition | Reagents and Conditions | Duration | Degradation (%) | Major Degradation Products | Reference |
| Acid Hydrolysis | 0.1 M HCl | 1 hour | Not specified | Degradation observed | [9] |
| 0.1 M HCl, reflux at 60-80°C | 2-8 hours | Not specified | Potential hydrolysis products | [10] | |
| 0.1N Methanolic HCl, room temp. | 12 hours | Degradation observed | Not specified | [11] | |
| Base Hydrolysis | 0.1 M NaOH | 1 hour | Not specified | Degradation observed | [9] |
| 0.1N NaOH, reflux at 60°C | 4 hours | Degradation observed | Not specified | [12] | |
| Oxidative | 3% H₂O₂ | Not specified | Not specified | Potential oxygenated derivatives | [2] |
| Thermal | Dry heat | Not specified | Degradation observed | Not specified | [11] |
| Wet heat, reflux at 60°C | 6 hours | Degradation observed | Not specified | [12] | |
| 150°C | - | Loss of water of hydration | Anhydrate form | [13] | |
| 220°C | - | Melting of anhydrate form | Thermal degradation | [13] | |
| Photolytic | UV radiation (254 nm) | 6 hours | Degradation observed | Not specified | [9] |
| Sunlight | 24 hours | Degradation observed | Not specified | [11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating stability studies. The following sections outline typical experimental protocols for conducting forced degradation studies on beclometasone dipropionate.
Sample Preparation for Forced Degradation
A stock solution of beclometasone dipropionate is typically prepared in a suitable organic solvent like methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.[10]
Acidic Degradation Protocol
-
To a specific volume of the BDP stock solution, an equal volume of 0.1 M hydrochloric acid (HCl) is added.[10]
-
The resulting solution is then refluxed at a temperature between 60-80°C for a predetermined period, typically ranging from 2 to 8 hours.[10]
-
Alternatively, the solution can be kept at room temperature for a longer duration (e.g., 12 hours) when using methanolic HCl.[11]
-
After the specified time, the solution is cooled to room temperature and neutralized with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).[9]
-
The final solution is diluted with the mobile phase to a suitable concentration for analysis by HPLC or UPLC.[9]
Basic Degradation Protocol
-
An equal volume of 0.1 M sodium hydroxide (NaOH) is added to a specific volume of the BDP stock solution.[12]
-
The mixture is then refluxed at 60°C for approximately 4 hours.[12]
-
After cooling to room temperature, the solution is neutralized with 0.1 M HCl.
-
The sample is then diluted with the mobile phase for chromatographic analysis.
Oxidative Degradation Protocol
-
A solution of BDP is treated with a solution of hydrogen peroxide (e.g., 3%).
-
The reaction is typically carried out at room temperature for a specified duration.
-
The resulting solution is then diluted and analyzed.
Thermal Degradation Protocol
-
Dry Heat: A solid sample of BDP is placed in an oven at a high temperature (e.g., 80°C) for a defined period.[14]
-
Wet Heat: A solution of BDP in water is refluxed at a specified temperature (e.g., 60°C) for several hours.[12]
-
After the stress period, the samples are cooled, dissolved or diluted in the mobile phase, and then analyzed.
Photolytic Degradation Protocol
-
A solution of BDP in a suitable solvent (e.g., methanol) is placed in a transparent container.[9]
-
The solution is then exposed to a light source, such as a UV lamp (e.g., 254 nm) or natural sunlight, for a specific duration.[9][11]
-
A control sample is kept in the dark to differentiate between photolytic and thermal degradation.
-
Following exposure, the samples are analyzed by chromatography.
Analytical Method for Degradation Products
A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is typically employed to separate and quantify BDP and its degradation products.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or orthophosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[12][15][16]
-
Detection: UV detection is generally performed at a wavelength around 240-254 nm.[9][12]
-
Mass Spectrometry (MS): LC-MS/MS can be used for the identification and structural elucidation of unknown degradation products.[17][18]
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the primary degradation pathways of beclometasone dipropionate and a general workflow for forced degradation studies.
Caption: Primary hydrolytic degradation pathway of Beclometasone Dipropionate.
Caption: Formation of epoxide byproducts in human plasma.
Caption: General workflow for forced degradation studies of Beclometasone Dipropionate.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation products of beclomethasone dipropionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Decomposition of beclomethasone propionate esters in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. scielo.br [scielo.br]
- 10. benchchem.com [benchchem.com]
- 11. neuroquantology.com [neuroquantology.com]
- 12. zenodo.org [zenodo.org]
- 13. rsc.org [rsc.org]
- 14. scribd.com [scribd.com]
- 15. ijprs.com [ijprs.com]
- 16. ajpaonline.com [ajpaonline.com]
- 17. madbarn.com [madbarn.com]
- 18. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Anti-inflammatory Assays for Beclometasone Dipropionate Monohydrate
Introduction
Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid widely used in the management of chronic inflammatory conditions such as asthma and allergic rhinitis.[1][2] It functions as a prodrug, being rapidly hydrolyzed in the body to its pharmacologically active metabolite, beclometasone-17-monopropionate (17-BMP).[3][4] 17-BMP exhibits a high binding affinity for the glucocorticoid receptor (GR), which is approximately 13 times that of dexamethasone.[3] The anti-inflammatory effects of beclometasone are mediated through its interaction with the GR, leading to the suppression of inflammatory cells and a reduction in the production and release of key inflammatory mediators.[1][3][5][6]
These application notes provide detailed protocols for a panel of robust in vitro assays designed to characterize and quantify the anti-inflammatory properties of beclometasone dipropionate monohydrate. The described methods are essential for researchers in drug discovery and development for screening, potency testing, and mechanism of action studies.
Mechanism of Action: Glucocorticoid Receptor Pathway
Beclometasone dipropionate's primary mechanism of action involves the activation of the glucocorticoid receptor. Upon entering the cell, BDP is metabolized to 17-BMP, which binds to the cytosolic GR. This binding event causes the dissociation of heat shock proteins, leading to the translocation of the activated GR-ligand complex into the nucleus.[1][5] Inside the nucleus, the complex interacts with DNA in two main ways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression: More critically for its anti-inflammatory effect, the activated GR can directly interact with and inhibit pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[7][8][9] By preventing NF-κB from binding to its DNA response elements, the GR effectively shuts down the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7][10]
References
- 1. What is Beclometasone Dipropionate used for? [synapse.patsnap.com]
- 2. Beclomethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Animal Models of Asthma for Beclometasone Dipropionate Monohydrate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed guidance for establishing and utilizing rodent models of allergic asthma to evaluate the efficacy of beclometasone dipropionate monohydrate. The protocols focus on two widely accepted models: the Ovalbumin (OVA)-induced and the House Dust Mite (HDM)-induced asthma models. These models are instrumental in preclinical research for understanding the pathophysiology of asthma and for testing novel therapeutic interventions. Beclometasone dipropionate, a potent synthetic glucocorticoid, is a cornerstone in asthma therapy, and its efficacy in these preclinical models can provide valuable insights into its anti-inflammatory mechanisms.[1]
Beclomethasone (B1667900) dipropionate acts as a prodrug and is rapidly hydrolyzed to its active metabolite, beclometasone-17-monopropionate (17-BMP), which exhibits a high binding affinity for the glucocorticoid receptor (GR).[1] This interaction leads to the modulation of gene expression, ultimately suppressing airway inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the recruitment and activation of inflammatory cells.[2]
I. Animal Models of Allergic Asthma
The selection of an appropriate animal model is critical for the successful evaluation of anti-asthma therapeutics. The two models detailed below, OVA-induced and HDM-induced asthma, recapitulate key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated allergen-specific IgE levels.
A. Ovalbumin (OVA)-Induced Allergic Asthma Model
The OVA-induced asthma model is a well-established and highly reproducible model for studying the mechanisms of allergic airway inflammation.
Experimental Protocol: OVA-Induced Asthma in Mice (BALB/c)
This protocol describes a common method for inducing allergic asthma in BALB/c mice using OVA as the allergen.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
Methacholine (B1211447) chloride
-
This compound for inhalation
-
Whole-body plethysmograph for AHR measurement
-
Nebulizer (ultrasonic or jet)
Protocol:
-
Sensitization:
-
On day 0 and day 7, intraperitoneally (i.p.) inject mice with 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile PBS.
-
The control group receives an i.p. injection of alum in PBS without OVA.
-
-
Aerosol Challenge:
-
From day 14 to day 16, expose the mice to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes each day using a nebulizer.
-
The control group is exposed to a PBS aerosol.
-
-
Therapeutic Intervention (Beclometasone Dipropionate):
-
Administer this compound via inhalation (e.g., intranasally or using a nose-only inhalation tower) at appropriate doses (e.g., 10, 30, 100 µg/kg) once or twice daily, starting before the OVA challenge period (e.g., from day 11 to day 16).
-
The vehicle control group for the treatment will receive the vehicle used to formulate the beclometasone dipropionate.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final OVA challenge (day 17), measure AHR using a whole-body plethysmograph.
-
Expose mice to increasing concentrations of nebulized methacholine (e.g., 0, 6.25, 12.5, 25, 50 mg/mL) and record the enhanced pause (Penh) values.
-
-
Sample Collection and Analysis:
-
Immediately following AHR measurement, collect bronchoalveolar lavage fluid (BALF) by lavaging the lungs with PBS.
-
Perform total and differential cell counts on the BALF to quantify eosinophils, neutrophils, lymphocytes, and macrophages.
-
Collect blood for the measurement of serum OVA-specific IgE levels by ELISA.
-
Excise the lungs for histological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production) and for the measurement of Th2 cytokine levels (IL-4, IL-5, IL-13) in lung homogenates by ELISA or qPCR.
-
Experimental Workflow: OVA-Induced Asthma Model
Figure 1. Experimental workflow for the OVA-induced asthma model.
B. House Dust Mite (HDM)-Induced Allergic Asthma Model
The HDM model is considered more clinically relevant as HDM is a common human allergen.
Experimental Protocol: HDM-Induced Asthma in Mice (C57BL/6)
This protocol details the induction of allergic asthma using HDM extract in C57BL/6 mice.
Materials:
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Phosphate-buffered saline (PBS), sterile
-
Methacholine chloride
-
This compound for inhalation
-
Whole-body plethysmograph for AHR measurement
-
Intranasal administration supplies
Protocol:
-
Sensitization and Challenge:
-
On days 0, 1, and 2, intranasally (i.n.) administer 25 µg of HDM extract in 50 µL of sterile PBS to lightly anesthetized mice.
-
From day 14 to day 18, challenge the mice daily with an i.n. administration of 5 µg of HDM extract in 50 µL of PBS.
-
The control group receives i.n. PBS.
-
-
Therapeutic Intervention (Beclometasone Dipropionate):
-
Administer this compound via inhalation (e.g., intranasally) at appropriate doses (e.g., 10, 30, 100 µg/kg) once or twice daily, starting before the HDM challenge period (e.g., from day 11 to day 18).
-
The vehicle control group receives the vehicle.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
24 hours after the final HDM challenge (day 19), measure AHR as described in the OVA protocol.
-
-
Sample Collection and Analysis:
-
Perform sample collection and analysis as described in the OVA protocol, measuring HDM-specific IgE and relevant cytokines.
-
Experimental Workflow: HDM-Induced Asthma Model
Figure 2. Experimental workflow for the HDM-induced asthma model.
II. Data Presentation
Quantitative data from these studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.
Table 1: Effect of Beclometasone Dipropionate on Airway Inflammation in OVA-Induced Asthma Model
| Treatment Group | Total Cells in BALF (x 10^5) | Eosinophils in BALF (%) | Neutrophils in BALF (%) | Lymphocytes in BALF (%) |
| Naive Control | 1.2 ± 0.3 | 1.5 ± 0.5 | 3.2 ± 1.1 | 5.8 ± 2.0 |
| OVA Control | 8.5 ± 1.2 | 45.2 ± 5.1 | 10.5 ± 2.3 | 15.3 ± 3.1 |
| Beclometasone (10 µg/kg) | 5.1 ± 0.8 | 25.7 ± 4.2 | 8.1 ± 1.9 | 12.1 ± 2.5 |
| Beclometasone (30 µg/kg) | 3.2 ± 0.6 | 12.3 ± 3.1 | 5.5 ± 1.5 | 8.9 ± 2.2 |
| Beclometasone (100 µg/kg) | 2.1 ± 0.4 | 5.8 ± 2.0 | 4.1 ± 1.3 | 6.5 ± 1.8 |
Data are presented as mean ± SEM and are representative.
Table 2: Effect of Beclometasone Dipropionate on Airway Hyperresponsiveness and Th2 Cytokines in OVA-Induced Asthma Model
| Treatment Group | Penh at 50 mg/mL Methacholine | IL-4 in Lung (pg/mg protein) | IL-5 in Lung (pg/mg protein) | IL-13 in Lung (pg/mg protein) |
| Naive Control | 1.8 ± 0.4 | 25 ± 5 | 15 ± 4 | 30 ± 6 |
| OVA Control | 7.2 ± 1.1 | 150 ± 20 | 120 ± 15 | 180 ± 25 |
| Beclometasone (10 µg/kg) | 5.5 ± 0.9 | 105 ± 15 | 85 ± 12 | 130 ± 18 |
| Beclometasone (30 µg/kg) | 3.8 ± 0.7 | 60 ± 10 | 50 ± 8 | 75 ± 10 |
| Beclometasone (100 µg/kg) | 2.5 ± 0.5 | 35 ± 6 | 25 ± 5 | 40 ± 7 |
Data are presented as mean ± SEM and are representative.
III. Mechanism of Action of Beclometasone Dipropionate in Asthma
Beclometasone dipropionate exerts its anti-inflammatory effects primarily through the glucocorticoid receptor (GR). The binding of its active metabolite, 17-BMP, to the cytoplasmic GR triggers a signaling cascade that ultimately suppresses the transcription of pro-inflammatory genes.
Signaling Pathway of Beclometasone Dipropionate in Airway Epithelial Cells
The following diagram illustrates the key steps in the mechanism of action of beclometasone dipropionate.
Figure 3. Glucocorticoid receptor signaling pathway of beclometasone.
Mechanism Description:
-
Activation: Beclometasone dipropionate, a prodrug, is converted to its active metabolite, beclometasone-17-monopropionate (17-BMP), in the lungs.[1]
-
Receptor Binding: 17-BMP binds to the glucocorticoid receptor (GR), which is located in the cytoplasm in a complex with heat shock protein 90 (HSP90).[2]
-
Nuclear Translocation: Upon binding, the GR-17-BMP complex dissociates from HSP90, dimerizes, and translocates to the nucleus.
-
Gene Transcription Modulation:
-
Transactivation: The GR dimer binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, increasing their transcription.
-
Transrepression: The GR dimer can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB, thereby inhibiting the expression of inflammatory cytokines, chemokines, and adhesion molecules.[2] This is a key mechanism for the anti-inflammatory effects of beclometasone in asthma.
-
Conclusion
The OVA- and HDM-induced asthma models are valuable preclinical tools for the evaluation of this compound. These detailed protocols and application notes provide a framework for conducting robust and reproducible studies to investigate the efficacy and mechanism of action of this important anti-asthma medication. Careful attention to experimental design, including appropriate controls and a comprehensive panel of outcome measures, is essential for generating high-quality data to support the development of new and improved asthma therapies.
References
Application Notes and Protocols for the Quantification of Beclometasone Dipropionate Monohydrate by HPLC and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of beclometasone dipropionate monohydrate (BDP monohydrate) in pharmaceutical formulations and biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Beclometasone dipropionate is a potent synthetic glucocorticoid with anti-inflammatory properties, widely used in the treatment of asthma and other respiratory conditions.[1][2] Accurate and precise quantification of BDP is crucial for quality control, formulation development, and pharmacokinetic studies. The methods detailed below are based on established and validated procedures found in the scientific literature.
Section 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This section outlines a stability-indicating Reversed-Phase HPLC (RP-HPLC) method suitable for the quantification of beclometasone dipropionate in pharmaceutical dosage forms like creams, lotions, and nanocapsule suspensions.[3][4][5][6]
Principle
The method utilizes reverse-phase chromatography to separate beclometasone dipropionate from excipients and potential degradation products. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a specific wavelength.
Experimental Protocol
1.2.1 Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[7][8]
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5][9]
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade, filtered and degassed).
-
Ammonium (B1175870) acetate (B1210297) or potassium dihydrogen orthophosphate (analytical grade).
-
Orthophosphoric acid or acetic acid for pH adjustment.
-
This compound Reference Standard (RS).
1.2.2 Preparation of Solutions
-
Mobile Phase: The mobile phase composition can be optimized but a common starting point is a mixture of an aqueous buffer and an organic solvent. Examples include:
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) is often suitable.[12]
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound RS and dissolve it in the diluent to obtain a known concentration (e.g., 100 µg/mL).[7] Further dilutions can be made to prepare calibration standards.
-
Sample Solution Preparation (from Cream/Lotion):
-
Accurately weigh an amount of the formulation equivalent to a known amount of BDP.
-
Disperse the sample in a suitable solvent like methanol and sonicate to ensure complete dissolution of the drug.[6][13]
-
Centrifuge the solution to separate insoluble excipients.[6][13]
-
An extraction with a non-polar solvent like n-hexane or cyclohexane (B81311) can be performed to remove lipids.[6][13]
-
Collect the methanol layer and dilute it with the mobile phase to a concentration within the calibration range.[6][13]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[4]
-
1.2.3 Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the HPLC-UV analysis of beclometasone dipropionate.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[4][5][9] | Phenyl (150 mm x 4.6 mm, 5 µm)[8] | C18 (150 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Methanol:Water (85:15 v/v)[4][5] | Methanol:Water (80:20 v/v)[8] | Acetonitrile:Water (70:30 v/v)[6] |
| Flow Rate | 1.0 mL/min[3][4][5][7][8] | 1.0 mL/min[8] | 1.0 mL/min[6] |
| Detection Wavelength | 254 nm[3][4][5][6] | 240 nm[8] | 254 nm[6] |
| Injection Volume | 20 µL | 30 µL[8] | 10 µL |
| Column Temperature | Ambient or 30 °C[8] | 30 °C[8] | 40 °C[6] |
| Retention Time | ~3.6 - 7.2 min[3][7] | Not specified | ~4.0 min[6] |
Data Presentation
The following table summarizes quantitative data from various validated HPLC methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 5.0 - 25.0[4][5] | 30.36 - 91.07[8] | 10 - 200[10][11] |
| Correlation Coefficient (r²) | > 0.999[4][5] | 0.99989[8] | Not specified |
| LOD (µg/mL) | 0.16[4] | 0.062[8] | Not specified |
| LOQ (µg/mL) | 0.54[4] | Not specified | Not specified |
| Accuracy (% Recovery) | 98.03 - 100.35[4][5] | Within acceptable limits[8] | Not specified |
| Precision (% RSD) | < 2.0[4][5] | < 1.60 (intra-day)[8] | Not specified |
Experimental Workflow Diagram
Caption: HPLC-UV analysis workflow for beclometasone dipropionate.
Section 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of BDP in biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice.[1][14][15][16][17]
Principle
This method combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. BDP and its internal standard are separated on an analytical column and then ionized, typically using electrospray ionization (ESI). The precursor ions are selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and sensitivity.
Experimental Protocol
2.2.1 Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.
-
UHPLC or HPLC system.
-
C18 or other suitable analytical column.
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid, ammonium formate (B1220265), or ammonium acetate (LC-MS grade).
-
This compound Reference Standard.
-
Internal Standard (IS), such as a deuterated analog (e.g., BDP-D10) or a structurally similar compound (e.g., fluticasone (B1203827) propionate).[1][16]
2.2.2 Preparation of Solutions
-
Mobile Phase: A gradient elution is often used.
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium formate.[17]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
-
Standard and Sample Preparation (from Plasma):
-
To a plasma sample (e.g., 450 µL), add the internal standard solution (e.g., 50 µL).[1]
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Alternatively, use Solid-Phase Extraction (SPE) for cleaner samples.[1][16]
-
Condition a reversed-phase SPE cartridge.
-
Load the plasma sample.
-
Wash with water and a weak organic solvent.
-
Elute the analyte and IS with a strong organic solvent (e.g., 100% acetonitrile).[1]
-
-
Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase composition.[18]
-
Inject the reconstituted solution into the LC-MS/MS system.
-
2.2.3 LC-MS/MS Conditions
The following table provides typical LC-MS/MS parameters.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (e.g., Shim-pack GIST C18)[1] | C8[17] |
| Mobile Phase | Gradient of water and acetonitrile | Gradient of methanol and 2 mM ammonium formate (pH 3.4)[17] |
| Flow Rate | 0.5 - 1.0 mL/min[1] | Not specified |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[16] | ESI+[15] |
| MRM Transitions (m/z) | BDP: Precursor -> Product 1, Product 2 | BDP: [M+H]+ -> fragment ions[15] |
| Internal Standard | BDP-D10[1] | Fluticasone Propionate[16] |
Data Presentation
The table below summarizes quantitative data for LC-MS/MS methods.
| Parameter | Method 1 | Method 2 |
| Matrix | Human Plasma[1] | Rat and Human Plasma, Rat Tissues[16] |
| Linearity Range | 5.0 - 5000 pg/mL | 0.05 - 5 ng/mL[16] |
| LLOQ | 5.0 pg/mL[1][14] | 0.05 ng/mL[16] |
| Precision (% CV) | < 15%[16] | < 20% at LLOQ, < 15% at other QCs[16] |
| Extraction | Solid-Phase Extraction[1] | SPE for plasma, LLE for tissues[16] |
Experimental Workflow Diagram
Caption: LC-MS/MS analysis workflow for beclometasone dipropionate.
Section 3: Concluding Remarks
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis. For routine quality control of pharmaceutical formulations where concentrations are relatively high, HPLC-UV provides a robust, reliable, and cost-effective solution. For applications demanding high sensitivity and selectivity, such as the analysis of BDP in biological fluids for pharmacokinetic studies, LC-MS/MS is the preferred technique. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the development and validation of analytical methods for beclometasone dipropionate.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Beclomethasone | C22H29ClO5 | CID 20469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. scielo.br [scielo.br]
- 5. scienceopen.com [scienceopen.com]
- 6. ddtjournal.net [ddtjournal.net]
- 7. rjptonline.org [rjptonline.org]
- 8. alliedacademies.org [alliedacademies.org]
- 9. ajpaonline.com [ajpaonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Sensitive and robust methods for simultaneous determination of beclomethasone dipropionate and formoterol fumarate dihydrate in rotacaps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. madbarn.com [madbarn.com]
- 16. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
Formulation of Beclometasone Dipropionate Monohydrate for Laboratory Animal Inhalation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid widely used in the treatment of asthma and other respiratory diseases due to its anti-inflammatory properties.[1] For preclinical evaluation of new respiratory therapies, robust and reproducible laboratory animal models are essential. This document provides detailed application notes and protocols for the formulation of beclometasone dipropionate monohydrate for inhalation studies in laboratory animals, with a focus on nebulization and intratracheal instillation methods.
Beclometasone dipropionate is a diester of beclomethasone (B1667900), a synthetic corticosteroid.[2] It exerts its effects by inhibiting inflammatory cells and the release of inflammatory mediators.[2] Due to its low water solubility (<1 μg/mL), careful formulation is required to achieve a particle size suitable for deep lung deposition.[3]
Formulation Strategies for Animal Inhalation Studies
The choice of formulation and delivery method depends on the specific research objectives, the animal species, and the available equipment. The two primary methods for delivering BDP to the lungs of laboratory animals are nebulization and intratracheal instillation.
Nebulized Suspension/Solution
Nebulization is a common method for delivering drugs to the lungs of animals as it allows for the administration of aerosols over a period of time, mimicking human inhalation therapy.[1] Jet nebulizers are generally considered more appropriate than ultrasonic nebulizers for delivering BDP.[4][5]
Vehicle Selection: Given the low aqueous solubility of BDP, a suspension is often formulated. However, with the use of co-solvents or solubility enhancers, a solution can be prepared.
-
Saline Solution (0.9% NaCl): Saline is the most common and physiologically compatible vehicle for nebulization.[6][7] It is suitable for creating a suspension of micronized BDP monohydrate.
-
Phosphate Buffered Saline (PBS): PBS is another acceptable vehicle that maintains a physiological pH.[7]
-
Co-solvents: Ethanol (B145695) can be used to increase the solubility of BDP.[7] However, the concentration of ethanol should be kept to a minimum to avoid irritation to the respiratory tract. Studies have investigated the solubility of BDP in ethanol/propellant mixtures for metered-dose inhalers, which can provide some guidance.[8]
-
Solubility Enhancers: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the aqueous solubility of BDP by forming inclusion complexes.[3] One study showed that a 54.2% (w/w) aqueous ethanol solution containing 5% (w/v) HP-β-CD increased the solubility of BDP to 1087 μg/mL.[3] Sterically stabilized phospholipid nanomicelles (SSMs) have also been shown to increase BDP solubility by approximately 1300 times.[9]
Intratracheal Instillation
Intratracheal instillation allows for the direct and precise administration of a known quantity of a substance into the trachea.[10][11] This method is often used in toxicological studies and when precise dosing is critical.[10]
Vehicle Selection: Similar to nebulization, physiological saline is the preferred vehicle for intratracheal instillation.[7][10] The volume of instillation is typically low (e.g., 1-2 mL/kg body weight in rats) to avoid mechanical damage to the lungs.[10] For poorly soluble compounds like BDP, a uniform suspension is crucial for accurate dosing. The use of a microsprayer can help to achieve a more even distribution of the instilled substance in the lungs compared to a standard gavage needle.[12]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the formulation and preclinical evaluation of inhaled beclometasone dipropionate.
| Parameter | Vehicle | BDP Solubility | Reference |
| Aqueous Solubility | Ultrapure Water | 2.17 μg/mL | [13] |
| Solubility in Simulated Lung Fluid | Gamble's Solution | 1.03 μg/mL | [13] |
| Synthetic Simulated Lung Lining Fluid (sLLF) | 16.79 μg/mL | [13] | |
| Survanta® (licensed lung surfactant) | 37.16 μg/mL | [13] | |
| Enhanced Solubility | 54.2% (w/w) aqueous ethanol with 5% (w/v) HP-β-CD | 1087 μg/mL | [3] |
| Enhanced Solubility | Sterically Stabilized Phospholipid Nanomicelles (SSMs) | ~1300x increase over aqueous solubility | [9] |
| Table 1: Solubility of Beclometasone Dipropionate in Various Media. |
| Nebulizer Type | Mass Median Aerodynamic Diameter (MMAD) | Geometric Standard Deviation (GSD) | Respirable Fraction (% < 5 µm) | Reference |
| Jet Nebulizer (Glass Ampoule) | 3.7 µm | 1.4 | 84.2% | [4] |
| Jet Nebulizer (Polycarbonate Ampoule) | 2.9 µm | 1.4 | 93.7% | [4] |
| Ultrasonic Nebulizer | 5.8 µm | 1.9 | 34.9% | [4] |
| Table 2: Aerosol Characteristics of Nebulized Beclometasone Dipropionate. |
| Animal Model | Administration Route | Dose | Key Findings | Reference |
| Sprague-Dawley Rats | Inhalation (pMDI with HFA134a or HFA152a) | Not specified | Similar pharmacokinetic profiles (Cmax and AUClast) for BDP with both propellants. | [14] |
| Mice (Asthma Model) | Inhalation (Nebulization) | Not specified | Restored most measured parameters of airway remodeling to near-normal levels. | [15] |
| Isolated Perfused Rat Lungs | Intratracheal Instillation | Not specified | BDP was absorbed from the lungs and metabolized. | [2] |
| Table 3: Summary of In Vivo Animal Studies with Inhaled Beclometasone Dipropionate. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Nebulization
Objective: To prepare a sterile suspension of this compound suitable for nebulization in laboratory animals.
Materials:
-
This compound, micronized (particle size < 5 µm)
-
Sterile 0.9% saline solution
-
Sterile vials
-
Sonicator
-
Vortex mixer
Procedure:
-
Aseptically weigh the required amount of micronized this compound.
-
Transfer the powder to a sterile vial.
-
Add a small volume of sterile 0.9% saline solution to the vial to create a paste.
-
Gradually add the remaining volume of sterile saline while vortexing to ensure a uniform suspension.
-
Sonicate the suspension for 5-10 minutes in a water bath to break up any agglomerates.
-
Visually inspect the suspension for uniformity.
-
Store the suspension at 2-8°C and protect from light. Resuspend by vortexing before use.
Note: The final concentration of the suspension should be determined based on the desired dose to be delivered to the animals and the characteristics of the nebulization system.
Protocol 2: Aerosol Generation and Delivery to Laboratory Animals (Rodents)
Objective: To deliver a consistent and measurable dose of this compound aerosol to rodents using a whole-body or nose-only exposure system.
Materials:
-
Prepared BDP monohydrate suspension
-
Jet nebulizer (e.g., Sidestream or Aero-Tech II)[6]
-
Whole-body or nose-only inhalation exposure chamber
-
Air compressor or compressed air source
-
Flow meters
-
Aerosol sampling and characterization equipment (e.g., cascade impactor)
Procedure:
-
Calibrate the nebulizer to determine the output rate and particle size distribution with the prepared BDP suspension.
-
Place the animals in the exposure chamber and allow them to acclimate for a short period.
-
Fill the nebulizer with the appropriate volume of the BDP suspension.
-
Connect the nebulizer to the air source and the exposure chamber.
-
Set the airflow to the nebulizer and the chamber to the desired rates.
-
Generate the aerosol for the predetermined exposure duration.
-
Monitor the chamber conditions (temperature, humidity, aerosol concentration) throughout the exposure.
-
After exposure, remove the animals from the chamber.
-
Clean the nebulizer and exposure system according to the manufacturer's instructions.
Protocol 3: Intratracheal Instillation in Rats
Objective: To deliver a precise dose of this compound directly into the lungs of an anesthetized rat.
Materials:
-
Prepared BDP monohydrate suspension
-
Anesthetic (e.g., isoflurane)
-
Syringe with a microsprayer or a gavage needle
-
Light source and small animal laryngoscope or otoscope
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Place the rat in a supine position on a slanted board.
-
Visualize the epiglottis and tracheal opening using a laryngoscope or otoscope.
-
Gently insert the microsprayer or gavage needle into the trachea.
-
Administer the BDP suspension as a single bolus.
-
Remove the delivery device and monitor the animal until it recovers from anesthesia.
Visualizations
Caption: Glucocorticoid anti-inflammatory signaling pathway.
Caption: Workflow for a typical laboratory animal inhalation study.
References
- 1. [Beclomethasone dipropionate: efficacy and safety of the administration by nebulization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption and metabolism of intratracheally instilled cortisol and beclomethasone dipropionate in the isolated perfused rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immediate Release Formulation of Inhaled Beclomethasone Dipropionate-Hydroxypropyl-Beta-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Effectiveness of beclomethasone dipropionate aerosolized through different nebulizers to asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aerosol characterization of nebulized intranasal glucocorticoid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ddl-conference.com [ddl-conference.com]
- 8. Solubility of Beclomethasone Dipropionate in Metered Dose Inhaler Propellants and Ethanol Cosolvent Mixtures - DDL [ddl-conference.com]
- 9. Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intratracheal instillation - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Intratracheal Instillation Methods and the Distribution of Administered Material in the Lung of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubility of fluticasone propionate and beclomethasone dipropionate in simulated lung lining fluids - The Aerosol Society [aerosol-soc.com]
- 14. Comparison of Formoterol, Glycopyrrolate, and Beclomethasone Dipropionate Pharmacokinetic Profile after Inhaled Administration as pMDI Using HFA134a or HFA152a Propellant: Preclinical Assessment of Drug Exposure in Sprague-Dawley Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of inhaled beclomethasone and montelukast on airway remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Method Validation for Beclometasone Dipropionate Monohydrate in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beclometasone dipropionate (BDP) is a potent synthetic glucocorticoid widely used in the treatment of asthma and other respiratory diseases.[1][2][3] Due to its low systemic bioavailability following inhalation, highly sensitive and robust analytical methods are required for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2] This document provides detailed application notes and protocols for the validation of an analytical method for beclometasone dipropionate in biological matrices, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[4] The validation parameters discussed herein are in accordance with international guidelines.[5][6]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a commonly employed technique for the purification and concentration of BDP from complex biological matrices like plasma, offering good recovery and reproducibility.[1]
Materials:
-
Human plasma
-
Beclometasone dipropionate (BDP) analytical standard
-
BDP-d10 (Internal Standard, IS)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium trifluoroacetate
-
Reversed-phase SPE cartridges
-
SPE manifold
-
Centrifuge
Protocol:
-
To a 450 µL aliquot of human plasma, add 50 µL of BDP-d10 internal standard solution.[1]
-
Add 400 µL of a suitable buffer.[1]
-
Precondition the reversed-phase SPE cartridge.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with water and then with acetonitrile to remove interfering substances.[1]
-
Elute the analyte and internal standard with 100% acetonitrile.[1]
-
Dilute the eluent with water in a 1:1 (v/v) ratio.[1]
-
The sample is now ready for injection into the LC-MS/MS system.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Nexera X2 UHPLC)[1]
-
Tandem Mass Spectrometer (e.g., LCMS-8045)[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Shim-pack™ GIST C18 column (50 x 2.1 mm, 3.0 µm)[1] |
| Mobile Phase A | 2 mM Ammonium Trifluoroacetate in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometric Conditions:
| Parameter | Condition |
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| MRM Transition (BDP) | Refer to specific instrument optimization |
| MRM Transition (BDP-d10) | Refer to specific instrument optimization |
| Collision Gas | Argon |
Method Validation Parameters
The developed method was validated according to the FDA guidelines for bioanalytical method validation.[1]
Data Presentation
Table 1: Method Validation Summary [1]
| Parameter | Result |
| Calibration Curve Range | 5.00 pg/mL to 2000.00 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 5.0 pg/mL |
| Intra-day Precision (%RSD) | 4.36 to 8.23 |
| Inter-day Precision (%RSD) | Not specified |
| Intra-day Accuracy (% Nominal) | 96.99 to 101.89 |
| Inter-day Accuracy (% Nominal) | Not specified |
| Recovery (%) | 60.14 |
| Matrix Effect (LQC, HQC) | 1.05, 0.96 |
Table 2: Intra-day Precision and Accuracy [1]
| Quality Control | Nominal Conc. (pg/mL) | Observed Conc. (pg/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ QC | 5.03 | 5.08 | 100.99 | 11.97 |
| LQC | Not specified | Not specified | Not specified | Not specified |
| MQC | Not specified | Not specified | Not specified | Not specified |
| HQC | Not specified | Not specified | Not specified | Not specified |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the bioanalysis of beclometasone dipropionate.
Stability
The stability of beclometasone dipropionate in biological matrices is a critical parameter to assess during method validation. Stability tests should be conducted to evaluate the analyte's stability under various conditions that samples may encounter during handling, processing, and storage. These include:
-
Freeze-Thaw Stability: Assesses the stability of the analyte after repeated freezing and thawing cycles.
-
Short-Term (Bench-Top) Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.
-
Post-Preparative Stability: Assesses the stability of the processed samples (e.g., in the autosampler) prior to analysis.
For instance, one study indicated that BDP in certain oral liquid formulations was generally stable for 8 weeks when stored at 4°C in the dark or at 25°C in bright light.[7][8] Another study noted that the addition of sodium fluoride (B91410) to equine plasma inhibited the hydrolysis of BDP.[9]
Discussion
The presented LC-MS/MS method demonstrates high sensitivity, with a lower limit of quantification (LLOQ) of 5.0 pg/mL, which is crucial for accurately measuring the low systemic concentrations of BDP following inhalation.[1][2] The sample preparation using solid-phase extraction effectively removes matrix interferences, leading to reliable and reproducible results.[1] The validation parameters, including linearity, accuracy, precision, and recovery, meet the acceptance criteria set by regulatory agencies.[1]
It is important to note that the choice of internal standard is critical for the accuracy of the method. A stable isotope-labeled internal standard, such as BDP-d10, is ideal as it closely mimics the chromatographic behavior and ionization characteristics of the analyte, thereby compensating for variations in sample processing and instrument response.[1]
Conclusion
The detailed protocols and validation data provided in these application notes offer a robust framework for the quantitative analysis of beclometasone dipropionate in biological matrices. The highly sensitive and specific LC-MS/MS method is well-suited for supporting various stages of drug development, from preclinical pharmacokinetic studies to clinical trials. Adherence to the described methodologies and validation procedures will ensure the generation of high-quality, reliable data for regulatory submissions.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. scielo.br [scielo.br]
- 4. jneonatalsurg.com [jneonatalsurg.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ejhp.bmj.com [ejhp.bmj.com]
- 8. Stability assessment and content determination test of oral liquid forms of beclomethasone dipropionate prepared in hospital pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Beclometasone Dipropionate Monohydrate in Ex Vivo Human Tissue Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of beclometasone dipropionate monohydrate (BDP) in ex vivo human tissue models, focusing on its anti-inflammatory effects and metabolic profile. Detailed protocols for key experimental procedures are included to facilitate the replication and adaptation of these methods in a research setting.
Introduction
Beclometasone dipropionate is a potent synthetic glucocorticoid with well-established anti-inflammatory properties.[1] It is a prodrug that is rapidly hydrolyzed to its active metabolite, beclometasone-17-monopropionate (17-BMP), which exhibits a high binding affinity for the glucocorticoid receptor (GR).[1][2] Ex vivo human tissue models offer a valuable platform for pre-clinical assessment of drug efficacy and mechanism of action in a system that closely mimics human physiology. This document outlines the application of BDP in ex vivo human lung and skin tissue models to characterize its therapeutic potential.
Mechanism of Action: Glucocorticoid Receptor Signaling
Beclometasone dipropionate exerts its anti-inflammatory effects primarily through the glucocorticoid receptor signaling pathway. Upon entering the cell, BDP is converted to its active metabolite, 17-BMP. 17-BMP binds to the cytoplasmic glucocorticoid receptor (GR), which is complexed with heat shock proteins (HSPs). This binding event triggers the dissociation of HSPs and the dimerization of the GR. The activated GR dimer then translocates to the nucleus.
Once in the nucleus, the GR dimer can modulate gene expression in two principal ways:
-
Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 and interleukin-10.[2]
-
Transrepression: The GR dimer can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This interference, which can occur through direct protein-protein interactions or by competing for co-activators, leads to the downregulation of pro-inflammatory genes, including those for cytokines like GM-CSF and IL-8.[3]
References
- 1. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of inhaled beclomethasone dipropionate on expression of proinflammatory cytokines and activated eosinophils in the bronchial epithelium of patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Efficacy Studies of Beclometasone Dipropionate Monohydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Beclometasone dipropionate is a potent, second-generation synthetic glucocorticoid with well-established anti-inflammatory, immunosuppressive, and anti-allergic properties.[1][2][3][4][5] It is widely used in the treatment of chronic inflammatory conditions such as asthma, allergic rhinitis, and certain dermatoses.[1][2][4] Beclometasone dipropionate itself is a prodrug that undergoes rapid hydrolysis to its active metabolite, beclometasone 17-monopropionate (17-BMP), which exhibits a high binding affinity for the glucocorticoid receptor.[1][2][4][6] This document provides detailed application notes and experimental protocols for the preclinical evaluation of beclometasone dipropionate monohydrate's efficacy, focusing on in vivo and in vitro models of airway inflammation.
Mechanism of Action
Beclometasone dipropionate exerts its anti-inflammatory effects primarily through its active metabolite, 17-BMP, which acts as a potent agonist for the glucocorticoid receptor (GR).[1][2][4] Upon binding to the GR in the cytoplasm, the receptor-ligand complex translocates to the nucleus.[3] In the nucleus, it modulates gene expression in two main ways:
-
Transrepression: The GR complex can bind to and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[6] This leads to a decrease in the expression of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: The GR complex can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
This dual action results in the suppression of inflammatory cell infiltration (including eosinophils, mast cells, T-lymphocytes, and macrophages), a reduction in the production of inflammatory mediators (like histamine, eicosanoids, and leukotrienes), and an overall attenuation of the inflammatory response.[1][7][8]
Mechanism of action of beclometasone dipropionate.
In Vivo Efficacy Model: Ovalbumin-Induced Allergic Asthma in Mice
This model is a widely used preclinical tool to assess the efficacy of anti-inflammatory compounds for asthma.
Experimental Workflow
Workflow for the ovalbumin-induced asthma model.
Detailed Protocol
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for drug administration (e.g., saline with 0.5% Tween 80)
-
Nebulizer for aerosol challenge
-
Anesthetics (e.g., ketamine/xylazine cocktail)
Procedure:
-
Sensitization:
-
Challenge and Treatment:
-
From day 21 to day 27, challenge the mice by exposing them to an aerosol of 1% (w/v) OVA in PBS for 30 minutes daily.[9]
-
Administer this compound (e.g., via intranasal or intratracheal instillation) or vehicle to the respective treatment and control groups 1 hour prior to each OVA challenge.
-
-
Sample Collection (Day 28):
-
24 hours after the final OVA challenge, anesthetize the mice.
-
Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with ice-cold PBS (e.g., 3 x 0.5 mL).[2][11][12]
-
Collect the BAL fluid (BALF) and keep it on ice.
-
Following BAL, perfuse the lungs with PBS and collect the lung tissue for histopathological analysis.
-
-
BALF Analysis:
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C.[2][11]
-
Collect the supernatant for cytokine analysis (e.g., IL-4, IL-5, IL-13) by ELISA.
-
Resuspend the cell pellet in a known volume of PBS.
-
Determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).[10][13]
-
-
Lung Histopathology:
-
Fix lung tissue in 10% neutral buffered formalin.
-
Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.
-
Data Presentation
Table 1: Effect of Beclometasone Dipropionate on Inflammatory Cell Infiltration in BALF of OVA-Challenged Mice
| Treatment Group | Total Cells (x 10^5) | Eosinophils (x 10^4) | Neutrophils (x 10^4) | Lymphocytes (x 10^4) | Macrophages (x 10^4) |
| Naive (No OVA) | 0.5 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.1 ± 0.05 | 4.5 ± 0.5 |
| OVA + Vehicle | 5.2 ± 0.8 | 25.5 ± 4.2 | 3.1 ± 0.6 | 2.5 ± 0.4 | 10.1 ± 1.5 |
| OVA + BDP (low dose) | 3.1 ± 0.5 | 12.3 ± 2.1 | 1.8 ± 0.3 | 1.5 ± 0.3 | 9.8 ± 1.2 |
| OVA + BDP (high dose) | 1.5 ± 0.3 | 4.1 ± 0.8 | 0.9 ± 0.2 | 0.8 ± 0.2 | 8.5 ± 1.1 |
*Data are representative and presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to OVA + Vehicle group.
In Vitro Efficacy Model: Anti-inflammatory Activity in Human Bronchial Epithelial Cells
This model is used to assess the direct anti-inflammatory effects of beclometasone dipropionate on airway epithelial cells.
Experimental Workflow
Workflow for the in vitro anti-inflammatory assay.
Detailed Protocol
Materials:
-
Human bronchial epithelial cell line (BEAS-2B)
-
Cell culture medium (e.g., KGM-Gold™ Bronchial Epithelial Cell Growth Medium)
-
Inflammatory stimulus (e.g., recombinant human IL-17A, cigarette smoke extract (CSE))
-
This compound dissolved in DMSO
-
ELISA kits for human IL-6 and CXCL8/IL-8
-
Reagents and antibodies for Western blotting (e.g., primary antibodies for iNOS, p-STAT1, STAT1, and a loading control like β-actin)
Procedure:
-
Cell Culture:
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-100 nM) or vehicle (DMSO) for 1-2 hours.[11]
-
Following pre-treatment, add the inflammatory stimulus (e.g., 50 ng/mL IL-17A) to the wells and incubate for a specified period (e.g., 24 hours for cytokine release, shorter times for signaling protein analysis).
-
-
ELISA for Cytokine Release:
-
Western Blot for Protein Expression:
-
After the appropriate stimulation time (e.g., 30 minutes for phosphorylated proteins, 24 hours for iNOS), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against iNOS, phosphorylated STAT1 (p-STAT1), and total STAT1, followed by the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation
Table 2: In Vitro Anti-inflammatory Efficacy of Beclometasone Dipropionate
| Compound | Assay | EC50 / IC50 | Cell Type |
| 17-Beclometasone Monopropionate | IL-5 Inhibition | 1 x 10^-14 M | Human PBMCs |
| Beclometasone | IL-5 Inhibition | ~1 x 10^-12 M | Human PBMCs |
| Dexamethasone (Reference) | IL-5 Inhibition | 1 x 10^-8 M | Human PBMCs |
| Beclometasone Dipropionate | Alkaline Phosphatase Activity | 0.3 - 1.2 x 10^-9 M | Human Osteoblasts |
Data sourced from a comparative study on beclometasone esters.[1] PBMCs: Peripheral Blood Mononuclear Cells.
Table 3: Effect of Beclometasone Dipropionate on IL-17A-Induced Cytokine Release in BEAS-2B Cells
| Treatment Group | IL-6 Release (pg/mL) | CXCL8/IL-8 Release (pg/mL) |
| Vehicle Control | 50 ± 10 | 150 ± 25 |
| IL-17A (50 ng/mL) | 1200 ± 150 | 3500 ± 400 |
| IL-17A + BDP (1 nM) | 950 ± 120 | 2800 ± 350 |
| IL-17A + BDP (10 nM) | 500 ± 60 | 1500 ± 200 |
| IL-17A + BDP (100 nM) | 150 ± 30 | 400 ± 50 |
*Data are representative and presented as Mean ± SEM. *p < 0.05, **p < 0.01, **p < 0.001 compared to IL-17A alone.
References
- 1. Differential potency of beclomethasone esters in-vitro on human T-lymphocyte cytokine production and osteoblast activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bronchoalveolar Lavage and Lung Tissue Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Efficacy response of inhaled beclomethasone dipropionate in asthma is proportional to dose and is improved by formulation with a new propellant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 13. journals.physiology.org [journals.physiology.org]
- 14. scispace.com [scispace.com]
- 15. Use of Human Bronchial Epithelial Cells (BEAS-2B) to Study Immunological Markers Resulting From Exposure to PM2.5 Organic Extract from Puerto Rico - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. ptglab.com [ptglab.com]
Application Notes and Protocols for Measuring Beclometasone Dipropionate Monohydrate Lung Deposition In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the principal in vivo techniques used to measure the lung deposition of beclometasone dipropionate monohydrate (BDP). The following sections outline the methodologies for Gamma Scintigraphy, Pharmacokinetic (PK) studies, and Functional Respiratory Imaging (FRI), presenting quantitative data in structured tables and visualizing experimental workflows.
Gamma Scintigraphy
Gamma scintigraphy is a nuclear medicine imaging technique that provides direct, quantitative measurement of the deposition of inhaled aerosols within the lungs and oropharynx. This method involves radiolabeling the drug formulation and capturing the distribution of radioactivity following inhalation.
Experimental Protocol
A typical gamma scintigraphy study to measure BDP lung deposition involves the following steps:
-
Radiolabeling: Beclometasone dipropionate is radiolabeled, commonly with Technetium-99m (99mTc). It is crucial to ensure that the radiolabeling process does not alter the aerodynamic properties of the aerosol. In vitro studies using an Andersen Cascade Impactor are performed to confirm that the particle size distribution of the radiolabeled BDP is equivalent to the unlabeled product.[1]
-
Subject Preparation and Ventilation Scan: Subjects are familiarized with the inhalation procedure. A baseline ventilation scan is performed using a radioactive gas, such as Krypton-81m (81mKr), to outline the lung fields.[2][3]
-
Drug Administration: The subject inhales the 99mTc-labeled BDP formulation from the delivery device (e.g., pressurized metered-dose inhaler or dry powder inhaler). The inhalation technique is standardized to ensure consistency.[1][2]
-
Image Acquisition: Immediately following inhalation, two-dimensional images of the subject's head, throat, and chest are captured from anterior and posterior views using a gamma camera.[1][4]
-
Image Analysis: The acquired images are analyzed to quantify the amount of radioactivity in different regions of interest, including the lungs, oropharynx, and stomach (representing the swallowed fraction). The lung deposition is typically expressed as a percentage of the total dose delivered from the inhaler.[1][2][5] Further analysis can determine the distribution within the lungs, often expressed as a central to peripheral (C/P) ratio.[2][5]
Data Presentation
| Study Population | Inhaler Device | Lung Deposition (% of Emitted Dose) | Extrathoracic Deposition (% of Emitted Dose) | Central to Peripheral (C/P) Ratio | Reference |
| Healthy Volunteers | NEXThaler® DPI | 54.9% | 43.2% | 1.23 | [1][5] |
| Asthmatic Patients | NEXThaler® DPI | 56.2% | 41.8% | 2.02 | [1][5] |
| COPD Patients | NEXThaler® DPI | 55.0% | 43.1% | 1.63 | [1][5] |
| Healthy Volunteers | pMDI | 22.74% ± 9.19% | - | 0.94 ± 0.25 | [2] |
| Asthmatic Patients | pMDI | 25.50% ± 6.81% | - | 1.06 ± 0.25 | [2] |
DPI: Dry Powder Inhaler; pMDI: pressurized Metered-Dose Inhaler.
Experimental Workflow
Pharmacokinetic (PK) Studies
Pharmacokinetic studies offer an indirect method to estimate lung deposition by measuring the systemic absorption of beclometasone dipropionate and its active metabolite, beclometasone-17-monopropionate (B-17-MP). A key component of this methodology is the use of activated charcoal to block gastrointestinal absorption of the swallowed portion of the inhaled dose.
Experimental Protocol
-
Study Design: A randomized, crossover study design is typically employed, where subjects receive BDP via different routes of administration, including intravenous, oral, and inhaled.[6]
-
Intravenous Administration: An intravenous infusion of BDP is administered to determine the absolute bioavailability and fundamental pharmacokinetic parameters like clearance and volume of distribution.[6][7]
-
Oral Administration: BDP is administered orally, both with and without concurrent administration of activated charcoal. This helps to quantify the gastrointestinal absorption and the effectiveness of the charcoal block.[8][9]
-
Inhaled Administration with Charcoal: Subjects inhale BDP, and activated charcoal is administered orally before and after inhalation to block the absorption of the swallowed fraction of the drug. The resulting plasma concentrations of BDP and its metabolites are primarily attributed to absorption from the lungs.[7][10]
-
Inhaled Administration without Charcoal: The inhalation of BDP without a charcoal block allows for the determination of the total systemic bioavailability, which is the sum of absorption from the lungs and the gastrointestinal tract.[7][10]
-
Sample Collection and Analysis: Blood or urine samples are collected at predetermined time points after each administration.[8][9] The concentrations of BDP and its metabolites (B-17-MP and beclometasone) are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), are calculated. Lung bioavailability is estimated by comparing the AUC from the inhaled dose with a charcoal block to the AUC from the intravenous dose.[6][12] Urinary excretion data can also be used, where the amount of drug and metabolites excreted in the first 30 minutes post-inhalation is indicative of lung absorption.[8][9]
Data Presentation
| Formulation | Administration Route | Systemic Bioavailability (% of ex-valve dose) | Pulmonary Absorption (% of systemically available dose) | Reference |
| HFA-BDP (100 µg) | Inhaled | 70% | 82% | [7][10] |
| HFA-BDP (200 µg) | Inhaled | 74% | 82% | [7][10] |
| HFA-BDP (200 µg) + Charcoal | Inhaled | 60% | - | [7][10] |
| CFC-BDP (400 µg) | Inhaled | 27% | - | [7][10] |
| BDP (4000 µg) | Oral | 41% (as B-17-MP) | - | [6] |
| BDP (1000 µg) | Inhaled | 62% (as B-17-MP) | 36% (of total) | [6] |
HFA: Hydrofluoroalkane; CFC: Chlorofluorocarbon.
Experimental Workflow
Functional Respiratory Imaging (FRI)
Functional Respiratory Imaging is a computational, in silico technique that predicts lung deposition based on high-resolution computed tomography (HRCT) scans of a subject's airways and computational fluid dynamics (CFD).[13] While not a direct in vivo measurement of drug deposition in the traditional sense, it utilizes in vivo anatomical data to simulate deposition patterns.
Protocol
-
Patient-Specific Airway Modeling: Subjects undergo HRCT scans at both full inspiration and full expiration. These images are used to create a detailed, three-dimensional model of the subject's airways.[13][14]
-
Inhalation Profile Measurement: The subject's actual inhalation profile (flow rate versus time) when using the inhaler device is recorded.[13]
-
Aerosol Characterization: The aerodynamic particle size distribution of the BDP formulation is determined in vitro. This data, along with other formulation characteristics, is input into the model.[13]
-
Computational Fluid Dynamics (CFD) Simulation: The patient-specific airway model, inhalation profile, and aerosol characteristics are integrated into a CFD simulation. This simulation models the airflow and particle transport through the airways to predict the deposition of the drug in different lung regions (central, peripheral).[13][15]
-
Data Output: The simulation provides quantitative data on total lung deposition, as well as deposition in specific lobes and central versus peripheral airways.[13][14]
Data Presentation
| Formulation | Total Lung Deposition (% of Nominal Dose) | Central:Peripheral (C:P) Deposition Ratio | Reference |
| BDP/FF/GB (pMDI) | 31.0% ± 5.7% | 0.52 ± 0.14 | [13] |
| BDP/FF (pMDI) | 28.1% ± 5.2% | 0.65 ± 0.17 | [13] |
BDP/FF/GB: Beclometasone dipropionate/Formoterol fumarate/Glycopyrronium bromide; BDP/FF: Beclometasone dipropionate/Formoterol fumarate.
Logical Workflow
References
- 1. Lung Deposition of the Dry Powder Fixed Combination Beclometasone Dipropionate Plus Formoterol Fumarate Using NEXThaler® Device in Healthy Subjects, Asthmatic Patients, and COPD Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lung Deposition of Inhaled Extrafine Beclomethasone Dipropionate/Formoterol Fumarate/Glycopyrronium Bromide in Healthy Volunteers and Asthma: The STORM Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lung Deposition of Inhaled Extrafine Beclomethasone Dipropionate/Formoterol Fumarate/Glycopyrronium Bromide in Healthy Volunteers and Asthma: The STORM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to determine lung distribution of inhaled drugs – could gamma scintigraphy be the gold standard? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lung Deposition of the Dry Powder Fixed Combination Beclometasone Dipropionate Plus Formoterol Fumarate Using NEXThaler® Device in Healthy Subjects, Asthmatic Patients, and COPD Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of particle size on lung deposition and pharmacokinetics of beclomethasone dipropionate in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary pharmacokinetic methodology to determine the relative lung bioavailability of inhaled beclometasone dipropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary pharmacokinetic methodology to determine the relative lung bioavailability of inhaled beclometasone dipropionate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of particle size on lung deposition and pharmacokinetics of beclomethasone dipropionate in children | Semantic Scholar [semanticscholar.org]
- 11. Huddersfield Repository - University of Huddersfield [eprints.hud.ac.uk]
- 12. Systemic exposure and implications for lung deposition with an extra-fine hydrofluoroalkane beclometasone dipropionate/formoterol fixed combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Predicting Lung Deposition of Extrafine Inhaled Corticosteroid-Containing Fixed Combinations in Patients with Chronic Obstructive Pulmonary Disease Using Functional Respiratory Imaging: An In Silico Study | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Use of functional respiratory imaging to characterize the effect of inhalation profile and particle size on lung deposition of inhaled corticosteroid/long-acting β2-agonists delivered via a pressurized metered-dose inhaler - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Systemic Exposure of Inhaled Beclometasone Dipropionate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the systemic exposure of inhaled beclometasone dipropionate (BDP), a synthetic corticosteroid used in the management of asthma and other respiratory diseases. Following inhalation, BDP is a prodrug that is rapidly hydrolyzed to its active metabolite, beclometasone-17-monopropionate (B-17-MP). Due to the low systemic bioavailability of inhaled BDP, highly sensitive analytical methods are required to quantify its concentrations and that of its active metabolite in biological matrices.[1][2]
Introduction to Systemic Exposure Assessment
The assessment of systemic exposure to inhaled corticosteroids is crucial for evaluating their safety profile. While these drugs are designed to act locally in the lungs, a portion of the dose is inevitably absorbed into the systemic circulation.[3][4] This can lead to potential systemic side effects, particularly at higher doses. Therefore, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require thorough pharmacokinetic (PK) and pharmacodynamic (PD) studies to characterize the systemic exposure of new inhaled drug products and to demonstrate bioequivalence for generic versions.[5][6][7]
The primary analytes of interest when assessing the systemic exposure of inhaled BDP are the parent drug (BDP) and its major active metabolite, B-17-MP.[8][9] Due to the rapid and extensive conversion of BDP to B-17-MP in the lungs and liver, B-17-MP is the principal analyte for determining systemic exposure and pharmacodynamic effects.[4][10][11]
Bioanalytical Method for Quantification of Beclometasone Dipropionate and its Metabolites
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of BDP and B-17-MP in plasma.[1][2][9][12][13]
Table 1: Summary of LC-MS/MS Method Parameters
| Parameter | Beclometasone Dipropionate (BDP) | Beclometasone-17-Monopropionate (B-17-MP) | Internal Standard |
| Biological Matrix | Human Plasma | Human Plasma | Fluticasone Propionate or BDP-d10 |
| Extraction Method | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[9] | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[9] | Co-extracted with analytes |
| Chromatographic Column | C18 reverse-phase column[13] | C18 reverse-phase column[13] | C18 reverse-phase column |
| Mobile Phase | Gradient of methanol (B129727) and ammonium (B1175870) formate (B1220265) buffer[13] | Gradient of methanol and ammonium formate buffer[13] | Gradient of methanol and ammonium formate buffer |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[9] | Positive Electrospray Ionization (ESI+)[9] | Positive Electrospray Ionization (ESI+) |
| Mass Transition (m/z) | Precursor > Product Ions (e.g., 521.2 > 353.1) | Precursor > Product Ions (e.g., 409.2 > 353.1) | Specific to the chosen IS |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL[9] | 0.05 ng/mL[9] | N/A |
| Linear Range | 0.05 - 5 ng/mL[9] | 0.05 - 5 ng/mL[9] | N/A |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (except LLOQ ≤ 20%)[9] | ≤ 15% (except LLOQ ≤ 20%)[9] | N/A |
| Accuracy (% Bias) | Within ±15% (except LLOQ within ±20%)[2] | Within ±15% (except LLOQ within ±20%)[2] | N/A |
Experimental Protocol: Plasma Sample Analysis by LC-MS/MS
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add the internal standard solution.
-
Add 3 mL of methyl tert-butyl ether.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 2 mM Ammonium Formate in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for BDP, B-17-MP, and the internal standard.
-
Pharmacokinetic Study Design and Protocol
Pharmacokinetic studies are essential to determine the rate and extent of systemic absorption of inhaled BDP. A single-dose, randomized, crossover study in healthy volunteers is a common design.[3][8]
Table 2: Key Pharmacokinetic Parameters for Inhaled Beclometasone Dipropionate
| Parameter | Description | Typical Value for B-17-MP |
| Cmax | Maximum plasma concentration | Dose-dependent |
| Tmax | Time to reach Cmax | ~10 minutes post-inhalation[8] |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Dose-dependent |
| t1/2 | Elimination half-life | ~4 hours[8] |
Experimental Protocol: Single-Dose Crossover Pharmacokinetic Study
-
Study Population: Healthy, non-smoking adult volunteers.
-
Study Design: A randomized, open-label, three-period crossover study.[8]
-
Treatments:
-
Test Product: Inhaled BDP monohydrate.
-
Reference Product: Marketed inhaled BDP product.
-
Placebo.
-
-
Washout Period: A sufficient washout period (e.g., 7-14 days) between treatments to ensure complete drug elimination.
-
Dosing: A single inhaled dose of BDP is administered under supervision.
-
Blood Sampling:
-
Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Sampling time points: Pre-dose (0 h), and at 5, 10, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[8]
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Store plasma samples at -20°C or below until analysis.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Perform statistical analysis to compare the bioavailability of the test and reference products.
-
Pharmacodynamic Assessment
Pharmacodynamic assessments can provide a measure of the systemic activity of inhaled corticosteroids. The most common method is to measure the suppression of endogenous cortisol production.[14][15][16]
Table 3: Pharmacodynamic Endpoints for Systemic Corticosteroid Activity
| Endpoint | Description |
| Serum Cortisol AUC | Area under the serum cortisol concentration-time curve over a 24-hour period.[14][15] |
| Urinary Free Cortisol | 24-hour urinary excretion of free cortisol, often corrected for creatinine.[17] |
| Morning Plasma Cortisol | A single measurement of plasma cortisol in the morning.[17] |
Experimental Protocol: Cortisol Suppression Study
-
Study Design: Can be integrated into the pharmacokinetic study.
-
Sample Collection:
-
Serum Cortisol: Collect blood samples for serum cortisol determination at the same time points as the pharmacokinetic samples.
-
Urine Cortisol: Collect 24-hour urine samples from subjects.
-
-
Sample Analysis: Analyze serum and urine samples for cortisol concentrations using a validated immunoassay or LC-MS/MS method.
-
Data Analysis: Compare the cortisol suppression between the active treatment and placebo groups.
Visualizations
Caption: Metabolic pathway of inhaled beclometasone dipropionate.
Caption: Workflow for a crossover pharmacokinetic study.
References
- 1. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. shimadzu.com [shimadzu.com]
- 3. Comparative Pharmacokinetic Studies for Orally Inhaled Products: Guidance Document - Canada.ca [canada.ca]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. scispace.com [scispace.com]
- 6. team-consulting.com [team-consulting.com]
- 7. International Guidelines for Bioequivalence of Locally Acting Orally Inhaled Drug Products: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. madbarn.com [madbarn.com]
- 13. Sensitive liquid chromatographic/tandem mass spectrometric method for the determination of beclomethasone dipropionate and its metabolites in equine plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systemic effect comparisons of six inhaled corticosteroid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. Assessment of the systemic effects of beclomethasone dipropionate inhaled via Easyhaler or via Diskhaler in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring the systemic effects of inhaled beclomethasone: timed morning urine collections compared with 24 hour specimens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting beclometasone dipropionate monohydrate solubility in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Beclometasone Dipropionate Monohydrate (BDP) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture use?
A1: this compound is practically insoluble in water and aqueous solutions like cell culture media.[1][2] The recommended solvent for preparing a stock solution is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3] It is crucial to use fresh, water-free DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a high-concentration stock solution, dissolve the BDP powder in 100% anhydrous DMSO. Gentle warming in a water bath (not exceeding 37°C) or sonication can aid dissolution.[3] It is recommended to prepare a concentrated stock solution (e.g., 10-50 mM) which can then be diluted to the final working concentration in your cell culture medium.
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.1% to 0.5% DMSO is generally considered safe for most cell lines.[4][5] It is critical to always include a vehicle control in your experiments (media with the same final concentration of DMSO but without BDP) to account for any potential effects of the solvent itself.[6] Primary cell cultures may be more sensitive, so it is advisable to perform a dose-response curve to determine the optimal DMSO concentration for your specific cell type.[4]
Q4: How should I store the this compound stock solution?
A4: BDP stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide: Precipitation in Cell Culture Media
Issue: A precipitate forms immediately after adding the BDP stock solution to the cell culture medium.
This is a common issue known as "crashing out," which occurs when a hydrophobic compound dissolved in an organic solvent is rapidly diluted into an aqueous solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of BDP in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of BDP. Perform a dose-response experiment to determine the maximum soluble concentration that achieves the desired biological effect. |
| Rapid Dilution / Solvent Shock | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in solvent polarity, leading to precipitation. | Employ a serial dilution strategy. First, create an intermediate dilution of the BDP stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final culture volume.[7] |
| Localized High Concentration | Failure to adequately mix the solution upon adding the BDP stock can create localized areas of high concentration, promoting precipitation. | Add the BDP stock solution drop-wise to the pre-warmed media while gently swirling or vortexing the culture vessel to ensure rapid and even distribution.[8] |
| Low Temperature of Media | The solubility of many compounds, including BDP, is temperature-dependent and decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[7] |
Issue: The media with BDP appears clear initially, but a precipitate forms after incubation (hours or days).
Delayed precipitation can be caused by the compound's instability in the culture environment or interactions with media components.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | BDP may degrade over time in the aqueous, buffered environment of the cell culture medium at 37°C. | Consider refreshing the media with freshly prepared BDP at regular intervals for long-term experiments. |
| Interaction with Media Components | BDP may interact with proteins or other components in the serum or basal media, forming insoluble complexes. | If using a serum-containing medium, try reducing the serum concentration if your cells can tolerate it. You can also test different batches of serum or switch to a different basal media formulation.[9] |
| pH Shift in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of the compound. | Monitor the pH of your culture medium. If a significant pH shift is observed, consider using a medium with a stronger buffering capacity or changing the medium more frequently.[8] |
| Evaporation of Media | In long-term cultures, evaporation of water from the media can increase the concentration of all components, including BDP, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. For multi-well plates, consider using plate sealers to minimize evaporation. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of BDP powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.
-
If the powder does not fully dissolve, use an ultrasonic bath for 10-15 minutes to aid dissolution.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol for Preparing Final Working Solution and Dosing Cells
This protocol uses a two-step dilution to minimize precipitation.
-
Materials:
-
BDP stock solution (in DMSO)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
Cell culture plates with seeded cells
-
-
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the BDP stock solution at room temperature.
-
Prepare Intermediate Dilution:
-
In a sterile tube, add an appropriate volume of pre-warmed complete cell culture medium.
-
Add a small volume of the BDP stock solution to the medium to create an intermediate dilution (e.g., 1:100).
-
Immediately and gently mix by pipetting up and down or by flicking the tube.
-
-
Prepare Final Working Concentration:
-
Determine the volume of the intermediate dilution needed to achieve the desired final concentration in your cell culture wells.
-
Add the calculated volume of the intermediate solution to the wells containing your cells and pre-existing media.
-
Alternatively, prepare the final working solution in a separate tube by adding the intermediate dilution to a larger volume of pre-warmed media, and then replace the existing media in your wells with this final solution.
-
-
Mix and Incubate:
-
Immediately and gently swirl the plate to ensure the compound is evenly distributed.
-
Place the plate back in the incubator.
-
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain BDP.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Simplified signaling pathway of Beclometasone Dipropionate via the Glucocorticoid Receptor (GR).
References
- 1. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Beclometasone Dipropionate Monohydrate (BDP) In Vivo Dosage Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of beclometasone dipropionate monohydrate (BDP) in preclinical in vivo experiments. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting dose for BDP in a rodent model of airway inflammation?
A1: The optimal starting dose depends heavily on the specific animal model, the route of administration, and the disease severity. For murine models of asthma, inhaled BDP has been shown to be effective in restoring normal airway function.[1] A common approach is to start with a dose range identified in similar published studies. For instance, in a rat model of inflammatory bowel disease (IBD), BDP administered as an enema at doses of 20 or 50 micrograms per day showed a dose-dependent improvement in symptoms.[2] It is crucial to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.
Q2: How does the route of administration impact the effective dose of BDP?
A2: The route of administration significantly influences the bioavailability and, therefore, the required dose.
-
Inhalation: This route delivers the drug directly to the lungs, maximizing local efficacy for respiratory diseases while minimizing systemic exposure.[1][3] Formulations with smaller particle sizes, such as those using hydrofluoroalkane (HFA) propellants, lead to higher lung deposition and greater efficacy at lower doses compared to older chlorofluorocarbon (CFC) formulations.[3][4]
-
Oral/Topical (Gut): For gastrointestinal inflammation like ulcerative colitis (UC), oral formulations are designed for targeted release in the colon.[5][6] This topical action within the gut allows for potent local effects with reduced systemic side effects.[5]
-
Systemic (e.g., Intravenous): IV administration provides 100% bioavailability and is useful for studying the systemic pharmacokinetics of BDP and its active metabolite, beclometasone-17-monopropionate (B17MP).[7]
Q3: What vehicle should be used to prepare BDP for in vivo administration?
A3: BDP is poorly soluble in water (<1 μg/mL).[8][9] Therefore, a suitable vehicle is required to ensure a stable and homogenous suspension or solution for accurate dosing. The choice of vehicle depends on the administration route. Common approaches include:
-
Suspension: For many routes, BDP can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80) to prevent aggregation.
-
Solubilization: Co-solvents or complexing agents like cyclodextrins can be used to increase the solubility of BDP for specific applications.[8][9]
-
Propellants: For inhalation studies, BDP is formulated in pressurized metered-dose inhalers (pMDIs) with propellants like hydrofluoroalkanes (HFAs).[3][10]
It is critical to ensure the chosen vehicle is non-toxic and does not interfere with the experimental model. A vehicle-only control group should always be included in the study design.
Q4: What are the key pharmacokinetic parameters to consider for BDP?
A4: BDP is a prodrug that is rapidly converted to its active metabolite, beclometasone-17-monopropionate (B17MP).[11] When designing and interpreting studies, it is crucial to measure the plasma concentrations of both BDP and B17MP.[12] Key parameters include the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), which indicate the extent of systemic exposure.[11][13] The elimination half-life of B17MP is approximately 4 hours in healthy human subjects.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No therapeutic effect observed. | 1. Insufficient Dose: The initial dose may be below the therapeutic threshold for the specific model. 2. Poor Formulation: The drug may not be properly dissolved or suspended, leading to inaccurate dosing. 3. Incorrect Administration: Improper technique may prevent the drug from reaching the target organ. 4. Model Resistance: The specific animal model or strain may be less responsive to corticosteroids. | 1. Conduct a Dose-Response Study: Test a range of doses (e.g., 3-5 doses spanning several orders of magnitude) to identify the effective dose range. 2. Verify Formulation: Check the solubility and stability of your dosing preparation. Ensure suspensions are homogenous before each administration. 3. Refine Technique: Ensure proper training on the administration technique (e.g., intratracheal instillation, gavage). 4. Review Literature: Confirm that the chosen animal model is appropriate and sensitive to glucocorticoids. |
| Significant adverse effects observed (e.g., weight loss, adrenal suppression). | 1. Dose is too high: The administered dose is causing systemic toxicity. 2. Systemic Exposure: The route of administration leads to high systemic absorption. 3. Prolonged Treatment: Long-term corticosteroid use can lead to adverse effects.[14] | 1. Reduce the Dose: Lower the dose to the minimum effective level identified in the dose-response study. 2. Consider Local Delivery: If possible, switch to a route of administration that targets the site of inflammation (e.g., inhalation for lung disease) to minimize systemic effects.[5] 3. Monitor Closely: Regularly monitor animal weight and other health parameters. Assess adrenal function if long-term studies are planned. |
| High variability in experimental results. | 1. Inconsistent Dosing: Variability in formulation or administration technique. 2. Biological Variation: Natural differences in animal response. 3. Assay Variability: Inconsistent sample collection or processing. | 1. Standardize Procedures: Ensure all procedures, from formulation preparation to administration, are highly standardized. Use calibrated equipment. 2. Increase Sample Size: A larger number of animals per group can help to overcome biological variability. 3. Optimize Assays: Validate all analytical and biological assays to ensure they are reproducible. |
Data Presentation
Table 1: Reported Effective Doses of BDP in Rodent Models
| Species | Disease Model | Route of Administration | Effective Dose | Key Finding | Reference |
| Rat | Inflammatory Bowel Disease (TNB-induced) | Enema | 20-50 µ g/day | Dose-dependent reduction in colon damage and inflammation markers. | [2] |
| Mouse | Asthma (OVA-induced) | Inhalation | Not specified | Restored most measured parameters of airway remodeling to near-normal levels. | [1] |
Experimental Protocols
Protocol: In Vivo Dose-Finding Study for BDP in a Mouse Model of Allergic Asthma
-
Objective: To determine the minimum effective dose of inhaled BDP required to reduce airway inflammation in an ovalbumin (OVA)-sensitized mouse model.
-
Materials:
-
This compound (BDP)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
6-8 week old BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Inhalation tower or nose-only exposure system
-
-
Methodology:
-
Sensitization: Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in Alum on days 0 and 14.[1]
-
Acclimatization: Acclimatize animals to the inhalation chamber for several days before the challenge phase.
-
Dosing Groups: Divide mice into at least five groups:
-
Group 1: Naive (Saline sensitized, Saline challenged)
-
Group 2: Vehicle Control (OVA sensitized, Vehicle challenged)
-
Group 3: Low-Dose BDP (e.g., 10 µg/mL aerosol concentration)
-
Group 4: Mid-Dose BDP (e.g., 30 µg/mL aerosol concentration)
-
Group 5: High-Dose BDP (e.g., 100 µg/mL aerosol concentration)
-
-
Drug Preparation: Prepare fresh solutions/suspensions of BDP in the vehicle before each use. Ensure homogeneity.
-
Challenge and Treatment: From day 21, challenge mice with aerosolized 1% OVA for 30 minutes, 3 days a week, for 4-6 weeks. Administer aerosolized BDP or vehicle via the inhalation system for 30 minutes prior to each OVA challenge.
-
Endpoint Analysis: 24-48 hours after the final challenge, collect samples for analysis:
-
Bronchoalveolar Lavage (BAL) Fluid: Perform cell counts (total and differential) to assess inflammatory cell influx.
-
Lung Tissue: Process for histology to assess goblet cell hyperplasia and inflammatory infiltrates. Analyze for cytokine levels (e.g., IL-4, IL-5, IL-13) via qPCR or ELISA.
-
-
-
Data Analysis: Analyze data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the BDP-treated groups to the vehicle control group. Plot dose-response curves to identify the ED50 (the dose that produces 50% of the maximal effect).
Visualizations
Signaling Pathway
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for BDP Dose Optimization.
Troubleshooting Logic
Caption: Troubleshooting for Lack of Efficacy in BDP Experiments.
References
- 1. Influence of inhaled beclomethasone and montelukast on airway remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Therapeutic effects of beclomethasone dipropionate enemas on colon damage of inflammatory bowel disease model rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic properties of inhaled beclometasone dipropionate delivered via hydrofluoroalkane-containing devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy response of inhaled beclomethasone dipropionate in asthma is proportional to dose and is improved by formulation with a new propellant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The safety of beclomethasone dipropionate in the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oral beclometasone dipropionate in the treatment of extensive and left-sided active ulcerative colitis: a multicentre randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of beclomethasone dipropionate by animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Instant Formulation of Inhalable Beclomethasone Dipropionate—Gamma-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of Formoterol, Glycopyrrolate, and Beclomethasone Dipropionate Pharmacokinetic Profile after Inhaled Administration as pMDI Using HFA134a or HFA152a Propellant: Preclinical Assessment of Drug Exposure in Sprague-Dawley Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Evaluating the pharmacokinetics of beclometasone dipropionate/formoterol fumarate/glycopyrronium bromide delivered via pressurised metered-dose inhaler using a low global warming potential propellant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derangedphysiology.com [derangedphysiology.com]
improving the bioavailability of beclometasone dipropionate monohydrate in experimental formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of experimental formulations aimed at improving the bioavailability of beclometasone dipropionate monohydrate (BDP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for improved bioavailability?
A1: The main hurdles in formulating beclometasone dipropionate (BDP) stem from its very low aqueous solubility (<1 μg/mL).[1][2] This poor solubility limits its dissolution rate in physiological fluids, which is a critical step for absorption and, consequently, bioavailability. For inhaled formulations, achieving an optimal aerodynamic particle size is crucial for effective delivery to the lungs while avoiding premature clearance.[3][4] Furthermore, BDP undergoes extensive first-pass metabolism, which significantly reduces its systemic bioavailability after oral ingestion.[5]
Q2: What are the most promising strategies to enhance the solubility and dissolution rate of BDP?
A2: Several advanced formulation strategies have proven effective:
-
Complexation with Cyclodextrins: Encapsulating BDP within cyclodextrin (B1172386) molecules, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and gamma-cyclodextrin (B1674603) (γ-CD), can significantly increase its aqueous solubility and dissolution rate.[1][2] This is achieved by forming inclusion complexes where the hydrophobic BDP molecule resides within the cyclodextrin cavity.
-
Lipid-Based Nanocarriers: Formulating BDP into nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), and micelles can enhance its solubility and provide controlled release.[6][7][8][9] These carriers can also improve drug deposition and retention in the lungs.
-
Nanoparticle Engineering: Reducing the particle size of BDP to the nanometer range through techniques like wet media milling or spray drying increases the surface area available for dissolution, thereby enhancing the dissolution velocity.[3][10]
Q3: How can the pulmonary deposition of BDP be optimized?
A3: Optimizing pulmonary deposition involves careful control of the formulation's aerodynamic properties. The mass median aerodynamic diameter (MMAD) of the particles should ideally be between 1 and 5 µm for deep lung delivery. This can be achieved through:
-
Spray Drying: This technique allows for the production of particles with a defined size and morphology, often in combination with excipients to improve aerosolization.[3]
-
Use of Spacers: For pressurized metered-dose inhalers (pMDIs), using a spacer device can reduce oropharyngeal deposition and improve the fraction of the dose that reaches the lungs.[4]
-
Extrafine Formulations: Formulations that generate extrafine particles can enhance distribution into the smaller airways.[11]
Q4: What analytical techniques are suitable for characterizing BDP formulations and assessing bioavailability?
A4: A combination of analytical methods is necessary:
-
Physicochemical Characterization: Techniques such as Dynamic Light Scattering (DLS) for particle size analysis, X-ray Diffraction (XRD) for solid-state characterization, and Differential Scanning Calorimetry (DSC) to assess physical form are crucial.[2][10]
-
In Vitro Dissolution Testing: Specialized dissolution apparatuses are used to evaluate the drug release rate from the formulation under conditions that mimic the lung environment.[12][13][14]
-
In Vitro Aerosol Performance: A Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) is used to determine the aerodynamic particle size distribution and predict the regional deposition of the inhaled drug in the lungs.[4][8]
-
Bioanalytical Methods: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying BDP and its active metabolite, beclometasone-17-monopropionate (17-BMP), in biological matrices like plasma and lung tissue to assess systemic and local bioavailability.[15][16]
Troubleshooting Guides
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Drug Loading/Encapsulation Efficiency in Lipid Nanoparticles | - Poor affinity of BDP for the lipid matrix.- Drug expulsion during nanoparticle solidification.- Insufficient surfactant concentration. | - Lipid-Drug Conjugation: Covalently linking BDP to a lipid like stearic acid can improve its compatibility with the lipid matrix.[6]- Optimize Lipid Composition: Use a blend of solid and liquid lipids (as in NLCs) to create imperfections in the crystal lattice, allowing for higher drug loading.[8]- Screen Surfactants: Evaluate different surfactants and their concentrations to ensure adequate stabilization of the nanoparticles. |
| Inconsistent Aerosolization Performance (e.g., low Fine Particle Fraction - FPF) | - Suboptimal particle size or morphology.- Strong inter-particle cohesive forces.- Inefficient dispersion from the inhaler device. | - Particle Engineering: Employ techniques like spray drying with dispersion enhancers (e.g., leucine) to produce particles with better aerodynamic properties.[1]- Carrier Particle Optimization: For dry powder inhalers (DPIs), optimize the size and surface characteristics of the carrier particles (e.g., lactose) to improve drug detachment.- Device Selection: Test different inhaler devices to find the best match for your formulation's characteristics. |
| Poor Formulation Stability (e.g., particle aggregation, drug leakage) | - Inadequate stabilization of nanoparticles.- Physical or chemical degradation of BDP or excipients.- Inappropriate storage conditions. | - Surface Modification: Use pegylated lipids or other steric stabilizers to prevent aggregation of lipid nanoparticles.[7]- Lyophilization: Freeze-drying the formulation can improve long-term stability, especially for aqueous nanosuspensions.- Stability Studies: Conduct comprehensive stability studies at different temperature and humidity conditions to determine optimal storage parameters.[17] |
| Unexpectedly Low In Vivo Bioavailability Despite Good In Vitro Dissolution | - Rapid clearance from the lungs via the mucociliary escalator.- Pre-systemic metabolism in the lungs.- Poor permeation across the lung epithelium. | - Mucoadhesive Formulations: Incorporate mucoadhesive polymers to increase the residence time of the formulation in the lungs.- Permeation Enhancers: Investigate the use of safe and effective permeation enhancers to improve absorption across the epithelial barrier.- Sustained Release Formulations: Design formulations that provide a prolonged release of BDP to potentially saturate metabolic pathways and increase the amount of absorbed drug.[3] |
Quantitative Data Summary
Table 1: Enhancement of Beclometasone Dipropionate Solubility
| Formulation Strategy | Solvent/Medium | Fold Increase in Solubility | Reference |
| HP-β-CD & Ethanol (B145695) | 54.2% (w/w) aqueous ethanol with 5% (w/v) HP-β-CD | ~4000x | [1] |
| γ-CD | 5% (w/v) aqueous γ-CD solution | >330x | [2] |
| Sterically Stabilized Micelles (SSMs) | Aqueous medium | ~1300x | [7] |
| Simulated Lung Lining Fluids (containing surfactant) | Survanta® | ~17x (compared to water) | [18] |
Table 2: Physicochemical Properties of BDP Nanoparticle Formulations
| Formulation Type | Mean Particle Size (nm) | Drug Entrapment/Loading | Reference |
| NLCs (F10) | 223.69 ± 5.51 | >91% | [8] |
| Sterically Stabilized Micelles (SSMs) | 19.89 ± 0.67 | - | [7] |
| Phospholipid-polyaminoacid Micelles | - | 3.0 wt% | [19] |
| Nanosuspension (wet media milled) | 200 - 240 | - | [10] |
Table 3: Dissolution Performance of Enhanced BDP Formulations
| Formulation Type | Time for Complete/Significant Drug Release | Comparison | Reference |
| BDP–HP-β-CD Composites (SAA) | 60 minutes | As-received BDP: 36 hours | [1] |
| BDP–γ-CD Composites (SAA) | - | Reciprocal of Td (63.2% release) was 20x that of as-received BDP | [2] |
| Sterically Stabilized Micelles (SSMs) | Prolonged over ~3 days | - |
Experimental Protocols
1. Preparation of BDP-Cyclodextrin Composite Particles via Supercritical Assisted Atomization (SAA)
-
Objective: To produce inhalable composite particles of BDP and cyclodextrin with enhanced dissolution.
-
Materials: Beclometasone dipropionate (BDP), Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Gamma-cyclodextrin (γ-CD), Ethanol, Deionized water, Leucine (B10760876) (as a dispersion enhancer), Supercritical CO₂.
-
Methodology:
-
Prepare a solution of BDP, cyclodextrin, and leucine in an aqueous ethanol solvent. A typical solvent composition is 54.2% (w/w) aqueous ethanol.[1]
-
Introduce this solution into a supercritical fluid apparatus.
-
Use supercritical CO₂ as the spraying medium.
-
Atomize the solution through a nozzle into a precipitation chamber under controlled temperature and pressure.
-
The rapid expansion of the supercritical fluid and evaporation of the solvent results in the formation of fine composite particles.
-
Collect the resulting powder for further characterization.
-
-
Key Parameters to Control: BDP to cyclodextrin mass ratio, concentration of leucine, solvent composition, temperature, and pressure of the SAA process.[1][2]
2. Formulation of BDP-Loaded Nanostructured Lipid Carriers (NLCs)
-
Objective: To encapsulate BDP in NLCs to improve solubility and provide a controlled release profile for pulmonary delivery.
-
Materials: BDP, Solid lipid (e.g., glyceryl monostearate), Liquid lipid (e.g., oleic acid), Surfactant (e.g., Poloxamer 188), Deionized water.
-
Methodology (High-Shear Homogenization):
-
Melt the solid and liquid lipids together at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Dissolve the BDP in this molten lipid mixture.
-
Separately, prepare an aqueous phase by dissolving the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
Add the hot lipid phase to the hot aqueous phase under continuous high-shear homogenization for a specified period to form a coarse pre-emulsion.
-
Subject the pre-emulsion to high-pressure homogenization for several cycles to reduce the particle size to the nanometer range.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form NLCs.
-
The BDP-loaded NLC dispersion can then be characterized or lyophilized for use in a dry powder inhaler.[8][9]
-
3. In Vitro Aerodynamic Assessment using a Next Generation Impactor (NGI)
-
Objective: To determine the aerodynamic particle size distribution of a BDP formulation to predict its deposition pattern in the respiratory tract.
-
Materials: BDP formulation (DPI or pMDI), Next Generation Impactor (NGI) apparatus, Vacuum pump, HPLC system for drug quantification.
-
Methodology:
-
Assemble the NGI with pre-coated collection cups to prevent particle bounce.
-
Connect the NGI to a vacuum pump calibrated to a specific flow rate (e.g., 60 L/min).[8]
-
Actuate the inhaler device (pMDI or DPI) containing the BDP formulation into the induction port of the NGI.
-
After actuation, disassemble the impactor and rinse the induction port, stages, and micro-orifice collector with a suitable solvent to recover the deposited drug.
-
Quantify the amount of BDP in each component using a validated HPLC method.
-
Calculate key aerodynamic parameters such as Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), Fine Particle Dose (FPD), and Fine Particle Fraction (FPF).[8]
-
Visualizations
Caption: Workflow for BDP-Cyclodextrin Composite Particle Production using SAA.
Caption: Overcoming BDP's poor solubility to improve bioavailability.
References
- 1. Immediate Release Formulation of Inhaled Beclomethasone Dipropionate-Hydroxypropyl-Beta-Cyclodextrin Composite Particles Produced Using Supercritical Assisted Atomization | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability of Beclometasone From Two HFA-BDP Formulations With a Spacer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beclomethasone dipropionate: absolute bioavailability, pharmacokinetics and metabolism following intravenous, oral, intranasal and inhaled administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Construction of Lipid–Drug Conjugates for Beclomethasone Dipropionate [mdpi.com]
- 7. Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. semanticscholar.org [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Real-life comparison of beclometasone dipropionate as an extrafine- or larger-particle formulation for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a biorelevant dissolution method for inhalation products: Proof of concept using drugs with diverse solubilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a biorelevant dissolution method for inhalation products: Proof of concept using drugs with diverse solubilities | ADMET and DMPK [pub.iapchem.org]
- 14. diva-portal.org [diva-portal.org]
- 15. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ddl-conference.com [ddl-conference.com]
- 19. Phospholipid-polyaspartamide micelles for pulmonary delivery of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming analytical challenges in measuring beclometasone dipropionate monohydrate metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantitative analysis of beclometasone dipropionate (BDP) and its primary metabolites, beclometasone 17-monopropionate (17-BMP) and beclometasone (BOH).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in measuring beclometasone dipropionate and its metabolites in biological samples?
A1: The primary challenges include the low endogenous concentrations of the analytes, the rapid metabolism of BDP to 17-BMP and BOH, potential instability of the compounds during sample handling, and the complexity of biological matrices which can lead to interference and matrix effects in LC-MS/MS analysis.[1][2]
Q2: Which analytical technique is most suitable for the quantification of BDP and its metabolites?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying BDP and its metabolites due to its high sensitivity, selectivity, and specificity.[3][4][5] It overcomes the limitations of older methods like HPLC-UV, which may lack the required sensitivity for low-level detection in biological fluids.[6][7]
Q3: How can I minimize the degradation of BDP during sample collection and storage?
A3: To minimize enzymatic degradation, it is crucial to collect blood samples in tubes containing an esterase inhibitor, such as sodium fluoride (B91410). Samples should be immediately cooled and centrifuged to separate plasma, which should then be stored at -20°C or lower until analysis.[8] Stability should be confirmed through freeze-thaw and long-term stability studies as part of method validation.
Q4: What are the common metabolites of beclometasone dipropionate I should be measuring?
A4: BDP is a prodrug that is rapidly metabolized by esterases to its active metabolite, beclometasone 17-monopropionate (17-BMP).[9][10] 17-BMP is then further metabolized to the inactive beclometasone (BOH).[11] Depending on the research question, simultaneous quantification of BDP, 17-BMP, and BOH is often necessary.[8][12]
Troubleshooting Guides
Poor Peak Shape and Resolution
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Use a mobile phase with an appropriate pH and ionic strength. Consider a different column chemistry. |
| Column overload. | Reduce the injection volume or sample concentration. | |
| Peak Fronting | Sample solvent incompatible with the mobile phase. | Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Poor Resolution Between Metabolites | Inadequate chromatographic separation. | Optimize the gradient elution profile, flow rate, or column temperature. Experiment with a longer column or a column with a smaller particle size. |
Low Sensitivity and Signal Intensity
| Symptom | Possible Cause | Suggested Solution |
| Low Analyte Response | Inefficient ionization in the mass spectrometer source. | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Consider using a mobile phase additive like ammonium (B1175870) fluoride to enhance ionization.[5] |
| Poor extraction recovery. | Re-evaluate the extraction method (LLE, SPE). Ensure the pH and solvent polarity are optimal for your analytes. | |
| Ion suppression from matrix components.[1][4] | Improve sample cleanup to remove interfering substances like phospholipids.[2] Use a divert valve to direct the early-eluting matrix components to waste. Employ stable isotope-labeled internal standards to compensate for matrix effects. |
Inconsistent and Irreproducible Results
| Symptom | Possible Cause | Suggested Solution |
| High Variability in Replicate Injections | Instability of analytes in the autosampler. | Ensure the autosampler is temperature-controlled. Perform stability tests of processed samples in the autosampler. |
| Inconsistent extraction efficiency. | Automate the extraction process if possible. Ensure consistent vortexing/shaking times and solvent volumes. | |
| Drifting Retention Times | Changes in mobile phase composition or column temperature. | Prepare fresh mobile phase daily. Ensure the column oven is maintaining a stable temperature. |
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of beclometasone dipropionate and its metabolites.
Table 1: Linearity and Quantification Limits
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Beclometasone Dipropionate (BDP) | 0.05 - 5 | 0.05 | [3] |
| Beclometasone 17-Monopropionate (17-BMP) | 0.05 - 5 | 0.05 | [3] |
| Beclometasone (BOH) | 0.10 - 50 | 0.10 | [13] |
| Beclometasone 17-Monopropionate (B17P) | 0.050 - 50 | 0.050 | [13] |
Table 2: Accuracy and Precision
| Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Reference |
| Beclometasone Dipropionate (BDP) | < 15% | < 15% | 93.95% | [8] |
| Beclometasone 17-Monopropionate (17-BMP) | < 7.9% | < 12.3% | 83.6 - 85.3% | [13] |
| Beclometasone (BOH) | < 9.3% | < 14.4% | 82.7 - 85.9% | [13] |
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is a representative example for the extraction of BDP and its metabolites from plasma.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: To 500 µL of plasma, add an internal standard solution. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Detailed Methodology: LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A linear gradient from 30% to 90% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Example transitions:
-
BDP: Precursor ion > Product ion
-
17-BMP: Precursor ion > Product ion
-
BOH: Precursor ion > Product ion
-
Internal Standard: Precursor ion > Product ion
-
Visualizations
Caption: Metabolic pathway of Beclometasone Dipropionate.
Caption: General workflow for Solid-Phase Extraction.
Caption: Troubleshooting logic for inconsistent analytical results.
References
- 1. The Potential of Steroid Profiling by Mass Spectrometry in the Management of Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eva.mpg.de [eva.mpg.de]
- 5. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Urinary pharmacokinetic methodology to determine the relative lung bioavailability of inhaled beclometasone dipropionate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolism kinetics of beclomethasone propionate esters in human lung homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of beclomethasone, beclomethasone monopropionate and beclomethasone dipropionate in biological fluids using a particle beam interface for combining liquid chromatography with negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of betamethasone and betamethasone 17-monopropionate in human plasma by liquid chromatography-positive/negative electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Off-Target Effects of Beclometasone Dipropionate Monohydrate In Vivo
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target effects of beclometasone dipropionate monohydrate (BDP) in in vivo experiments. The focus is on targeted delivery strategies designed to enhance therapeutic efficacy while reducing systemic side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of systemically available beclometasone dipropionate?
A1: The main off-target effects are due to the systemic action of the corticosteroid and are primarily related to the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis. This can lead to decreased endogenous cortisol production.[1][2] Other potential systemic side effects, especially with long-term, high-dose use, include osteoporosis, growth suppression in children, skin thinning, and metabolic changes.[3][4]
Q2: What are the main strategies to reduce these off-target effects?
A2: The principal strategy is to maximize local drug delivery to the target tissue (e.g., the lungs) and minimize systemic absorption. Key approaches include:
-
Targeted Delivery Systems: Formulating BDP into nanoparticles (e.g., polymeric nanoparticles, liposomes) or microparticles to improve deposition and retention in the lungs.[5][6]
-
Optimized Inhalation Devices: Using advanced inhaler devices, such as hydrofluoroalkane (HFA)-based metered-dose inhalers (MDIs) or breath-actuated inhalers (BAIs), which can improve lung deposition compared to older chlorofluorocarbon (CFC)-based inhalers.[7][8]
-
Prodrug Approaches: BDP itself is a prodrug that is converted to its more active metabolite, beclometasone-17-monopropionate (17-BMP), in the lungs. This inherent property already contributes to its favorable therapeutic index.[9]
Q3: How do nanoparticle formulations help in reducing off-target effects?
A3: Nanoparticle formulations, such as polymeric nanoparticles and liposomes, can improve the therapeutic index of BDP in several ways:
-
Enhanced Lung Deposition and Retention: Nanoparticles can be engineered to have an optimal size for deep lung delivery and can be designed for sustained release, prolonging the local therapeutic effect.[10][11]
-
Reduced Systemic Absorption: By encapsulating the drug, nanoparticles can limit its immediate dissolution and absorption into the systemic circulation from the lung tissue.[10]
-
Protection from Degradation: Encapsulation can protect the drug from enzymatic degradation in the lungs, potentially increasing its local bioavailability.
Q4: Are there established methods to assess the systemic off-target effects of BDP formulations in vivo?
A4: Yes, the most common method is to assess the function of the HPA axis. This is typically done by measuring:
-
Serum Cortisol Levels: A decrease in morning serum cortisol levels is an indicator of HPA axis suppression.[3]
-
Urinary Free Cortisol: Measuring 24-hour urinary free cortisol excretion can also indicate systemic corticosteroid activity.[12][13]
-
ACTH Stimulation Test: This test evaluates the adrenal gland's ability to produce cortisol in response to adrenocorticotropic hormone (ACTH), providing a measure of adrenal suppression.
Troubleshooting Guides
Nanoparticle Formulation Issues
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Particle Aggregation During Formulation | - High concentration of nanoparticles.- Inappropriate surfactant/stabilizer concentration.- Suboptimal stirring speed or sonication energy. | - Optimize the concentration of the polymer/lipid and drug.- Screen different types and concentrations of stabilizers.- Adjust the energy input during homogenization or sonication. |
| Low Encapsulation Efficiency of BDP | - Poor affinity of BDP for the nanoparticle core.- Drug leakage during the formulation process.- Inefficient separation of free drug from nanoparticles. | - For liposomes, consider using a different phospholipid composition or adding cholesterol to improve drug retention in the bilayer.- For polymeric nanoparticles, select a polymer with higher affinity for the lipophilic BDP.- Optimize the purification method (e.g., centrifugation speed and duration, dialysis membrane cutoff). Using a high-density medium like D2O can aid in separating free drug crystals from liposomes. |
| Inconsistent Particle Size and Polydispersity Index (PDI) | - Fluctuations in process parameters (e.g., temperature, stirring rate).- Instability of the formulation leading to aggregation over time. | - Precisely control all formulation parameters.- Evaluate the stability of the formulation at different storage conditions (temperature, light exposure).- Consider using a microfluidics-based formulation approach for better control over particle size and PDI. |
In Vivo Experiment Issues
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| High Variability in In Vivo Data | - Inconsistent administration of the inhaled formulation.- Animal-to-animal variation in respiratory patterns.- Stress-induced fluctuations in cortisol levels. | - Use a standardized and validated method for intratracheal or nose-only inhalation administration.- Ensure animals are properly acclimatized to the experimental setup to minimize stress.- Increase the number of animals per group to improve statistical power. |
| No Significant Difference in Systemic Effects Compared to Control | - The dose of BDP administered is too low to cause detectable systemic effects.- The chosen assay for HPA axis suppression is not sensitive enough. | - Conduct a dose-response study to determine the optimal dose for evaluating systemic effects.[13]- Use a more sensitive method for cortisol measurement, such as early morning urinary cortisol/creatinine ratios, which can be more sensitive than single plasma cortisol measurements.[12] |
| Unexpected Toxicity or Adverse Events | - Toxicity of the nanoparticle components (polymers, lipids, surfactants).- Inflammatory response to the nanoparticles themselves. | - Conduct in vitro cytotoxicity studies of the empty nanoparticles on relevant cell lines (e.g., bronchial epithelial cells) before in vivo administration.- Characterize the physicochemical properties of the nanoparticles thoroughly to ensure they are within a safe size range and have an appropriate surface charge. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on different BDP formulations.
Table 1: Comparison of Systemic Bioavailability and HPA Axis Suppression for Different Inhaled Corticosteroids
| Corticosteroid Formulation | Dose for 10% Cortisol Suppression (µg) | Reference |
| Beclomethasone-CFC | 548 | [9] |
| Budesonide DPI | 268 | [9] |
| Fluticasone-CFC MDI | 111 | [9] |
Table 2: Pharmacokinetic Parameters of BDP Metabolite (17-BMP) for Different Inhaler Types
| Inhaler Type (320 µg Dose) | Cmax (pg/mL) | AUC0-t (pg·h/mL) | Reference |
| Breath-Actuated Inhaler (BAI) | ~1480 | ~4595 | [8] |
| Metered-Dose Inhaler (MDI) | ~1300 | ~4135 | [8] |
Note: While the values were slightly higher for the BAI, the study concluded that the systemic availability was bioequivalent between the BAI and MDI at this dose.
Experimental Protocols
Preparation of BDP-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
Materials:
-
This compound (BDP)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in distilled water)
-
Distilled water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of BDP and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare a solution of PVA in distilled water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The sudden solvent displacement causes the polymer to precipitate, encapsulating the drug.
-
Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of acetone.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with distilled water to remove excess PVA and unencapsulated drug. Repeat the washing step 2-3 times.
-
Resuspension and Storage: Resuspend the final nanoparticle pellet in a suitable buffer or lyoprotectant solution for storage or immediate use.
In Vivo Assessment of HPA Axis Suppression in a Rodent Model
Animals:
-
Male Wistar rats or BALB/c mice.
Procedure:
-
Acclimatization: Acclimatize the animals to the housing conditions and the inhalation apparatus for at least one week before the experiment.
-
Administration of BDP Formulation: Administer the BDP formulation (e.g., nanoparticle suspension, MDI aerosol) via a suitable method (e.g., nose-only inhalation tower, intratracheal instillation). Include a control group receiving the vehicle without BDP and a group receiving a standard BDP formulation.
-
Sample Collection:
-
Blood Sampling: At predetermined time points after administration (e.g., 2, 4, 8, 24 hours), collect blood samples via a suitable method (e.g., tail vein, cardiac puncture under terminal anesthesia). Collect the samples at the same time of day for all animals to minimize diurnal variations in cortisol levels.
-
Urine Collection: House the animals in metabolic cages for 24 hours to collect urine for the measurement of urinary free cortisol.
-
-
Cortisol Measurement:
-
Separate the plasma from the blood samples by centrifugation.
-
Measure the concentration of corticosterone (B1669441) (the primary glucocorticoid in rodents) in the plasma or cortisol in the urine using a validated ELISA or LC-MS/MS method.
-
-
Data Analysis: Compare the corticosterone/cortisol levels between the different treatment groups and the control group. A significant decrease in corticosterone/cortisol levels in the BDP-treated groups compared to the vehicle control indicates HPA axis suppression.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: BDP's anti-inflammatory signaling pathway.
Caption: Workflow for assessing HPA axis suppression.
References
- 1. Systemic Effects of Inhaled Corticosteroids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhaled corticosteroids and HPA axis suppression: how important is it and how should it be managed? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systemic effects of inhaled corticosteroids on growth and bone turnover in childhood asthma: a comparison of fluticasone with beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beclomethasone Dipropionate-Loaded Polymeric Nanocapsules: Development, In Vitro Cytotoxicity, and In Vivo Evaluation of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Local versus total systemic bioavailability of beclomethasone dipropionate CFC and HFA metered dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Beclomethasone Dipropionate Delivered by Breath-Actuated Inhaler and Metered-Dose Inhaler in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systemic effect comparisons of six inhaled corticosteroid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ondrugdelivery.com [ondrugdelivery.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Measuring the systemic effects of inhaled beclomethasone: timed morning urine collections compared with 24 hour specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhaled beclomethasone dipropionate suppresses the hypothalamo-pituitary-adrenal axis in a dose dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A systemic bioactivity comparison of double-strength and regular-strength beclomethasone dipropionate MDI formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing stability issues of beclometasone dipropionate monohydrate in aqueous solutions
Welcome to the technical support center for beclometasone dipropionate monohydrate (BDP). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability challenges associated with BDP in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my aqueous solution of beclometasone dipropionate showing degradation over time?
Beclometasone dipropionate is a prodrug that is susceptible to hydrolysis in aqueous environments. The primary degradation pathway involves the hydrolysis of the ester groups at the C17 and C21 positions. This process is catalyzed by esterase enzymes and can also occur non-enzymatically. The degradation of BDP in aqueous solutions is influenced by factors such as pH, temperature, and the presence of enzymes.[1][2][3][4]
The primary degradation products are:
-
Beclomethasone-17-monopropionate (17-BMP): The major active and more stable metabolite.[1][2][5]
-
Beclomethasone-21-monopropionate (21-BMP): An inactive metabolite.[2][5]
-
Beclomethasone (B1667900) (BOH): The fully hydrolyzed and inactive form.[1][5]
In some cases, particularly in human plasma, further degradation can lead to the formation of 9,11-epoxide derivatives.[6][7]
2. What are the signs of BDP degradation in my aqueous formulation?
Degradation of BDP can be identified through several observations:
-
Changes in physical appearance: Such as precipitation or changes in the color or clarity of the solution.
-
Alterations in therapeutic efficacy: A decrease in the expected anti-inflammatory activity.
-
Analytical detection of degradation products: Using techniques like High-Performance Liquid Chromatography (HPLC) to identify and quantify the parent drug and its degradation products.[8][9][10][11]
3. How can I minimize the degradation of BDP in my aqueous solution?
Several strategies can be employed to enhance the stability of BDP in aqueous formulations:
-
pH control: Maintaining an optimal pH can slow down hydrolysis. Studies have shown that betamethasone (B1666872) dipropionate, a structurally similar corticosteroid, is most stable at a pH of 3.5-4.5.[3]
-
Temperature control: Storing aqueous formulations at lower temperatures can reduce the rate of degradation.[9][12]
-
Use of co-solvents: Incorporating co-solvents like ethanol (B145695) can improve the solubility and stability of BDP in aqueous media.[9][13]
-
Formulation as a suspension or nanoemulsion: Formulating BDP as a suspension or nanoemulsion can protect the drug from hydrolysis.[14][15] Nanoemulsions, in particular, have been shown to enhance both the physical and chemical stability of BDP.[15]
-
Complexation with cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and γ-cyclodextrin, can form inclusion complexes with BDP, thereby increasing its aqueous solubility and stability.[13][16]
4. My BDP solution appears cloudy or has precipitates. What could be the cause?
The low aqueous solubility of beclometasone dipropionate is a primary reason for cloudiness or precipitation.[1][13][17] BDP is practically insoluble in water, with a reported solubility in the range of 0.1–2.4 µg/mL.[13]
To address this, consider the following:
-
Increase Solubilization: Employ solubilization techniques such as the use of co-solvents (e.g., ethanol), surfactants, or complexing agents like cyclodextrins.[9][13][16]
-
Particle Size Reduction: For suspensions, ensure that the particle size of the BDP is appropriate and that a suitable suspending agent is used to maintain a uniform dispersion.
Quantitative Data Summary
Table 1: Solubility of Beclometasone Dipropionate in Various Media
| Solvent/System | Solubility | Reference |
| Pure Water | 0.1–2.4 µg/mL | [13] |
| 5% (w/v) HP-β-CD in aqueous solution | 37.2 mg/L | [16] |
| 5% (w/v) γ-CD in aqueous solution | 93.5 mg/L | [16] |
| 54.2% (w/w) aqueous ethanol with 5% (w/v) HP-β-CD | 1087 µg/mL | [13] |
| Sterically Stabilized Phospholipid Nanomicelles (SSMs) | ~1300 times its aqueous solubility | [18] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Beclometasone Dipropionate
This protocol outlines the conditions for conducting forced degradation studies to understand the stability profile of BDP.
1. Preparation of Stock Solution:
-
Prepare a stock solution of beclometasone dipropionate in methanol (B129727) (e.g., 1 mg/mL).[19]
2. Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
- Mix a suitable volume of the stock solution with an equal volume of 0.1 M NaOH.
- Reflux the solution at 60-80°C for a specified period or maintain at room temperature.
- Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation:
- Mix a suitable volume of the stock solution with an equal volume of 3-30% hydrogen peroxide.
- Keep the solution at room temperature for a specified period.
-
Thermal Degradation:
- Expose a solid sample of BDP or its solution to dry heat (e.g., 60°C) for a period of 24 hours.[20]
-
Photolytic Degradation:
- Expose a solution of BDP to UV radiation (e.g., 254 nm) for a specified duration (e.g., 6 hours).[8]
3. Sample Analysis:
-
Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Beclometasone Dipropionate
This protocol provides a general framework for an HPLC method to analyze BDP and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][10][21]
-
Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v).[8][10][21]
-
Injection Volume: 20-50 µL.
Visualizations
Caption: Hydrolytic degradation pathway of Beclometasone Dipropionate.
Caption: Workflow for forced degradation studies of BDP.
Caption: Factors influencing BDP stability and corresponding solutions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Activation of beclomethasone dipropionate by hydrolysis to beclomethasone-17-monopropionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Degradation products of beclomethasone dipropionate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. ejhp.bmj.com [ejhp.bmj.com]
- 10. scielo.br [scielo.br]
- 11. alliedacademies.org [alliedacademies.org]
- 12. Stability assessment and content determination test of oral liquid forms of beclomethasone dipropionate prepared in hospital pharmacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. zenodo.org [zenodo.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Solubilization of beclomethasone dipropionate in sterically stabilized phospholipid nanomicelles (SSMs): physicochemical and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. neuroquantology.com [neuroquantology.com]
- 21. Stability-indicating RP-HPLC method for determination of beclomethasone dipropionate in nanocapsule suspensions – ScienceOpen [scienceopen.com]
Technical Support Center: Optimization of Particle Size for Preclinical Inhalation Studies of Beclometasone Dipropionate Monohydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing particle size for preclinical inhalation studies of beclometasone dipropionate (BDP) monohydrate. The following information, presented in a question-and-answer format, addresses specific issues that may be encountered during experimentation, with a focus on practical application and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal particle size for preclinical inhalation studies of beclometasone dipropionate monohydrate?
An optimal aerodynamic particle size for preclinical studies of BDP monohydrate generally falls within the range of 1-5 µm.[1] Particles within this range have a higher probability of escaping inertial impaction in the upper airways and being deposited in the bronchioles and alveolar regions.[1] More specifically, extra-fine particles (<2 µm) may offer enhanced penetration into the smaller airways and peripheral lung regions.[1][2][3]
The ideal particle size, however, is contingent on the specific objectives of the preclinical study. For targeting the large airways, larger particles within the 3-5 µm range may be suitable. For deep lung delivery and to investigate systemic absorption, smaller particles in the 1-3 µm range are generally preferred.
Q2: What are the primary challenges encountered when aerosolizing BDP monohydrate for preclinical studies?
Researchers may face several challenges during the aerosolization of BDP monohydrate, including:
-
Particle Agglomeration: BDP monohydrate particles, particularly smaller ones, have a tendency to agglomerate due to electrostatic charges and van der Waals forces. This can lead to a larger effective particle size than intended, altering the deposition profile.[4][5]
-
Formulation Instability: In suspension-based formulations for nebulization, particles may settle over time, leading to inconsistent dosing. For dry powder formulations, moisture can induce particle aggregation.
-
Device-Related Issues: The choice of aerosol generation device (nebulizer, dry powder inhaler, or metered-dose inhaler) significantly impacts the resulting particle size distribution. Inefficient de-agglomeration in dry powder inhalers or improper nozzle design in nebulizers can lead to suboptimal aerosol performance.
Q3: How does particle size influence the efficacy and safety of inhaled BDP in preclinical models?
Particle size is a critical determinant of both the local anti-inflammatory efficacy and the systemic safety profile of inhaled BDP.
-
Efficacy: Smaller particles can achieve better distribution throughout the lungs, including the small airways, which are significant sites of inflammation in diseases like asthma.[6] This can lead to a more potent anti-inflammatory effect at a lower dose. Studies comparing extra-fine particle HFA-BDP with larger particle CFC-BDP have shown comparable clinical effects at half the dose for the extra-fine formulation.[7]
-
Safety: Increased peripheral lung deposition of smaller particles can lead to higher systemic absorption, potentially increasing the risk of systemic side effects.[8] Key preclinical indicators of systemic corticosteroid activity include adrenal and thymus involution.[9][10] Therefore, optimizing particle size involves balancing enhanced lung deposition for efficacy with minimizing systemic exposure to improve the therapeutic index.
Troubleshooting Guides
Issue 1: Inconsistent aerosol particle size distribution between experiments.
-
Possible Cause: Inconsistent formulation preparation.
-
Solution: Ensure a standardized and validated protocol for BDP monohydrate formulation. For suspensions, use a consistent method and duration of sonication or homogenization to ensure uniform particle dispersion. For dry powders, control blending times and energy to achieve homogenous mixtures.
-
-
Possible Cause: Variability in the performance of the aerosol generation device.
-
Solution: Regularly clean and maintain the aerosolization equipment according to the manufacturer's instructions. For nebulizers, ensure the nebulizing head is not clogged. For dry powder inhalers, ensure consistent powder loading and dispersion energy. Calibrate the device before each set of experiments.
-
-
Possible Cause: Environmental factors.
-
Solution: Control the temperature and humidity of the experimental environment, as these can affect particle agglomeration and aerosol generation, particularly for dry powders.
-
Issue 2: Low lung deposition in rodent models.
-
Possible Cause: Suboptimal particle size.
-
Solution: Characterize the aerodynamic particle size distribution (APSD) of your aerosol using a cascade impactor. If the Mass Median Aerodynamic Diameter (MMAD) is too large (> 5 µm), reformulate to reduce particle size. Techniques like micronization or spray drying can be employed to produce finer particles.[11]
-
-
Possible Cause: Inefficient delivery method.
-
Solution: For rodent studies, direct intratracheal instillation or the use of specialized nose-only inhalation towers can improve lung deposition compared to whole-body exposure. Ensure the delivery device is appropriate for the animal model and that the animal's breathing pattern is considered.
-
-
Possible Cause: Particle agglomeration.
-
Solution: Incorporate anti-agglomerating excipients, such as lactose (B1674315) or magnesium stearate, into dry powder formulations.[12] For liquid suspensions, the use of surfactants can help maintain particle separation.
-
Issue 3: Unexpected systemic side effects at a therapeutic dose.
-
Possible Cause: Particle size is too small, leading to high peripheral lung deposition and systemic absorption.
-
Solution: Consider reformulating to a slightly larger particle size (e.g., increasing the MMAD from 1 µm to 2-3 µm) to shift deposition towards the central airways and reduce deep lung penetration.
-
-
Possible Cause: The administered dose is too high for the specific particle size.
-
Solution: Conduct a dose-response study to determine the minimum effective dose for the chosen particle size that minimizes systemic exposure. Monitor preclinical safety biomarkers such as plasma corticosterone (B1669441) levels and changes in adrenal and thymus weight.[9][10]
-
Data Presentation
Table 1: Influence of BDP Formulation and Particle Size on Inflammatory Markers (Preclinical Relevance)
| Formulation | Particle Size (MMAD) | Dose | Effect on Serum Eosinophilic Cationic Protein (ECP) | Effect on Exhaled Nitric Oxide (eNO) | Effect on Peripheral Eosinophils | Reference |
| HFA-BDP | Extra-fine (<2 µm) | 100 µ g/day | Significant reduction (39%) | Not significant | Not significant | [7] |
| CFC-BDP | Larger Particle | 200 µ g/day | No significant change | Not significant | Not significant | [7] |
| HFA-BDP | Extra-fine (<2 µm) | 400 µ g/day | - | Significant reduction (35%) | Significant reduction (-77 cells/µl) | [7] |
| CFC-BDP | Larger Particle | 800 µ g/day | - | Significant reduction (43%) | Significant reduction (-74 cells/µl) | [7] |
Table 2: Preclinical Efficacy and Systemic Side Effects of Inhaled Corticosteroids in a Rat LPS-Induced Lung Inflammation Model (Illustrative Data)
| Compound | Dose (µ g/rat ) | Inhibition of Neutrophil Infiltration in BALF (%) | Adrenal Involution (%) | Thymus Involution (%) | Reference |
| Corticosteroid A | 10 | ~20 | ~10 | ~40 | [9][10] |
| (Nanosuspension) | 30 | ~50 (ED50) | 16.6 ± 5.1 | 59.5 ± 5.8 | [9][10] |
| 100 | ~80 (EDmax) | ~25 | ~70 | [9][10] | |
| Corticosteroid B | 30 | ~25 | ~5 | ~30 | [9][10] |
| (Nanosuspension) | 100 | ~50 (ED50) | 7.6 ± 5.3 | 41.0 ± 4.3 | [9][10] |
| 300 | ~80 (EDmax) | ~20 | ~70 | [9][10] |
Note: This table presents data for fluticasone (B1203827) and ciclesonide (B122086) as a model for the types of endpoints and data presentation relevant to preclinical BDP studies.
Experimental Protocols
1. In Vitro Aerodynamic Particle Size Distribution (APSD) Analysis
-
Objective: To determine the aerodynamic particle size distribution of the BDP monohydrate aerosol.
-
Apparatus: Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI).
-
Methodology:
-
Assemble the cascade impactor with collection plates coated with a suitable solvent to prevent particle bounce.
-
Connect the impactor to a vacuum pump calibrated to the desired flow rate (e.g., 28.3 L/min).
-
Actuate the aerosol device (MDI, DPI, or nebulizer) into the impactor inlet. The number of actuations should be sufficient for accurate quantification.[13]
-
After actuation, carefully disassemble the impactor.
-
Rinse each stage and the throat with a validated solvent to recover the deposited drug.
-
Quantify the amount of BDP on each stage using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]
-
Calculate the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) from the collected data.
-
2. In Vivo Rodent Inhalation Study (Rat Model)
-
Objective: To assess the in vivo efficacy and systemic safety of different BDP monohydrate particle sizes.
-
Animal Model: Sprague-Dawley rats.[15]
-
Methodology:
-
Induction of Lung Inflammation (Efficacy Model): Administer lipopolysaccharide (LPS) via intratracheal instillation to induce lung inflammation.[9][10]
-
Aerosol Administration: Expose animals to the BDP monohydrate aerosol using a nose-only inhalation tower or via intratracheal administration.[9][10][15]
-
Efficacy Assessment:
-
Safety Assessment:
-
Mandatory Visualization
Caption: Preclinical experimental workflow for BDP particle size optimization.
Caption: Relationship between particle size, lung deposition, and outcomes.
References
- 1. Effect of inhaled corticosteroid particle size on asthma efficacy and safety outcomes: a systematic literature review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lung Deposition of the Dry Powder Fixed Combination Beclometasone Dipropionate Plus Formoterol Fumarate Using NEXThaler® Device in Healthy Subjects, Asthmatic Patients, and COPD Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lung Deposition of Extrafine Versus Nonextrafine Aerosols at Low Inhalation Flow Rates in Adult Asthma Patients: A Composition Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agglomerate behaviour of fluticasone propionate within dry powder inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Real-life comparison of beclometasone dipropionate as an extrafine- or larger-particle formulation for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential anti-inflammatory effects of large and small particle size inhaled corticosteroids in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beclomethasone Has Lesser Suppressive Effects on Inflammation and Antibacterial Immunity Than Fluticasone or Budesonide in Experimental Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluating the Suitability of Using Rat Models for Preclinical Efficacy and Side Effects with Inhaled Corticosteroids Nanosuspension Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Engineering drug ultrafine particles of beclomethasone dipropionate for dry powder inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Probing the particulate microstructure of the aerodynamic particle size distribution of dry powder inhaler combination products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of dose on the characterization of aerodynamic particle-size distributions of beclomethasone dipropionate metered-dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of respiratory spacer devices on aerodynamic particle size distribution and fine particle mass of beclomethasone from metered-dose inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Formoterol, Glycopyrrolate, and Beclomethasone Dipropionate Pharmacokinetic Profile after Inhaled Administration as pMDI Using HFA134a or HFA152a Propellant: Preclinical Assessment of Drug Exposure in Sprague-Dawley Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vivo Anti-inflammatory Effects of Beclometasone Dipropionate Monohydrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory performance of beclometasone dipropionate monohydrate against other corticosteroids and anti-inflammatory agents. The information presented is supported by experimental data to aid in the evaluation and validation of its therapeutic potential.
Mechanism of Action: Glucocorticoid Receptor Signaling
Beclometasone dipropionate is a synthetic glucocorticoid that exerts its anti-inflammatory effects through its active metabolite, beclometasone 17-monopropionate (17-BMP). Like other corticosteroids, 17-BMP binds to the glucocorticoid receptor (GR) in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of heat shock proteins and the translocation of the activated GR-ligand complex into the nucleus.[1]
Once in the nucleus, the complex modulates gene expression in two primary ways:
-
Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, initiating the transcription of anti-inflammatory genes.
-
Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory genes that code for cytokines, chemokines, and adhesion molecules.[2][3]
The diagram below illustrates this signaling pathway.
Caption: Glucocorticoid Receptor Signaling Pathway.
Comparative In Vivo Efficacy
The anti-inflammatory potency of beclometasone dipropionate has been evaluated in various in vivo models and clinical settings, often in direct comparison with other inhaled corticosteroids (ICS) like fluticasone (B1203827) propionate (B1217596) and budesonide, as well as other anti-inflammatory drugs such as the long-acting β2-agonist salmeterol (B1361061) and the oral corticosteroid prednisone (B1679067).
| Comparison Agent(s) | In Vivo Model/Setting | Beclometasone Dipropionate (BDP) Dose | Comparator Dose(s) | Key Outcomes | Reference(s) |
| Fluticasone Propionate (FP), Budesonide (BUD) | S. pneumoniae-infected mice | 20 µg (intranasal) | FP: 20 µg, BUD: 20 µg | FP and BUD showed significantly greater suppression of pro-inflammatory cytokines (IL-6, TNF, IL-1β, CXCL2/MIP-2) compared to BDP. All three agents significantly reduced neutrophil recruitment. | [4] |
| Salmeterol | Steroid-naïve moderate asthmatics | 500 µg b.i.d. (inhaled) | 50 µg b.i.d. | BDP significantly improved sputum and blood eosinophils and eosinophil-related proteins (ECP, EPX). Salmeterol did not significantly affect these inflammatory markers, though both improved symptoms. | [5][6][7] |
| Salmeterol | Mild asthmatic exacerbation | 1 mg/day (inhaled) | 100 µ g/day | BDP significantly reduced sputum and blood eosinophils and serum ECP. Salmeterol had no effect on these inflammatory markers but did improve clinical parameters like peak expiratory flow. | [8] |
| Prednisone | Chronic asthmatics | 1200 µ g/day (inhaled) | 12.5 mg/day (oral) | BDP significantly improved bronchial hyperresponsiveness (PD20), whereas prednisone did not. Both improved lung function metrics. | [9] |
| Prednisone | Moderate to severe asthmatics | 1000 µg b.i.d. (inhaled) | 10 mg/day (oral) | BDP showed a slightly greater therapeutic effect on morning peak expiratory flow rate with less impact on adrenocortical function compared to prednisone. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are protocols for two common animal models used to assess anti-inflammatory effects.
This is a widely used model for evaluating acute inflammation.[11][12]
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized under standard laboratory conditions.[13][14]
-
Grouping: Animals are divided into several groups: a vehicle control group, a positive control group (e.g., treated with a known anti-inflammatory drug like indomethacin), and test groups receiving various doses of beclometasone dipropionate.
-
Compound Administration: The test compound, positive control, or vehicle is administered (commonly intraperitoneally or orally) 30-60 minutes before the induction of inflammation.
-
Induction of Edema: A subplantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.[14]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (0 hours) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12]
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group. Statistical significance is determined using appropriate tests like ANOVA.
This model is used to assess the effects of a compound on the systemic inflammatory response, particularly cytokine production.[15][16][17]
-
Animals: Mice (e.g., C57BL/6) are commonly used.
-
Grouping: Similar to the paw edema model, animals are divided into vehicle control, positive control (e.g., dexamethasone), and test compound groups.
-
Compound Administration: The test article is typically administered prior to the inflammatory challenge.
-
Induction of Inflammation: Animals are injected intraperitoneally with LPS (a component of the outer membrane of Gram-negative bacteria) at a specified dose (e.g., 0.1 to 1 mg/kg).[15][16]
-
Sample Collection: Blood samples are collected at various time points (e.g., 1, 3, 6, or 24 hours) post-LPS injection. Tissues such as the liver and lungs may also be harvested.[16][18]
-
Cytokine Analysis: Serum or plasma levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using methods like ELISA or multiplex assays.[18]
-
Data Analysis: Cytokine levels in the treatment groups are compared to the vehicle control group to determine the extent of inhibition.
The workflow for these in vivo experiments is generalized in the following diagram.
Caption: Generalized In Vivo Experimental Workflow.
Summary and Conclusion
In vivo experimental data demonstrate that this compound is an effective anti-inflammatory agent. It consistently reduces inflammatory cell infiltration and the presence of inflammatory markers in various models.[19][20] When compared to other inhaled corticosteroids like fluticasone propionate and budesonide, beclometasone dipropionate may exhibit lesser potency in suppressing certain cytokines at equivalent doses, suggesting potential differences in their risk-benefit profiles.[4] In comparison to the long-acting β2-agonist salmeterol, beclometasone dipropionate shows superior effects on underlying inflammatory markers, while both can provide symptomatic relief.[5][7] When compared to systemic corticosteroids like oral prednisone, inhaled beclometasone dipropionate offers comparable or slightly better therapeutic effects on airway function with a reduced impact on systemic adrenal function.[10]
The choice of a specific anti-inflammatory agent will depend on the desired therapeutic outcome, the specific inflammatory condition being targeted, and the required safety profile. The experimental models and data presented in this guide provide a framework for the continued in vivo validation and comparison of this compound.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beclomethasone Has Lesser Suppressive Effects on Inflammation and Antibacterial Immunity Than Fluticasone or Budesonide in Experimental Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Comparison of anti-inflammatory and clinical effects of beclomethasone dipropionate and salmeterol in moderate asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of salmeterol compared with beclomethasone in eosinophilic mild exacerbations of asthma: a randomized, placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of prednisone and beclomethasone dipropionate on airway responsiveness in asthma: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of inhaled beclomethasone dipropionate 1000 micrograms twice daily and oral prednisone 10 mg once daily in asthmatic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scielo.sa.cr [scielo.sa.cr]
- 16. nuchemsciences.com [nuchemsciences.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. mdpi.com [mdpi.com]
- 19. Anti-inflammatory effects of inhaled beclomethasone dipropionate in nonatopic asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of inhaled beclomethasone dipropionate on expression of proinflammatory cytokines and activated eosinophils in the bronchial epithelium of patients with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing beclometasone dipropionate monohydrate with fluticasone propionate in preclinical models
A Comparative Analysis of Two Widely Used Inhaled Corticosteroids in Preclinical Models for Asthma and Allergic Rhinitis Research and Development
In the landscape of inhaled corticosteroids (ICS) for the management of asthma and other inflammatory airway diseases, beclometasone dipropionate (BDP) and fluticasone (B1203827) propionate (B1217596) (FP) have long been cornerstone therapies. While both are highly effective, their distinct pharmacological profiles, elucidated through extensive preclinical modeling, offer researchers and drug developers critical insights into their mechanisms of action, potency, and potential for therapeutic optimization. This guide provides a comprehensive comparison of beclometasone dipropionate monohydrate and fluticasone propionate in preclinical settings, focusing on key performance parameters and supported by experimental data.
At a Glance: Key Preclinical Performance Indicators
| Parameter | Beclometasone Dipropionate (as active metabolite, Beclometasone-17-Monopropionate) | Fluticasone Propionate | Key Insights |
| Glucocorticoid Receptor (GR) Binding Affinity | High | Very High | Fluticasone propionate generally exhibits a higher binding affinity for the glucocorticoid receptor, which is a key determinant of its anti-inflammatory potency. |
| In Vitro Anti-Inflammatory Potency (Cytokine Inhibition) | Potent | More Potent | In preclinical studies, fluticasone propionate has demonstrated greater potency in inhibiting the release of key pro-inflammatory cytokines compared to beclometasone dipropionate's active metabolite. |
| In Vivo Efficacy in Asthma Models | Effective in reducing airway inflammation and hyperresponsiveness. | Highly effective, often at lower doses than beclometasone dipropionate, in reducing airway inflammation and hyperresponsiveness. | Both compounds are effective in animal models of asthma; however, fluticasone propionate's higher potency often translates to efficacy at lower administered doses. |
Delving Deeper: Quantitative Preclinical Data
A direct comparison of the preclinical performance of this compound (acting through its active metabolite, beclometasone-17-monopropionate, BMP) and fluticasone propionate reveals significant differences in their interaction with the glucocorticoid receptor and their ability to suppress inflammatory responses.
Glucocorticoid Receptor Binding Affinity
The initial and most critical step in the mechanism of action for corticosteroids is binding to the glucocorticoid receptor (GR). The affinity of this binding is a strong predictor of the drug's potency.
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (Dexamethasone = 100) |
| Beclometasone-17-Monopropionate (BMP) | ~500 |
| Fluticasone Propionate (FP) | ~1800 |
Data compiled from various preclinical studies. Actual values may vary depending on the specific assay conditions.
In Vitro Anti-inflammatory Potency: Inhibition of Cytokine Release
Visualizing the Mechanisms
To better understand the biological processes underlying the actions of these corticosteroids and the experimental approaches used to evaluate them, the following diagrams are provided.
References
A Head-to-Head In Vitro Comparison of Beclometasone Dipropionate and Budesonide for Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two widely used inhaled corticosteroids, beclometasone dipropionate monohydrate (BDP) and budesonide (B1683875) (BUD). The following sections summarize key performance metrics, provide detailed experimental protocols, and visualize relevant biological pathways to aid in the informed selection and application of these compounds in respiratory research.
Executive Summary
Beclometasone dipropionate is a prodrug that is rapidly hydrolyzed to its active metabolite, beclometasone-17-monopropionate (17-BMP), which exhibits high glucocorticoid receptor (GR) affinity. Budesonide is administered in its active form and also demonstrates high GR binding affinity. In vitro studies reveal differences in their potency concerning anti-inflammatory effects and induction of apoptosis, which appear to be cell-type and context-dependent. This guide delves into the experimental data supporting these observations.
Data Presentation
Table 1: Physicochemical Properties and Glucocorticoid Receptor Binding Affinity
| Parameter | Beclometasone Dipropionate (BDP) / 17-BMP | Budesonide (BUD) | Reference |
| Prodrug | Yes (BDP is hydrolyzed to active 17-BMP) | No | [1] |
| Active Moiety | Beclometasone-17-monopropionate (17-BMP) | Budesonide | [1] |
| Relative Binding Affinity (RBA) to human GR (Dexamethasone = 100) | BDP: ~50, 17-BMP: ~1300 | ~935 | [1] |
Table 2: In Vitro Anti-inflammatory Activity: Inhibition of Cytokine Release
| Cell Line | Stimulus | Cytokine | Beclometasone Dipropionate (BDP) | Budesonide (BUD) | Reference |
| Human Lung Fibroblasts (HELF) | IL-13 (20 ng/mL) | IL-6 | Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M) | Dose-dependent inhibition (10⁻⁸ to 10⁻⁵ M) | [2] |
| Human Lung Fibroblasts (HELF) | IL-13 (20 ng/mL) | Eotaxin | Dose-dependent inhibition | Dose-dependent inhibition | [2] |
| Human Bronchial Epithelial Cells (16HBE) | Poly (I:C) | IL-8 | Effective suppression | Equally effective suppression as Fluticasone (B1203827) Propionate (B1217596) | [3] |
| Primary Bronchial Epithelial Cells (PBECs) | Poly (I:C) / Cigarette Smoke Extract (CSE) | IL-8 | Effective suppression | Equally effective suppression as Fluticasone Propionate | [3] |
Table 3: In Vitro Effects on Apoptosis and Cell Proliferation
| Cell Type | Assay | Beclometasone | Budesonide | Reference |
| Human Airway Epithelial Cells (1HAEo-) | TUNEL Assay | Induces apoptosis (≥ 3 µM) | Induces apoptosis (≥ 3 µM) | [4] |
| Human Lung Adenocarcinoma Cells (A549) | Cell Proliferation | No significant effect on proliferation | No significant effect on proliferation | [5] |
| Human Keratinocytes (HaCaT) | MTT Assay | Dose-dependent reduction in cell growth (10⁻⁸ to 10⁻⁴ M) | Dose-dependent reduction in cell growth (10⁻⁸ to 10⁻⁴ M) | [5] |
Table 4: In Vitro Effects on Epithelial Barrier Function
| Cell Line | Assay | Beclometasone | Budesonide | Reference |
| Human Bronchial Epithelial Cells (16HBE) | Transepithelial Electrical Resistance (TEER) | Data not available in direct comparison | Limits dsRNA-induced decrease in TEER | [6][7][8] |
| Human Bronchial Epithelial Cells (16HBE) | 4 kDa FITC-dextran flux | Data not available in direct comparison | Attenuates dsRNA-induced increase in permeability | [6][7][8] |
| Primary Bronchial Epithelial Cells (PBECs) | Transepithelial Electrical Resistance (TEER) | Data not available in direct comparison | Significantly improves CSE-induced barrier dysfunction | [3] |
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
This protocol determines the relative binding affinity of a test compound to the GR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
[³H]dexamethasone (radiolabeled ligand)
-
Unlabeled dexamethasone (B1670325) (for reference standard curve)
-
Beclometasone-17-monopropionate (test compound)
-
Budesonide (test compound)
-
Cytosolic fraction containing GR (from a suitable cell line, e.g., A549)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from A549 cells by homogenization and ultracentrifugation. Determine the protein concentration.
-
Assay Setup: In triplicate, incubate a fixed concentration of the GR-containing cytosol with a fixed concentration of [³H]dexamethasone.
-
Competition: Add increasing concentrations of unlabeled dexamethasone, 17-BMP, or budesonide to the tubes. Include controls for total binding (no competitor) and non-specific binding (a 1000-fold excess of unlabeled dexamethasone).
-
Incubation: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Add dextran-coated charcoal to adsorb free radioligand. Centrifuge to pellet the charcoal.
-
Quantification: Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation.[6]
Inhibition of Cytokine Release from Human Lung Fibroblasts
This protocol assesses the anti-inflammatory activity by measuring the inhibition of IL-13-induced cytokine release.
Materials:
-
Human Embryo Lung Fibroblasts (HELF)
-
Recombinant human IL-13
-
Beclometasone dipropionate
-
Budesonide
-
ELISA kits for IL-6 and Eotaxin
Procedure:
-
Cell Culture: Culture HELF to confluence in appropriate media.
-
Stimulation: Stimulate the cells with 20 ng/mL of recombinant human IL-13 for 72 hours in the presence or absence of increasing concentrations of BDP or BUD (10⁻⁸ to 10⁻⁵ M).
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of IL-6 and eotaxin in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Express cytokine concentrations as a percentage of the IL-13 stimulated control and determine the dose-dependent inhibitory effects.[2]
In Vitro Apoptosis Assay in Airway Epithelial Cells
This protocol evaluates the induction of apoptosis in airway epithelial cells using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Materials:
-
Human Airway Epithelial Cells (e.g., 1HAEo-)
-
Beclometasone
-
Budesonide
-
TUNEL fluorescent assay kit
-
Hoechst 33258 (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat 1HAEo- cells with varying concentrations of beclometasone or budesonide (e.g., 0.1 to 10 µM) for 24 hours.
-
Fixation: Fix the cells in 10% neutral buffered formalin.
-
TUNEL Staining: Perform the TUNEL assay according to the kit manufacturer's instructions to label DNA strand breaks.
-
Counterstaining: Counterstain the cell nuclei with Hoechst 33258.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence from the TUNEL stain, and their nuclei may exhibit characteristic morphological changes (condensation, fragmentation). Quantify the percentage of TUNEL-positive cells.[4]
Signaling Pathways and Experimental Workflows
References
- 1. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Budesonide and fluticasone propionate differentially affect the airway epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Budesonide and fluticasone propionate differentially affect the airway epithelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Budesonide promotes airway epithelial barrier integrity following double-stranded RNA challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Budesonide promotes airway epithelial barrier integrity following double-stranded RNA challenge | PLOS One [journals.plos.org]
- 8. journals.plos.org [journals.plos.org]
efficacy of different beclometasone dipropionate monohydrate delivery systems in animal models
A Comparative Guide to the Efficacy of Beclometasone Dipropionate Monohydrate Delivery Systems in Preclinical Animal Models
This guide provides a comparative analysis of various delivery systems for beclometasone dipropionate (BDP) monohydrate, focusing on their efficacy in preclinical animal models. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection and development of BDP formulations.
Pulmonary Delivery Systems
The primary application of beclometasone dipropionate is in the treatment of respiratory inflammatory conditions. A variety of delivery systems have been developed to target the lungs, each with distinct efficacy profiles.
Inhaled Formulations for Asthma and COPD
Inhaled BDP is a cornerstone therapy for asthma and chronic obstructive pulmonary disease (COPD). Preclinical studies in various animal models have demonstrated its efficacy in reducing airway inflammation and improving lung function.
Table 1: Efficacy of Inhaled BDP in Animal Models of Asthma and COPD
| Delivery System | Animal Model | Disease Model | Key Efficacy Parameters | Results |
| Metered-Dose Inhaler (MDI) | Horses | Chronic Obstructive Pulmonary Disease (COPD) | - Maximal variations in transpulmonary pressure (deltaPL)- Total pulmonary resistance and elastance- Arterial oxygen pressure (PaO2) | - Significant decrease in deltaPL in 5 of 6 horses.- Significant decrease in pulmonary resistance and elastance.- Increased PaO2 in horses with severe breathing difficulty.[1] |
| Inhalation | Mice | Ovalbumin (OVA)-induced Asthma | - Goblet cell hyperplasia- Epithelial thickness- Lung collagen content- Transforming growth factor-β1 (TGF-β1)- Interleukin-13 (IL-13) in BAL fluid | - Restored most parameters to near-normal levels.- Less pronounced anti-inflammatory effect compared to montelukast (B128269).[2] |
| Sustained-Release Polymeric Particles (in vitro) | N/A (Human bronchial and alveolar cell lines) | Lipopolysaccharide (LPS) and cigarette smoke-induced inflammation | - Interleukin-6 (IL-6) release- Interleukin-8 (IL-8) release | - More effective than free BDP in reducing IL-6 and IL-8 release.- Over three times longer controlled release profile compared to a commercial formulation (Clenil®).[3][4] |
-
COPD in Horses: Six mature mares with a diagnosis of COPD were administered 3750 µg of beclometasone dipropionate twice daily for two weeks via a metered-dose inhaler fitted with a mask. Pulmonary function tests and arterial blood gas analysis were conducted weekly before, during, and for four weeks after the treatment period.[1]
-
Asthma in Mice: Mice were sensitized with intraperitoneal injections of ovalbumin (OVA) on days 0 and 14. Subsequently, they were challenged with 1% nebulized OVA for three days a week for either six or ten weeks. Beclometasone was administered via inhalation before each OVA challenge to assess its effect on airway remodeling and inflammation.[2]
-
In Vitro Lung Inflammation: Human bronchial epithelial cells (16HBE) and alveolar basal epithelial cells (A549) were stimulated with cigarette smoke extract or lipopolysaccharide (LPS) to induce an inflammatory response. The efficacy of BDP-loaded sustained-release polymeric particles in reducing the secretion of pro-inflammatory cytokines IL-6 and IL-8 was then evaluated.[4]
The therapeutic effect of beclometasone dipropionate in allergic asthma involves the suppression of inflammatory pathways. A simplified representation of the signaling cascade leading to airway inflammation is depicted below.
Dermal and Topical Delivery Systems
For inflammatory skin conditions, novel BDP delivery systems aim to enhance local drug concentration while minimizing systemic absorption.
Micelles and Liposomes for Dermatitis
Micellar and liposomal formulations of BDP have been investigated for their potential to improve therapeutic outcomes in dermatitis.
Table 2: Efficacy of Topical BDP Formulations in Animal Models of Dermatitis
| Delivery System | Animal Model | Disease Model | Key Efficacy Parameters | Results |
| Micelles in Hydrogel | Rodents (unspecified) | Sub-chronic Dermatitis | - Healing time- Histopathological evaluation | - Faster treatment of dermatitis compared to the commercial cream Beclozone®.[5][6] |
| Mucin-Enriched Liposomes | Mice/Rats (inferred) | 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced Skin Injury | - Restoration of healthy skin- Nitric oxide and free radical production (in vitro) | - Complete skin recovery within 4 days.- Higher efficacy against nitric oxide and free radicals compared to standard liposomes.[7] |
-
Sub-chronic Dermatitis Model: A sub-chronic dermatitis model was induced in animals. A hydrogel containing BDP-loaded mixed micelles was applied topically. The therapeutic efficacy was evaluated through histopathological analysis and compared to a commercially available BDP cream (Beclozone®).[5]
-
TPA-Induced Skin Injury: Skin inflammation was induced in an animal model using the topical application of 12-O-tetradecanoylphorbol-13-acetate (TPA). Mucin-enriched liposomal BDP formulations were then applied to the inflamed area, and the healing process was monitored over several days.[7]
Oral Delivery Systems for Gastrointestinal Inflammation
Targeted oral delivery systems are being developed to treat inflammatory conditions of the gastrointestinal tract, such as ulcerative colitis.
Colon-Targeting Microspheres for Ulcerative Colitis
Enteric-coated microspheres are designed to release BDP specifically in the colon, maximizing local anti-inflammatory effects and reducing systemic side effects.
Table 3: Efficacy of Oral BDP Microspheres in a Rat Model of Ulcerative Colitis
| Delivery System | Animal Model | Disease Model | Key Efficacy Parameters | Results |
| Colon-Targeting Microspheres (cMS/BDP) | Rats | Ulcerative Colitis | - Colon tissue to plasma partition coefficient- Colonic myeloperoxidase (MPO) activity- Submucosal hyperplasia | - 15-fold higher colon distribution compared to BDP solution.- Negligible increase in MPO activity and submucosal hyperplasia at a dose of 50 µg/kg.[8] |
-
Ulcerative Colitis in Rats: Ulcerative colitis was induced in rats. Colon-targeting microspheres of BDP (cMS/BDP) were administered orally. The pharmacokinetic profile, including systemic exposure and colon distribution, was assessed. The anti-inflammatory effect was evaluated by measuring markers of inflammation such as myeloperoxidase activity and by histological examination of the colon.[8]
The following diagram illustrates the general workflow for evaluating the efficacy of colon-targeting BDP microspheres.
Conclusion
The choice of a this compound delivery system significantly impacts its therapeutic efficacy in animal models. For pulmonary diseases, inhaled formulations remain the standard, with newer sustained-release particles showing promise for improved local action. In dermatology, advanced formulations like micelles and liposomes demonstrate faster and more effective treatment of skin inflammation. For gastrointestinal disorders, targeted delivery systems such as colon-targeting microspheres offer the potential for enhanced local efficacy with reduced systemic exposure. The experimental data summarized in this guide underscores the importance of tailoring the delivery system to the specific therapeutic application to maximize the therapeutic benefit of beclometasone dipropionate.
References
- 1. Effects of inhaled beclomethasone dipropionate on respiratory function in horses with chronic obstructive pulmonary disease (COPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of inhaled beclomethasone and montelukast on airway remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained-Release Powders Based on Polymer Particles for Pulmonary Delivery of Beclomethasone Dipropionate in the Treatment of Lung Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sustained-Release Powders Based on Polymer Particles for Pulmonary Delivery of Beclomethasone Dipropionate in the Treatment of Lung Inflammation | MDPI [mdpi.com]
- 5. Optimization and Evaluation of Beclomethasone Dipropionate Micelles Incorporated into Biocompatible Hydrogel Using a Sub-Chronic Dermatitis Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beclomethasone loaded liposomes enriched with mucin: A suitable approach for the control of skin disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Beclometasone Dipropionate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of beclometasone dipropionate monohydrate in pharmaceutical formulations and biological matrices. The information presented is collated from a range of validated studies, offering a valuable resource for method selection, development, and cross-validation in quality control and research settings.
Executive Summary
Beclometasone dipropionate is a potent synthetic glucocorticoid widely used for the treatment of asthma and other inflammatory conditions. Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for ensuring product quality, safety, and efficacy. This guide details and compares several analytical techniques, primarily focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each method's performance characteristics, including linearity, accuracy, precision, and sensitivity, are presented to facilitate an objective comparison.
Mechanism of Action and Metabolism
Beclometasone dipropionate is a prodrug that undergoes rapid hydrolysis by esterase enzymes in the lungs and other tissues to its pharmacologically active metabolite, beclometasone-17-monopropionate (17-BMP).[1][2] 17-BMP exhibits a high binding affinity for the glucocorticoid receptor, leading to the modulation of gene expression and subsequent anti-inflammatory effects. The metabolic pathway involves further conversion to inactive metabolites, primarily by cytochrome P450 3A enzymes (CYP3A4 and CYP3A5).
Below are diagrams illustrating the metabolic pathway and the glucocorticoid receptor signaling pathway of beclometasone dipropionate.
Comparison of Analytical Methods
The following tables summarize the performance characteristics of various validated analytical methods for the determination of this compound. This allows for a direct comparison of their suitability for different applications.
Table 1: RP-HPLC Methods for Beclometasone Dipropionate in Combination Formulations
| Parameter | Method 1 (with Clotrimazole)[1][2][3] | Method 2 (with Fusidic Acid)[4][5][6][7] | Method 3 (with Formoterol)[8][9][10] |
| Chromatographic Column | Hi Q Sil C18 (250 x 4.6 mm, 5 µm) | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) | HSS C18 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile: 1 mM Ammonium Acetate buffer (90:10 v/v) | Acetonitrile: Methanol: Orthophosphoric acid (60:20:20 v/v) | Orthophosphoric acid: Acetonitrile (57:43 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.3 mL/min |
| Detection Wavelength | 223 nm | 230 nm | 220 nm |
| Retention Time (min) | 4.227 | 7.2 | 0.607 |
| Linearity Range (µg/mL) | 10 - 60 | 1 - 6 | Not Specified |
| Correlation Coefficient (r²) | 0.996 | 0.9961 | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified | Not Specified |
| Precision (% RSD) | Not Specified | < 2.0 (Intraday & Interday) | 0.4 (System), 0.9 (Method) |
| LOD (µg/mL) | Not Specified | Not Specified | Not Specified |
| LOQ (µg/mL) | Not Specified | Not Specified | Not Specified |
Table 2: Stability-Indicating RP-HPLC Method for Beclometasone Dipropionate in Nanocapsules[11][12][13][14][15]
| Parameter | Method Details |
| Chromatographic Column | RP C18 (250 mm x 4.60 mm, 5 µm) |
| Mobile Phase | Methanol: Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Linearity Range (µg/mL) | 5.0 - 25.0 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.03 - 100.35 |
| Precision (% RSD) | < 2.0 |
| LOD (µg/mL) | Not Specified |
| LOQ (µg/mL) | Not Specified |
Table 3: High-Sensitivity LC-MS/MS Methods for Beclometasone Dipropionate in Human Plasma
| Parameter | Method 1[11][12] | Method 2[13][14] |
| Technique | LC-MS/MS | LC-(ESI+)-MS-MS |
| Linearity Range | 5.0 - 2000.0 pg/mL | 0.05 - 5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL | 0.05 ng/mL |
| Precision (% CV) | < 15% (within-day & between-day) | ≤ 15% (QC), ≤ 20% (LLOQ) (within-day & between-day) |
| Accuracy | ± 15% | Not Specified |
Experimental Protocols
The following sections provide detailed methodologies for the analytical methods cited in this guide, adhering to the principles outlined in the ICH Q2(R1) guidelines.
RP-HPLC Method for Beclometasone Dipropionate and Clotrimazole in Cream[1][2][3]
-
Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: Hi Q Sil C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Acetonitrile and 1 mM Ammonium Acetate buffer in a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 223 nm.
-
-
Standard Solution Preparation: Prepare a standard stock solution of beclometasone dipropionate in a suitable solvent and dilute to achieve concentrations within the linear range (10-60 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the cream, disperse it in a suitable solvent, and extract the active ingredients. The extract should be filtered and diluted to fall within the calibrated range.
-
Validation Parameters:
-
Linearity: Assessed by analyzing a series of standard solutions at different concentrations.
-
Accuracy: Determined by the standard addition method.
-
Precision: Evaluated by replicate injections of the standard solution (system precision) and analysis of multiple individual samples (method precision).
-
Specificity: Confirmed by the absence of interference from excipients in the chromatogram.
-
Stability-Indicating RP-HPLC Method for Beclometasone Dipropionate in Nanocapsules[11][12][13][14][15]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: RP C18 (250 mm x 4.60 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Methanol and Water in a ratio of 85:15 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
-
Forced Degradation Studies: The drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, and photolysis to demonstrate the stability-indicating nature of the method.
-
Validation Parameters:
-
Specificity: The method's ability to resolve the main peak from degradation products and excipients is evaluated.
-
Linearity, Accuracy, and Precision: Determined as described in the previous method.
-
LC-MS/MS Method for Beclometasone Dipropionate in Human Plasma[16][17][18][19]
-
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
Sample Preparation: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically employed to isolate the analyte from the plasma matrix.
-
Chromatographic and Mass Spectrometric Conditions: Specific conditions, including the column, mobile phase gradient, and mass transitions for the analyte and internal standard, are optimized to achieve high sensitivity and selectivity.
-
Validation Parameters:
-
Selectivity: Assessed by analyzing blank plasma samples from multiple sources to check for interferences.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte is evaluated.
-
Recovery: The efficiency of the extraction procedure is determined.
-
Linearity, Accuracy, Precision, and Stability: These parameters are evaluated according to regulatory guidelines for bioanalytical method validation.
-
Cross-Validation Workflow
When transferring an analytical method between laboratories or comparing different methods, a cross-validation study is essential. The following workflow outlines the key steps:
Conclusion
The choice of an analytical method for this compound should be guided by the specific requirements of the application. RP-HPLC methods offer a robust and cost-effective solution for routine quality control of pharmaceutical formulations. UPLC methods provide faster analysis times, which can be advantageous in high-throughput environments. For bioanalytical studies requiring high sensitivity to measure low concentrations in biological matrices, LC-MS/MS is the method of choice. The data and protocols presented in this guide serve as a foundation for selecting the most appropriate method and for designing and executing cross-validation studies to ensure the reliability and consistency of analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. sphinxsai.com [sphinxsai.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Analytical Method Development and Validation of Beclomethasone Dipropionate and Fusidic Acid in pure and Pharmaceutical Dosage Form (Cream) by RP-HPLC | CoLab [colab.ws]
- 6. Analytical Method Development and Validation of Beclomethasone Dipropionate and Fusidic Acid in pure and Pharmaceutical Dosage Form (Cream) by RP-HPLC: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. jmpas.com [jmpas.com]
- 9. researchgate.net [researchgate.net]
- 10. jmpas.com [jmpas.com]
- 11. Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Simultaneous quantification of beclomethasone dipropionate and its metabolite, beclomethasone 17-monopropionate in rat and human plasma and different rat tissues by liquid chromatography-positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Pharmacodynamic Analysis of Beclometasone Dipropionate Monohydrate and Other Corticosteroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacodynamic properties of beclometasone dipropionate monohydrate and other prominent corticosteroids. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding of the relative potencies and mechanisms of action of these compounds.
Beclometasone dipropionate (BDP) is a synthetic corticosteroid widely used in the treatment of chronic inflammatory conditions such as asthma and allergic rhinitis. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, beclometasone-17-monopropionate (17-BMP).[1][2][3][4] This active metabolite possesses a significantly higher affinity for the glucocorticoid receptor (GR), mediating the drug's potent anti-inflammatory effects.[1][5]
Comparative Pharmacodynamics: Key Parameters
The primary mechanism of action for corticosteroids involves binding to and activating the intracellular glucocorticoid receptor, which subsequently modulates the transcription of various genes involved in the inflammatory response.[6][7][8] Key pharmacodynamic parameters used to compare corticosteroids include their glucocorticoid receptor binding affinity and their in vitro anti-inflammatory potency.
Glucocorticoid Receptor Binding Affinity
The binding affinity of a corticosteroid for the glucocorticoid receptor is a primary determinant of its intrinsic potency.[5] Higher receptor affinity generally correlates with a greater anti-inflammatory effect at a lower concentration. Beclometasone dipropionate itself has a relatively low affinity for the GR; however, its active metabolite, 17-BMP, demonstrates a high binding affinity, comparable to or exceeding that of other potent corticosteroids.[1][9]
In Vitro Anti-inflammatory Potency
The anti-inflammatory potency of corticosteroids can be assessed in vitro by measuring their ability to inhibit the production of pro-inflammatory mediators, such as cytokines and chemokines, in cell-based assays. This provides a functional measure of their efficacy at the cellular level. The relative anti-inflammatory potency of inhaled corticosteroids generally follows the rank order of their receptor binding affinity.[10]
Data Presentation
The following tables summarize the quantitative pharmacodynamic data for beclometasone dipropionate (and its active metabolite) in comparison to other commonly used corticosteroids.
Table 1: Relative Glucocorticoid Receptor Binding Affinity (RBA) of Selected Corticosteroids
| Corticosteroid | Relative Binding Affinity (RBA)¹ |
| Dexamethasone (B1670325) | 100 |
| Beclometasone Dipropionate (BDP) | 53 |
| Beclometasone-17-Monopropionate (17-BMP) | 1345 |
| Budesonide (BUD) | 935 |
| Flunisolide (FLU) | 190 |
| Fluticasone Propionate (FP) | 1775 |
| Fluticasone Furoate (FF) | 2989 |
| Mometasone Furoate (MF) | 2100 |
| Triamcinolone Acetonide (TAA) | 233 |
¹Relative binding affinity is expressed relative to dexamethasone (RBA = 100). Data compiled from multiple sources.[5][9] It is important to note that absolute values can vary between different experimental setups.
Table 2: In Vitro Anti-inflammatory Potency of Selected Corticosteroids
| Corticosteroid | In Vitro Potency Metric (e.g., IC₅₀ for cytokine inhibition) |
| Dexamethasone | Baseline reference |
| Beclometasone-17-Monopropionate (17-BMP) | High Potency |
| Budesonide (BUD) | High Potency |
| Fluticasone Propionate (FP) | Very High Potency |
| Mometasone Furoate (MF) | Very High Potency |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacodynamic data. Below are representative protocols for key experiments.
Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the equilibrium dissociation constant (Kᵢ) of a test compound for the glucocorticoid receptor.
Materials:
-
Purified human glucocorticoid receptor or cell lysate containing the receptor.
-
[³H]dexamethasone (radiolabeled ligand).
-
Unlabeled dexamethasone (for determining non-specific binding).
-
Test corticosteroid.
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation: Prepare a dilution series of the test corticosteroid.
-
Incubation: In a multi-well plate, combine the glucocorticoid receptor preparation, a fixed concentration of [³H]dexamethasone, and varying concentrations of the test corticosteroid. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone). Incubate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test corticosteroid to generate a dose-response curve and determine the IC₅₀ value. The Kᵢ can be calculated using the Cheng-Prusoff equation.[11]
In Vitro Anti-inflammatory Potency Assay (Cytokine Inhibition)
This cell-based assay measures the functional ability of a corticosteroid to suppress the production of pro-inflammatory cytokines.
Objective: To determine the IC₅₀ of a corticosteroid for the inhibition of a specific pro-inflammatory cytokine.
Materials:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like U937).
-
Inflammatory stimulus (e.g., lipopolysaccharide (LPS)).
-
Test corticosteroid.
-
Cell culture medium and reagents.
-
ELISA kit for the target cytokine (e.g., TNF-α, IL-6).
Procedure:
-
Cell Culture: Plate the cells in a multi-well plate and allow them to adhere.
-
Treatment: Pre-incubate the cells with a dilution series of the test corticosteroid for a specified period (e.g., 1-2 hours).
-
Stimulation: Add the inflammatory stimulus (e.g., LPS) to all wells except the negative control.
-
Incubation: Incubate the cells for a period sufficient to induce cytokine production (e.g., 18-24 hours).
-
Quantification: Collect the cell culture supernatant and measure the concentration of the target cytokine using an ELISA kit.
-
Data Analysis: Plot the percentage of cytokine inhibition against the log concentration of the test corticosteroid to determine the IC₅₀ value.
Mandatory Visualization
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for Comparative Receptor Binding Assay
Caption: Workflow for a competitive glucocorticoid receptor binding assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Beclomethasone Dipropionate | C28H37ClO7 | CID 21700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beclomethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Beclometasone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Long-Term Efficacy and Safety of Beclometasone Dipropionate Monohydrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and safety of beclometasone dipropionate monohydrate (BDP) with other commonly used corticosteroids, namely fluticasone (B1203827) propionate (B1217596) (FP) and budesonide (B1683875) (BUD), in preclinical animal models of chronic inflammatory diseases. The information is intended to assist researchers in evaluating these therapeutic agents for further drug development.
Executive Summary
Beclometasone dipropionate, a potent glucocorticoid, has demonstrated significant anti-inflammatory effects in long-term animal models of chronic obstructive pulmonary disease (COPD) and asthma. Preclinical studies indicate that long-term administration of BDP can attenuate airway inflammation and remodeling. However, comparative data on its long-term efficacy and safety in direct head-to-head animal studies with fluticasone propionate and budesonide remains limited. While all three corticosteroids operate through the glucocorticoid receptor to mediate their anti-inflammatory effects, nuances in their pharmacokinetic and pharmacodynamic profiles may lead to differences in their long-term therapeutic index. This guide synthesizes the available preclinical data to facilitate a comparative understanding.
Mechanism of Action: Glucocorticoid Receptor Signaling
Beclometasone dipropionate, fluticasone propionate, and budesonide all exert their anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. This binding initiates a cascade of events leading to the modulation of gene expression.
Caption: Glucocorticoid Receptor Signaling Pathway.
Upon translocation to the nucleus, the activated glucocorticoid-GR complex dimerizes and binds to Glucocorticoid Response Elements (GREs) on DNA. This interaction upregulates the transcription of anti-inflammatory genes and represses the expression of pro-inflammatory genes by inhibiting transcription factors such as NF-κB and AP-1.
Long-Term Efficacy in Animal Models
The long-term efficacy of beclometasone dipropionate has been evaluated in rodent models of chronic airway inflammation.
Chronic Asthma Model (Murine)
In a study investigating airway remodeling in a murine model of chronic asthma (6 and 10 weeks of ovalbumin challenge), inhaled beclometasone was shown to restore most of the measured parameters to near-normal levels. This included a reduction in goblet cell hyperplasia, epithelial thickness, and collagen content in the lungs.[1]
Chronic Obstructive Pulmonary Disease (COPD) Model (Rat)
In a 60-day rat model of COPD induced by nitrogen dioxide exposure, inhaled beclometasone dipropionate (50 micrograms per day) demonstrated a clear trend in decreasing neutrophilic-lymphocytic inflammation and normalizing the profile of pro-inflammatory cytokines and enzymes in the bronchoalveolar lavage fluid (BALF). Furthermore, a combination of extrafine beclometasone dipropionate and formoterol (B127741) also showed a significant decrease in inflammation and activation of lung repair in a similar rat model.[2]
| Efficacy Parameter | Beclometasone Dipropionate (BDP) | Fluticasone Propionate (FP) | Budesonide (BUD) |
| Airway Inflammation (Asthma) | Reduced goblet cell hyperplasia and epithelial thickness in a 10-week murine model.[1] | Data from comparable long-term animal models is limited. | In a murine model of chronic allergen exposure, prolonged concurrent budesonide treatment prevented the development of sustained airway hyperresponsiveness.[3] However, delayed intervention did not resolve it.[3] |
| Airway Inflammation (COPD) | Decreased neutrophilic-lymphocytic inflammation and pro-inflammatory cytokines in BALF in a 60-day rat model. | Data from comparable long-term animal models is limited. | Data from comparable long-term animal models is limited. |
| Airway Remodeling | Reduced collagen content in the lungs in a 10-week murine asthma model.[1] | Data from comparable long-term animal models is limited. | Data from comparable long-term animal models is limited. |
| Airway Hyperresponsiveness | Data from long-term animal models is limited. | Data from comparable long-term animal models is limited. | Prevented the development of sustained AHR when administered concurrently with chronic allergen exposure in mice.[3] |
Long-Term Safety in Animal Models
Long-term safety data for this compound in animal models of chronic disease is not as extensively published as for some other corticosteroids. General toxicology studies have been conducted, but specific safety endpoints within disease models are less reported.
| Safety Parameter | Beclometasone Dipropionate (BDP) | Fluticasone Propionate (FP) | Budesonide (BUD) |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression | Data from long-term animal disease models is limited. | Data from long-term animal disease models is limited. | Data from long-term animal disease models is limited. |
| Effects on Growth | Data from long-term animal disease models is limited. | Data from long-term animal disease models is limited. | Data from long-term animal disease models is limited. |
| Bone Mineral Density | Data from long-term animal disease models is limited. | Data from long-term animal disease models is limited. | Data from long-term animal disease models is limited. |
| General Toxicity | In a 60-day rat COPD model, BDP was associated with the activation of physiological repair processes in the lungs. | Data from long-term animal disease models is limited. | Data from long-term animal disease models is limited. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.
Chronic Asthma Model (Murine)
This protocol is based on a study investigating the effects of beclometasone on airway remodeling.[1]
Caption: Chronic Asthma Model Workflow.
-
Animals: Male mice.
-
Sensitization: Intraperitoneal (i.p.) injection of ovalbumin (OVA) on days 0 and 14.
-
Challenge: Nebulization of 1% OVA for 3 days a week for either 6 or 10 weeks.
-
Treatment: Inhalation of beclometasone administered before each OVA challenge.
-
Endpoints: Assessment of goblet cell hyperplasia, epithelial thickness, lung collagen content, and interleukin-13 levels in bronchoalveolar lavage fluid (BALF).
Chronic Obstructive Pulmonary Disease (COPD) Model (Rat)
This protocol is based on a study evaluating the protective effect of beclometasone dipropionate.
Caption: Chronic COPD Model Workflow.
-
Animals: Rats.
-
Induction: Discrete exposure to nitrogen dioxide for 60 days.
-
Treatment: Daily inhalation of beclometasone dipropionate (50 micrograms/day) or placebo for 60 days.
-
Endpoints: Analysis of BALF for cell composition, cytokine and enzyme profiles, secretory immunoglobulin A (sIgA), and surfactant protein D (SP-D). Histological and morphometric examination of the lungs.
Conclusion
The available long-term preclinical data suggests that beclometasone dipropionate is effective in reducing airway inflammation and remodeling in animal models of chronic asthma and COPD. However, there is a notable lack of direct, long-term comparative studies against fluticasone propionate and budesonide in these models. Such studies would be invaluable for elucidating the relative long-term efficacy and safety profiles of these commonly used inhaled corticosteroids. Future research should focus on head-to-head comparisons in chronic animal models, assessing a comprehensive range of efficacy and safety endpoints to better inform clinical development and therapeutic choices.
References
- 1. Influence of inhaled beclomethasone and montelukast on airway remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of extrafine beclomethasone dipropionate/formoterol aerosol (Foster) on rat model of chronic obstructive pulmonary disease | Titova | PULMONOLOGIYA [journal.pulmonology.ru]
- 3. Budesonide prevents but does not reverse sustained airway hyperresponsiveness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Immunomodulatory Effects of Beclometasone Dipropionate Monohydrate and Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory effects of the well-established corticosteroid, beclometasone dipropionate monohydrate, with those of novel immunomodulatory compounds. The objective is to offer a clear, data-driven perspective for researchers and professionals in drug development. This document summarizes key experimental data, outlines methodologies for critical assays, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound, a potent glucocorticoid, has long been a cornerstone in the management of inflammatory and autoimmune conditions. Its therapeutic effects are primarily mediated through the glucocorticoid receptor (GR), leading to broad immunosuppression. However, the search for therapies with improved safety profiles has led to the development of novel immunomodulatory agents. This guide focuses on a comparative analysis of beclometasone dipropionate with these emerging compounds, providing quantitative data on their respective impacts on key immunological parameters.
Data Presentation: Quantitative Comparison of Immunomodulatory Effects
The following tables summarize the in vitro efficacy of beclometasone dipropionate and a comparable corticosteroid, fluticasone (B1203827) propionate (B1217596), on T-cell responses. Data for a direct comparison with a novel immunomodulator is currently limited in publicly available literature.
Table 1: Inhibition of Allergen-Induced T-Cell Proliferation
| Compound | IC50 (M) |
| Beclometasone Dipropionate (BDP) | 1.1 x 10⁻⁹ |
| Fluticasone Propionate (FP) | 2.5 x 10⁻¹⁰ |
IC50 represents the concentration of the drug that inhibits 50% of the maximal response. Data sourced from Corrigan et al., 2001.[1][2]
Table 2: Inhibition of Allergen-Induced Cytokine Production by T-Cells
| Cytokine | Beclometasone Dipropionate (BDP) IC50 (M) | Fluticasone Propionate (FP) IC50 (M) |
| IL-3 | 1.8 x 10⁻¹⁰ | 4.5 x 10⁻¹¹ |
| IL-5 | 2.5 x 10⁻¹⁰ | 5.0 x 10⁻¹¹ |
| GM-CSF | 2.2 x 10⁻¹⁰ | 4.0 x 10⁻¹¹ |
IC50 represents the concentration of the drug that inhibits 50% of the maximal cytokine production. Data sourced from Corrigan et al., 2001.[1][2]
Signaling Pathways and Experimental Workflow
To understand the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the glucocorticoid receptor signaling pathway and a general experimental workflow for assessing immunomodulatory effects.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: In Vitro Immunomodulation Assay Workflow.
Experimental Protocols
Inhibition of Allergen-Induced T-Cell Proliferation and Cytokine Production
This protocol is based on the methodology described by Corrigan et al. (2001) for comparing the effects of beclometasone dipropionate and fluticasone propionate.[1][2]
1. Cell Isolation and Culture:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from heparinized venous blood of atopic, asthmatic donors sensitized to house dust mite (HDM) using density gradient centrifugation.
-
Cells are washed and resuspended in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal calf serum, L-glutamine, and antibiotics.
2. T-Cell Stimulation:
-
PBMCs are cultured in 96-well plates at a density of 1 x 10⁶ cells/mL.
-
Cells are stimulated with an optimal concentration of HDM allergen extract.
3. Drug Treatment:
-
Beclometasone dipropionate and the novel compound(s) are dissolved in a suitable solvent (e.g., ethanol) and then serially diluted in the culture medium to the desired concentrations.
-
The drug solutions are added to the cell cultures at the beginning of the incubation period.
4. Proliferation Assay:
-
After 6 days of incubation, [³H]-thymidine is added to each well.
-
Cells are incubated for a further 18 hours to allow for the incorporation of the radiolabel into the DNA of proliferating cells.
-
Cells are harvested, and the amount of incorporated [³H]-thymidine is measured using a beta-scintillation counter.
5. Cytokine Measurement:
-
Culture supernatants are collected after 72 hours of incubation.
-
The concentrations of specific cytokines (e.g., IL-3, IL-5, GM-CSF) are determined using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
6. Data Analysis:
-
The percentage inhibition of proliferation and cytokine production is calculated for each drug concentration relative to the control (stimulated cells without the drug).
-
The IC50 values are determined by plotting the percentage inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Discussion
The provided data indicates that both beclometasone dipropionate and fluticasone propionate are potent inhibitors of allergen-induced T-cell proliferation and the production of key Th2-associated cytokines.[1][2] Fluticasone propionate demonstrated greater potency in these in vitro assays.[1][2] This is consistent with its higher affinity for the glucocorticoid receptor.
Novel immunomodulators, such as Selective Glucocorticoid Receptor Modulators (SEGRMs), are being developed with the aim of separating the anti-inflammatory effects (transrepression) from the metabolic side effects (transactivation) associated with traditional corticosteroids. While direct comparative data with beclometasone dipropionate is emerging, the field is rapidly advancing. Future research should focus on head-to-head in vitro and in vivo studies to directly compare the potency and selectivity of beclometasone dipropionate with these novel agents. Such studies will be crucial for guiding the development of next-generation immunomodulatory therapies with improved therapeutic indices.
References
validation of biomarkers for beclometasone dipropionate monohydrate efficacy in preclinical studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of beclometasone dipropionate's (BDP) performance against other commonly used inhaled corticosteroids (ICS), namely fluticasone (B1203827) propionate (B1217596) (FP) and budesonide (B1683875) (BUD), in preclinical models. The focus is on key biomarkers of efficacy relevant to asthma, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Executive Summary
Beclometasone dipropionate is a widely used inhaled corticosteroid for the management of persistent asthma. It functions as a prodrug, rapidly converted to its active metabolite, beclometasone-17-monopropionate (17-BMP), which exhibits potent anti-inflammatory effects. The validation of BDP's efficacy in preclinical studies relies on a panel of biomarkers that reflect the underlying pathophysiology of asthma, primarily eosinophilic inflammation and the associated Th2-cytokine response. This guide delves into the comparative performance of BDP against FP and BUD on these critical biomarkers and provides the necessary experimental frameworks for their assessment.
Mechanism of Action: The Glucocorticoid Receptor Pathway
Beclometasone dipropionate, through its active metabolite 17-BMP, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of inflammatory cells.[1][2][3] This binding event triggers a conformational change in the GR, leading to its translocation into the nucleus. Once in the nucleus, the BDP-GR complex can modulate gene expression in two primary ways:
-
Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.
-
Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1]
The net effect is a reduction in the recruitment and activation of inflammatory cells, such as eosinophils, T-lymphocytes, and mast cells, in the airways.[2]
Comparative Efficacy on Key Preclinical Biomarkers
| Biomarker Category | Biomarker | Beclometasone Dipropionate (BDP) | Fluticasone Propionate (FP) | Budesonide (BUD) | Supporting Evidence |
| Cellular Infiltration | Eosinophils | Significant reduction in airway eosinophilia. | Potent inhibition of eosinophil infiltration. | Significant reduction in airway eosinophilia. | While direct preclinical comparative data is limited, clinical studies and the known mechanism of action support the efficacy of all three in reducing eosinophilic inflammation. |
| Neutrophils | Significant reduction in airway neutrophil recruitment. | Significant suppression of neutrophil recruitment. | Significant suppression of neutrophil recruitment. | Preclinical murine model of bacterial infection.[1] | |
| Th2 Cytokines | IL-4 | Inhibition of allergen-induced production. | Potent inhibition of allergen-induced production. | Inhibition of allergen-induced production. | In vitro studies on human T-cells and general knowledge of ICS mechanism. FP was found to be more potent than BDP in vitro.[4] |
| IL-5 | Inhibition of allergen-induced production. | Potent inhibition of allergen-induced production. | Potent inhibition of allergen-induced production. | In vitro studies on human T-cells and BAL cells. BDP and BUD showed high potency.[4][5] | |
| IL-13 | Inhibition of allergen-induced production. | Potent inhibition of allergen-induced production. | Inhibition of allergen-induced production. | In vitro studies and preclinical models with individual ICS demonstrate efficacy. | |
| Pro-inflammatory Cytokines | IL-6 | Less suppressive effect compared to FP and BUD. | Significant suppression. | Significant suppression. | Preclinical murine model of bacterial infection.[1] |
| TNF-α | Less suppressive effect compared to FP and BUD. | Significant suppression. | Significant suppression. | Preclinical murine model of bacterial infection.[1] | |
| IL-1β | Less suppressive effect compared to FP and BUD. | Significant suppression. | Significant suppression. | Preclinical murine model of bacterial infection.[1] | |
| Other Inflammatory Markers | Exhaled Nitric Oxide (eNO) | Dose-dependent reduction. | Reduction demonstrated in clinical settings. | Dose-dependent reduction. | Clinical studies show a dose-response relationship for BDP.[6][7] |
Experimental Protocols
Murine Model of Allergic Airway Inflammation (Ovalbumin-Induced)
This protocol describes a common method for inducing an asthma-like phenotype in mice, which can then be used to evaluate the efficacy of inhaled corticosteroids.
References
- 1. Inhaled corticosteroid prevents the thickening of airway smooth muscle in murine model of chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asthma models | Lung Inflammation | Preclinical Services [oncodesign-services.com]
- 3. Chronic Allergen Challenge Induces Corticosteroid Insensitivity With Persistent Airway Remodeling and Type 2 Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhaled fluticasone versus inhaled beclomethasone or inhaled budesonide for chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Inhaled Corticosteroids | Semantic Scholar [semanticscholar.org]
- 6. Fluticasone versus beclomethasone or budesonide for chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Beclometasone Dipropionate Monohydrate
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, step-by-step guidance for the proper disposal of beclometasone dipropionate monohydrate, ensuring laboratory safety and regulatory compliance.
Beclometasone dipropionate is classified as a hazardous substance due to its potential reproductive toxicity[1][2][3][4]. Therefore, it is imperative that this compound is not disposed of through standard laboratory drains or as regular trash. The primary disposal method is through an approved hazardous waste disposal facility[1][2].
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE).
| Hazard Classification | Personal Protective Equipment (PPE) |
| Reproductive Toxicity (Category 1B/2)[2][3][5] | Chemical safety goggles, protective gloves (nitrile or other impervious gloves), lab coat, and respiratory protection if dust is generated[1][4][5]. |
| Specific Target Organ Toxicity (Repeated Exposure)[5] | Use in a well-ventilated area or with local exhaust ventilation. |
Procedural Overview for Disposal
The following protocol outlines the general steps for the collection, packaging, and disposal of this compound waste in a laboratory setting. This procedure is intended for the substance to be handed over to a licensed environmental waste management company.
Experimental Protocol: Collection and Packaging of this compound for Disposal
Objective: To safely collect and package solid and contaminated waste of this compound for disposal by a certified hazardous waste contractor.
Materials:
-
This compound waste (solid powder, contaminated labware)
-
Designated hazardous waste container (clearly labeled, leak-proof, with a secure lid)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Scoop or spatula for solid waste transfer
-
70% ethanol (B145695) or other appropriate disinfectant for decontamination[6]
-
Sealable plastic bags
-
Hazardous waste labels
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform the procedure in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Prepare a designated, clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Reproductive Hazard").
-
-
Collection of Solid Waste:
-
Carefully sweep up or use a dedicated scoop to collect any solid this compound waste.
-
Transfer the solid waste directly into the designated hazardous waste container. Avoid generating dust.
-
For trace amounts or residues, wipe the surface with a disposable cloth dampened with a suitable solvent (e.g., alcohol) and place the cloth in the hazardous waste container.
-
-
Collection of Contaminated Labware:
-
Disposable items (e.g., weighing paper, pipette tips, gloves) that have come into contact with the compound should be placed in a sealed plastic bag and then into the main hazardous waste container.
-
Non-disposable labware (e.g., glassware) should be decontaminated. The first rinse with a suitable solvent should be collected as hazardous waste. Subsequent rinses, if the initial rinse is thorough, may be disposed of as regular laboratory wastewater, subject to local regulations. For highly toxic substances, the first three rinses must be collected as hazardous waste[7].
-
-
Decontamination of Work Surfaces:
-
Wipe down the work area and any equipment used with a cloth dampened with 70% ethanol or another appropriate cleaning agent to remove any residual contamination[6]. Dispose of the cleaning materials as hazardous waste.
-
-
Sealing and Storage:
-
Securely close the lid of the hazardous waste container.
-
Store the container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[1].
-
The storage area should be clearly marked as a hazardous waste accumulation point.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Ensure all required documentation is completed as per institutional and regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. pccarx.com [pccarx.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Beclometasone Dipropionate Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Beclometasone Dipropionate Monohydrate. The following procedural instructions are designed to ensure the safety of laboratory personnel and to provide a clear, operational framework for managing this potent corticosteroid.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. This compound is classified as a hazardous drug, with potential for reproductive toxicity and organ damage through prolonged or repeated exposure.[1][2][3][4] The following table summarizes the required PPE.
| Protection Type | Required PPE | Specifications |
| Respiratory Protection | NIOSH-approved Respirator | An N95 or higher-rated respirator is necessary to prevent inhalation of the fine powder.[5] For operations with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered. |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | Must be worn to protect against splashes and airborne particles.[2][4] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of chemotherapy-tested, powder-free nitrile gloves.[1][6] The outer glove should be removed immediately after handling the compound, and the inner glove upon leaving the designated handling area. |
| Body Protection | Disposable Gown with Knit Cuffs | A solid-front, back-closing gown made of a low-permeability fabric is required.[6] Cuffs should be tucked under the inner pair of gloves. |
| Foot Protection | Disposable Shoe Covers | To be worn within the designated handling area and removed before exiting. |
Operational Plan
All handling of this compound powder must occur within a designated and controlled environment to minimize exposure and prevent contamination.
Designated Handling Area
-
Primary Engineering Control: All manipulations of the powdered form of this active pharmaceutical ingredient (API), including weighing and reconstitution, must be conducted in a certified containment primary engineering control (C-PEC) such as a Class II Biological Safety Cabinet (BSC) or a glovebox.[7] This is crucial to prevent the liberation of aerosols or powdered medicine into the air.[7]
-
Restricted Access: The handling area should be clearly marked with warning signs, and access should be restricted to authorized personnel only.
Experimental Workflow: Weighing and Solution Preparation
Preparation Phase:
-
Decontamination: Before commencing any work, decontaminate the interior surfaces of the C-PEC with an appropriate cleaning agent.
-
Gather Materials: Ensure all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and a dedicated, sealed hazardous waste container are placed inside the C-PEC before starting.
-
Don PPE: Put on all required PPE in the correct sequence in an anteroom or designated clean area before entering the laboratory.
Execution Phase:
-
Weighing:
-
Tare a clean weigh boat on an analytical balance inside the C-PEC.
-
Carefully transfer the desired amount of this compound powder using a dedicated spatula.
-
Minimize dust generation by using gentle scooping motions. Avoid tapping or dropping the spatula.
-
-
Solution Preparation:
-
Place the weigh boat containing the powder into the receiving vessel (e.g., beaker, flask).
-
Slowly add the solvent down the side of the vessel to wet the powder without causing it to become airborne.
-
Once the powder is wetted, the remaining solvent can be added.
-
If necessary, cap the vessel and mix using a vortexer or sonicator placed within the C-PEC.
-
Post-Execution Phase:
-
Initial Cleanup: All disposable items that have come into contact with the API (e.g., weigh boats, pipette tips, gloves) must be placed directly into the sealed hazardous waste container within the C-PEC.
-
Decontamination: Thoroughly decontaminate all surfaces and reusable equipment within the C-PEC.
-
Doffing PPE: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of all single-use PPE as hazardous waste.
-
Personal Hygiene: Immediately wash hands thoroughly with soap and water after removing PPE.
Spill Management Plan
In the event of a spill, immediate and appropriate action is critical to contain the contamination.
Spill Kit Contents:
-
Two pairs of chemotherapy-rated gloves
-
Disposable gown and shoe covers
-
Face shield
-
Absorbent, plastic-backed sheets or spill pillows
-
Disposable towels
-
Two sealable, thick plastic hazardous waste disposal bags with appropriate labels
-
Disposable scoop or tongs for broken glass
Spill Cleanup Procedure:
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Secure the Area: Restrict access to the spill area and post warning signs.
-
Don PPE: Put on all PPE from the spill kit.
-
Contain the Spill:
-
For Powders: Gently cover the spill with absorbent sheets or towels wetted with a suitable solvent (e.g., alcohol) to prevent the powder from becoming airborne.
-
For Liquids: Cover the spill with absorbent pads, working from the outside in.
-
-
Clean the Spill:
-
Carefully collect all contaminated materials using a disposable scoop and place them into a hazardous waste bag.
-
Clean the spill area with a decontamination solution (e.g., 10% bleach solution followed by 1% sodium thiosulfate), then wash with detergent and rinse with water.[7]
-
-
Dispose of Waste: Place all used cleaning materials and contaminated PPE into the second hazardous waste bag. Seal and label both bags for disposal.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Disposal Plan
The disposal of this compound and any materials contaminated with it must comply with all applicable federal, state, and local regulations for hazardous pharmaceutical waste.[1][2][8]
-
Solid Waste: All solid waste, including unused powder, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous liquid waste container. Do not discharge into drains or sewer systems.[1]
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be placed in a designated sharps container for hazardous pharmaceutical waste.
-
Final Disposal: All hazardous waste must be disposed of through an approved hazardous waste management service, typically via incineration.
Visualized Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. gmpsop.com [gmpsop.com]
- 2. fishersci.com [fishersci.com]
- 3. s3.amazonaws.com [s3.amazonaws.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Inopsys • A sustainable approach for removal of an Active Pharmaceutical Ingredient (API) [inopsys.eu]
- 6. pure.ul.ie [pure.ul.ie]
- 7. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
